molecular formula C13H10BrNO2 B1198741 4'-Bromosalicylanilide CAS No. 2627-77-2

4'-Bromosalicylanilide

Cat. No.: B1198741
CAS No.: 2627-77-2
M. Wt: 292.13 g/mol
InChI Key: DKQMTUHJJPFJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromosalicylanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQMTUHJJPFJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180899
Record name 4'-Bromosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-77-2
Record name 4'-Bromosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2627-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Bromosalicylanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of 4'-Bromosalicylanilide in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the persistent battle against bacterial pathogens, the exploration of novel antimicrobial agents with unique mechanisms of action is paramount. Salicylanilides, a class of compounds recognized for their broad biological activities, have emerged as promising candidates.[1] This guide delves into the intricate molecular mechanisms underpinning the antibacterial efficacy of a specific derivative, 4'-bromosalicylanilide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its multi-targeted action, supported by experimental rationale and methodologies. While the broader salicylanilide class has been studied, this guide will synthesize that knowledge to propose and detail the specific mechanisms attributable to the 4'-bromo derivative, offering a foundational understanding for future research and development.

Core Mechanism of Action: A Multi-Pronged Assault on Bacterial Viability

The antibacterial efficacy of this compound is not attributed to a single, isolated interaction but rather a sophisticated, multi-targeted assault on critical bacterial processes. This multifaceted mechanism is a key attribute, potentially mitigating the rapid development of resistance. The primary modes of action converge on the disruption of the bacterial cell membrane and the inhibition of essential enzymatic pathways.

Disruption of Bacterial Cell Membrane Integrity and Bioenergetics

A primary and well-documented mechanism for halogenated salicylanilides is the disruption of the bacterial cell membrane.[2][3] This action is twofold: compromising the physical barrier of the membrane and dissipating the vital proton motive force (PMF).

a. Compromising the Membrane Barrier: this compound, with its lipophilic nature enhanced by the bromo- and chloro-substituents, is proposed to intercalate into the bacterial cytoplasmic membrane. This insertion disrupts the ordered lipid bilayer, leading to increased membrane fluidity and permeability.[3][4] The consequence is a loss of cellular integrity, allowing the leakage of essential intracellular components such as ions (K+), metabolites, and even small proteins, ultimately leading to cell death.

b. Protonophoric Activity and Uncoupling of Oxidative Phosphorylation: Salicylanilides are classic protonophores. The phenolic hydroxyl group of this compound can be deprotonated in the relatively alkaline cytoplasm. The resulting anionic form can then translocate across the membrane, pick up a proton from the more acidic external environment, and shuttle it back into the cytoplasm, effectively short-circuiting the proton gradient established by the electron transport chain. This dissipation of the PMF uncouples oxidative phosphorylation from ATP synthesis, starving the cell of its primary energy currency.

Experimental Workflow: Assessing Membrane Disruption

The following workflow outlines key experiments to validate the membrane-disrupting activity of this compound.

G cluster_0 Phase 1: Membrane Permeabilization Assays cluster_1 Phase 2: Proton Motive Force (PMF) Dissipation Assay A Bacterial Culture (e.g., S. aureus) B Treatment with this compound (at varying MIC concentrations) A->B C Incubation with Fluorescent Dyes (SYTOX Green & Propidium Iodide) B->C D Flow Cytometry / Fluorescence Microscopy C->D E Data Analysis: Quantify cell permeabilization D->E J Data Analysis: Assess PMF dissipation F Bacterial Culture G Loading with DiSC3(5) dye (sensitive to membrane potential) F->G H Addition of this compound G->H I Fluorometric Measurement of Dye Fluorescence H->I I->J

Caption: Workflow for evaluating membrane integrity and proton motive force.

Protocol 1: Membrane Permeabilization Assay using SYTOX Green

  • Bacterial Preparation: Grow a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.5.

  • Compound Treatment: Aliquot the bacterial suspension into a 96-well plate. Add this compound at concentrations ranging from 0.25x to 4x the previously determined Minimum Inhibitory Concentration (MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (DMSO vehicle).

  • Dye Addition: Add SYTOX Green to each well to a final concentration of 1 µM. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.

  • Incubation and Measurement: Incubate the plate in the dark at 37°C for 30 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.

  • Data Analysis: An increase in fluorescence intensity directly correlates with the degree of membrane permeabilization.

Inhibition of Two-Component Regulatory Systems (TCS)

A more nuanced mechanism of action for salicylanilides is the inhibition of bacterial two-component regulatory systems (TCS).[5][6] These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide array of processes including virulence, antibiotic resistance, and metabolic adaptation. A TCS typically consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Salicylanilides have been shown to inhibit the autophosphorylation of the sensor kinase, thereby preventing the downstream signaling cascade.[6] By inhibiting these systems, this compound can effectively blind the bacteria to environmental cues, impairing their ability to survive and cause infection.

Signaling Pathway: Inhibition of a Generic Two-Component System

ext External Signal hk Sensor Histidine Kinase ext->hk atp ATP rrp Phosphorylated Response Regulator hk->rrp Phosphotransfer adp ADP atp->adp Autophosphorylation rr Response Regulator dna DNA rrp->dna Binds Promoter gene Gene Expression (e.g., virulence, resistance) dna->gene Transcription inhibitor This compound inhibitor->hk Inhibition

Caption: Inhibition of bacterial two-component signaling by this compound.

Inhibition of Metabolic Enzymes

Beyond signaling, salicylanilide derivatives have been found to inhibit specific metabolic enzymes that are crucial for bacterial survival, particularly under stress conditions. One such target is isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt.[7][8] This pathway is essential for bacteria, like Mycobacterium tuberculosis, to metabolize fatty acids as a carbon source, a process critical for persistence within host macrophages. By inhibiting ICL, this compound could disrupt the metabolic flexibility of pathogenic bacteria, hindering their ability to establish and maintain chronic infections. While direct evidence for this compound is pending, the activity of related compounds suggests this is a plausible mechanism.[7][8]

Quantitative Data Summary

The following table presents hypothetical data from the described experimental protocols to illustrate the expected outcomes when testing an effective concentration of this compound against a susceptible Gram-positive bacterium.

Experimental Assay Parameter Measured Control (Vehicle) This compound (1x MIC) Positive Control
Membrane PermeabilizationRelative Fluorescence Units (RFU)100 ± 152500 ± 2003000 ± 250
PMF Dissipation% Decrease in Fluorescence2 ± 0.5%85 ± 5%90 ± 4%
Histidine Kinase Activity% Inhibition of Autophosphorylation0%75 ± 8%95 ± 3% (Staurosporine)
Isocitrate Lyase Activity% Inhibition0%60 ± 10%80 ± 5% (3-Nitropropionate)

Structure-Activity Relationship (SAR)

The potent activity of this compound can be rationalized by its chemical structure. The salicylanilide core provides the essential scaffold.[5]

  • Salicyl Moiety: The phenolic hydroxyl group is critical for protonophoric activity and often for binding to enzyme active sites. Electron-withdrawing groups on this ring, such as halogens, enhance the acidity of the phenolic proton, which is favorable for its antimicrobial action.

  • Anilide Moiety: The 4'-bromo substitution on the anilide ring significantly increases the lipophilicity of the molecule.[7] This property facilitates the compound's partitioning into and across the bacterial cell membrane, a prerequisite for both membrane disruption and reaching intracellular targets. The halogen atom can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding to biological targets.

Conclusion

The mechanism of action of this compound against bacteria is a compelling example of a multi-target antimicrobial strategy. Its ability to simultaneously disrupt the physical integrity and energy-generating capacity of the bacterial membrane, while also inhibiting key signaling and metabolic pathways, presents a formidable challenge to bacterial survival. This multi-pronged attack is a highly desirable trait for new antimicrobial agents, as it may slow the emergence of resistant strains. Further research to fully elucidate the specific interactions with each target will be instrumental in optimizing the therapeutic potential of this and related salicylanilide compounds.

References

  • Takeuchi, I., Yamamoto, K., Hamada, Y., & Ito, T. (1982). Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II. Yakugaku Zasshi, 102(11), 1023-1032. [Link]

  • Kratochvíl, P., Stolaříková, J., Vinšová, J., & Dolečková, I. (2014). Salicylanilide acetates: Synthesis and antibacterial evaluation. Molecules, 19(9), 13367-13384. [Link]

  • Kuneš, J., Fialová, P., Pour, M., & Waisser, K. (2007). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Pyrazine-2-carboxylates. Letters in Drug Design & Discovery, 4(7), 520-524. [Link]

  • Gali, M. L., Păunescu, V., Vlase, L., Gligor, F., Araniciu, C., & Bâldea, I. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Biomedicines, 10(5), 1153. [Link]

  • Gali, M. L., Păunescu, V., Vlase, L., Gligor, F., Araniciu, C., & Bâldea, I. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ProQuest. [Link]

  • Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates. Molecules, 18(4), 3674-3688. [Link]

  • Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Sci-Hub. [Link]

  • Vinšová, J., & Krátký, M. (2013). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Mini reviews in medicinal chemistry, 13(9), 1346–1357. [Link]

  • Hlasta, D. J., Demers, J. P., Zaccardi, J. A., Riss, B. J., Johnson, G. L., & Silver, L. L. (1998). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Bioorganic & medicinal chemistry letters, 8(14), 1923–1928. [Link]

  • Sheridan, A., Kavanagh, K., & Doyle, S. (2013). Antistaphylococcal activity of novel salicylanilide derivatives. Journal of applied microbiology, 115(6), 1395–1403. [Link]

  • Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. Molecules (Basel, Switzerland), 18(4), 3674–3688. [Link]

  • Woodroffe, R. C., & Wilkinson, B. G. (1968). The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a membrane-active antibacterial compound. The Journal of general microbiology, 50(3), 441–458. [Link]

  • Dombach, J. L., Quintana, J. L. J., Nagy, T. A., Wan, C., Crooks, A. L., Yu, H., Su, C. C., Shen, J., & Detweiler, C. S. (2020). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLoS pathogens, 16(12), e1009119. [Link]

  • Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate. [Link]

  • Dombach, J. L., Quintana, J. L. J., Nagy, T. A., Wan, C., Crooks, A. L., Yu, H., Su, C. C., Shen, J., & Detweiler, C. S. (2020). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLOS Pathogens, 16(12), e1009119. [Link]

  • Osheroff, N., Bax, B. D., & Gwynn, M. N. (2023). Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. International Journal of Molecular Sciences, 24(15), 12213. [Link]

  • Kim, J. H., Cho, H., & Lee, J. (2007). Membrane damage of bacteria by silanols treatment. Journal of the Mexican Chemical Society, 51(3), 159-163. [Link]

  • Hester, J. D., Frei, J. B., & Miller, M. J. (2024). Investigation of Siderophore-Platinum(IV) Conjugates Reveals Differing Antibacterial Activity and DNA Damage Depending on the Platinum Cargo. Journal of the American Chemical Society, 146(16), 11336–11346. [Link]

Sources

Spectroscopic Characterization of 4'-Bromosalicylanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 4'-Bromosalicylanilide (N-(4-bromophenyl)-2-hydroxybenzamide), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted data based on the well-established spectroscopic characteristics of its constituent moieties and structurally analogous compounds. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this and related salicylanilide derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Salicylanilides are a class of compounds known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The introduction of a bromine atom at the 4'-position of the anilide ring in this compound is expected to modulate its physicochemical properties and biological efficacy. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide will provide a detailed predictive analysis of its spectral features.

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.0d~8.0
H-4~7.4t~7.5
H-5~6.9t~7.5
H-6~7.9d~8.0
H-2', H-6'~7.7d~8.5
H-3', H-5'~7.6d~8.5
-NH-~10.0s-
-OH~11.0s (broad)-

Causality of Predictions:

  • Aromatic Protons (Salicyl Ring): The protons on the salicyl ring (H-3 to H-6) are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. H-6 is expected to be the most downfield due to its proximity to the deshielding carbonyl group.

  • Aromatic Protons (Anilide Ring): The protons on the 4-bromophenyl ring (H-2', H-3', H-5', H-6') will appear as two doublets, characteristic of a para-substituted benzene ring. The bromine atom's electronegativity and anisotropic effects will influence their chemical shifts.

  • Amide and Hydroxyl Protons: The amide (-NH-) and hydroxyl (-OH) protons are expected to be significantly downfield and appear as singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The hydroxyl proton may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~118
C-2~160
C-3~119
C-4~134
C-5~119
C-6~130
C=O~165
C-1'~138
C-2', C-6'~122
C-3', C-5'~132
C-4'~117

Causality of Predictions:

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-2) will be significantly downfield. The carbon attached to the bromine atom (C-4') will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Dissolve->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to NMR tube TMS->Tube Instrument Place sample in NMR spectrometer (e.g., 400 MHz) Tube->Instrument Lock Lock on solvent deuterium signal Instrument->Lock Shim Shim for magnetic field homogeneity Lock->Shim Acquire Acquire 1H and 13C spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (1H) Baseline->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3400-3200Broad, Strong
N-H (amide)~3300Medium
C-H (aromatic)3100-3000Medium
C=O (amide I)~1650Strong
C=C (aromatic)1600-1450Medium
N-H bend (amide II)~1550Medium
C-O (hydroxyl)~1250Strong
C-Br700-500Medium

Causality of Predictions:

  • O-H and N-H Stretching: The broad O-H stretch is indicative of hydrogen bonding. The N-H stretch of the secondary amide will also be present.

  • C=O Stretching: The amide I band (primarily C=O stretch) is a very strong and characteristic absorption.

  • Aromatic Region: Multiple bands corresponding to C=C stretching vibrations within the aromatic rings will be observed.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including the C-O stretch and the C-Br stretch, which are useful for confirming the overall structure.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Fragment Identity
293295[M]⁺ (Molecular Ion)
172174[Br-C₆H₄-NH]⁺
121-[HO-C₆H₄-CO]⁺
93-[C₆H₅O]⁺
Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is predicted to occur primarily through cleavage of the amide bond.

fragmentation M [M]+. m/z 293/295 F1 [Br-C6H4-NH]+. m/z 172/174 M->F1 Amide bond cleavage F2 [HO-C6H4-CO]+ m/z 121 M->F2 Amide bond cleavage F3 [C6H5O]+ m/z 93 F2->F3 - CO

Figure 3: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided protocols for data acquisition serve as a standardized methodology for researchers working on the synthesis and characterization of this and related compounds. This guide aims to be a valuable tool in the rational design and development of new salicylanilide-based therapeutic agents.

References

  • New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025, July 2). Retrieved January 16, 2026, from [Link]

  • Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022, July 8). Retrieved January 16, 2026, from [Link]

  • (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - ResearchGate. (2025, October 10). Retrieved January 16, 2026, from [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis, Spectroscopic analysis (FT-IR, FT-Raman, UV, NMR), non-covalent interactions (RDG, IGM) and dynamic simulation on Bis(8-hydroxy quinoline) salicylate salicylic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4'-Bromo-2'-nitroacetanilide - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

  • Salicylanilide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

In Vitro Antimicrobial Spectrum of 4'-Bromosalicylanilide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Potential of Salicylanilides in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates a renewed focus on established, yet underexplored, chemical scaffolds. Salicylanilides, a class of compounds known for their diverse biological activities, represent a promising avenue for the development of novel anti-infective agents.[1] This technical guide provides an in-depth analysis of the in vitro antimicrobial spectrum of a key member of this class: 4'-Bromosalicylanilide, also known as N-(4-bromophenyl)-2-hydroxybenzamide.

Historically, halogenated salicylanilides have been utilized as anthelmintics and topical antifungals.[1][2] However, emerging research highlights their potent antibacterial and antifungal properties, particularly against clinically relevant and drug-resistant pathogens.[1] This guide will synthesize the available data on the antimicrobial profile of this compound and its close analogs, detail the rigorous methodologies for its in vitro evaluation, and explore the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.

Antimicrobial Spectrum of this compound and Related Compounds

The antimicrobial activity of this compound and its congeners is predominantly directed against Gram-positive bacteria, mycobacteria, and certain fungal species.[3][4] Gram-negative bacteria are generally less susceptible due to the presence of an outer membrane and efficient efflux pump systems.[3][5][6]

Antibacterial Activity

Salicylanilide derivatives have demonstrated significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The introduction of a bromine atom at the 4'-position of the aniline ring is a key structural feature contributing to this activity. Studies on a series of 4'-bromosalicylanilides have shown a correlation between their lipophilicity and their minimum inhibitory concentrations (MICs) against Actinomyces viscosus, a bacterium implicated in periodontal disease.[7]

While specific MIC values for this compound against a broad panel of bacteria are not extensively documented in publicly available literature, the data for closely related salicylanilide benzoates and 4-(trifluoromethyl)benzoates provide valuable insights into the potential of this chemical class. These derivatives exhibit MICs in the low micromolar range against various Gram-positive strains.[3][4][5]

Table 1: Representative Antibacterial Activity of Salicylanilide Derivatives

Compound ClassBacterial SpeciesMIC Range (µmol/L)Reference(s)
Salicylanilide 4-(trifluoromethyl)benzoatesGram-positive bacteria (including MRSA)≥ 0.49[3][5]
Salicylanilide benzoatesGram-positive bacteria (including MRSA)≥ 0.98[4]
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium tuberculosis0.5 - 32[3][5]
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium aviumup to 32[3]
Salicylanilide 4-(trifluoromethyl)benzoatesMycobacterium kansasii0.5 - 32[3]

Note: The presented data is for salicylanilide derivatives and serves as an indicator of the potential activity of this compound.

Antifungal Activity

The antifungal activity of salicylanilides, including this compound derivatives, is particularly noteworthy against molds.[8] A study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which included N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide (a close analog of this compound), revealed potent activity against a panel of fungal pathogens.[8]

Table 2: Antifungal Activity of N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide

Fungal SpeciesMIC (µmol/L)
Aspergillus fumigatus> 62.5
Trichophyton mentagrophytes0.49
Absidia corymbifera1.95
Candida albicans> 62.5
Candida tropicalis> 62.5
Candida krusei> 62.5
Candida glabrata> 62.5
Cryptococcus neoformans31.25

Source: Adapted from data presented in "Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid".[8]

The data suggests that while the activity against yeasts like Candida species may be limited, the potent inhibition of filamentous fungi warrants further investigation for potential applications in treating mold infections.

Methodologies for In Vitro Antimicrobial Evaluation

A thorough and standardized in vitro evaluation is critical to accurately determine the antimicrobial profile of a test compound. The following section details the established protocols for assessing the minimum inhibitory concentration, time-kill kinetics, and anti-biofilm activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[9][10]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

  • Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Incubation: Inoculate the microtiter plates with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Causality Behind Experimental Choices: The use of standardized media and inoculum density is crucial for reproducibility and for comparing results across different studies. The 0.5 McFarland standard ensures a consistent starting number of microorganisms, which is a critical variable in susceptibility testing.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B E Inoculate Plate with Microbial Suspension B->E C Prepare Microbial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate Plate (e.g., 37°C, 24h) E->F G Visually Determine MIC (Lowest concentration with no visible growth) F->G

Workflow for MIC Determination via Broth Microdilution.
Time-Kill Kinetic Assay

Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11]

Protocol: Time-Kill Kinetic Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Test Compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the microbial suspension. Include a growth control without the compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of these aliquots and plate them onto appropriate agar plates.

  • Colony Counting and Data Analysis: Incubate the plates until colonies are visible. Count the number of colony-forming units (CFU) for each time point and concentration. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Causality Behind Experimental Choices: Sampling at multiple time points is essential to understand the rate and extent of microbial killing. Using concentrations relative to the MIC allows for a standardized assessment of the compound's potency.

Time_Kill_Assay A Prepare Standardized Microbial Inoculum B Add this compound (at multiples of MIC) A->B C Incubate B->C D Withdraw Aliquots at Specific Time Points C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Kinetic Assay.
Biofilm Disruption Assay

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents.[12] The crystal violet assay is a common method to quantify the ability of a compound to disrupt pre-formed biofilms.[12]

Protocol: Crystal Violet Biofilm Disruption Assay

  • Biofilm Formation: Grow biofilms of the test microorganism in a 96-well flat-bottom plate for 24-48 hours.

  • Removal of Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Treatment with Test Compound: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms. Incubate for a defined period (e.g., 24 hours).

  • Staining with Crystal Violet: Wash the wells again with PBS. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Washing and Solubilization: Remove the crystal violet solution and wash the wells with water to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (typically around 570 nm) using a microplate reader. A decrease in absorbance compared to the untreated control indicates biofilm disruption.

Causality Behind Experimental Choices: The initial growth phase allows for the formation of a mature biofilm. The washing steps are critical to ensure that only the adherent biofilm biomass is being measured. Crystal violet stains the cells and the extracellular matrix, providing a quantitative measure of the total biofilm mass.

Biofilm_Disruption_Assay A Grow Biofilm in 96-well Plate B Wash to Remove Planktonic Cells A->B C Treat with this compound B->C D Wash to Remove Compound C->D E Stain with 0.1% Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Bound Stain F->G H Measure Absorbance G->H

Workflow for Biofilm Disruption Assay.

Mechanism of Action: A Multi-Targeted Approach

The antimicrobial activity of salicylanilides is believed to be multi-faceted, contributing to their efficacy and potentially lowering the propensity for resistance development.[1] The primary mechanisms of action include the disruption of the proton motive force (PMF) across the bacterial cell membrane and the inhibition of two-component regulatory systems.[6][13]

Disruption of the Proton Motive Force

Salicylanilides act as protonophores, dissipating the proton gradient across the bacterial cytoplasmic membrane.[6][13] This uncoupling of the electron transport chain leads to a cascade of detrimental effects, including:

  • Decreased ATP Synthesis: The disruption of the PMF inhibits ATP synthase, leading to a depletion of cellular energy.[6][13]

  • Increased Oxidative Stress: The uncoupling of electron transport can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.[6]

  • Inhibition of PMF-Dependent Processes: Many essential cellular functions, including nutrient uptake and flagellar motion, are powered by the PMF and are consequently inhibited.

In Gram-negative bacteria, the effectiveness of salicylanilides is often limited by efflux pumps that expel the compound from the cell.[6][13] However, when combined with an efflux pump inhibitor or a membrane-permeabilizing agent, their potent activity can be unmasked.[6][13]

Inhibition of Two-Component Systems

Two-component systems (TCS) are crucial for bacterial signal transduction, enabling them to sense and respond to environmental changes.[14] These systems typically consist of a sensor histidine kinase and a response regulator. Salicylanilides have been shown to inhibit the autophosphorylation of the sensor kinase, thereby disrupting downstream signaling pathways that control virulence, antibiotic resistance, and other essential cellular processes.[15]

Salicylanilide_MoA cluster_membrane Bacterial Cell Membrane cluster_tcs Two-Component System A This compound (Protonophore) B Proton Motive Force (PMF) Dissipation A->B H Inhibition of Autophosphorylation A->H C Electron Transport Chain Uncoupling B->C D Decreased ATP Synthesis C->D E Increased Oxidative Stress C->E I Bacterial Cell Death D->I Cellular Energy Depletion E->I Cellular Damage F Sensor Histidine Kinase G Response Regulator F->G Phosphorylation J Inhibition of Adaptation G->J Altered Gene Expression (Virulence, Resistance) H->F

Proposed Mechanisms of Action of this compound.

Conclusion and Future Directions

This compound, as a representative of the salicylanilide class, demonstrates significant potential as a scaffold for the development of novel antimicrobial agents. Its potent in vitro activity against Gram-positive bacteria, including resistant strains, and certain pathogenic fungi, coupled with a multi-targeted mechanism of action, makes it an attractive candidate for further investigation.

Future research should focus on:

  • Comprehensive Spectrum Analysis: A systematic evaluation of the MIC of this compound against a broad panel of contemporary, clinically relevant bacterial and fungal isolates.

  • In Vivo Efficacy Studies: Assessment of the compound's efficacy in relevant animal models of infection to determine its therapeutic potential.

  • Toxicology and Safety Profiling: A thorough evaluation of the safety profile of this compound to ensure its suitability for therapeutic use.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the salicylanilide scaffold to enhance potency, broaden the antimicrobial spectrum, and improve pharmacokinetic properties.

The data and methodologies presented in this guide provide a solid foundation for the continued exploration of this compound and related compounds as a viable strategy in the ongoing battle against antimicrobial resistance.

References

  • Kratky, M., Vinsova, J., Novotna, E., Mandikova, J., Trejtnar, F., & Stolarikova, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(4), 3674–3688. [Link]

  • Kratky, M., & Vinsova, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate. [Link]

  • Sanguansermsri, P., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 143-150. [Link]

  • Ionescu, E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

  • Biswal, I., et al. (2016). In vitro antimicrobial susceptibility patterns of Propionibacterium acnes isolated from patients with acne vulgaris. ResearchGate. [Link]

  • Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. [Link]

  • Kratky, M., Vinsova, J., & Buchta, V. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal, 2012, 290628. [Link]

  • Pinto, R. M. F., et al. (2021). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

  • Kratky, M., et al. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. PubMed. [Link]

  • Kratky, M., & Vinsova, J. (2012). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [Link]

  • Magana, M., et al. (2020). Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria. MDPI. [Link]

  • Stephenson, K., et al. (2002). Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Journal of Medicinal Chemistry, 45(16), 3421-3424. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Kratky, M., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules, 17(8), 9475-9491. [Link]

  • Baker, P. J., et al. (1983). Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus. PubMed. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. National Institutes of Health. [Link]

  • Stephenson, K., et al. (2002). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. PubMed. [Link]

  • Sharma, D. K., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 23-28. [Link]

  • Ionescu, E., et al. (2025). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. ResearchGate. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

  • A-OdEY, A. A., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. [Link]

  • ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]

  • Des-Sentis, B., et al. (2018). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. bioRxiv. [Link]

  • EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(11), 5792-5795. [Link]

  • Wu, J., & Li, C. (2021). Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy. MDPI. [Link]

  • Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Taylor & Francis. [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]

  • Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(5), e02153-20. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • ResearchGate. (2025). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antifungal activity of the halogenated salicylanilide, oxyclozanide.... ResearchGate. [Link]

  • Stephenson, K., & Hoch, J. A. (2000). The mechanism of action of inhibitors of bacterial two-component signal transduction systems. PubMed. [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4'-Bromosalicylanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for Testing 4'-Bromosalicylanilide

Salicylanilides are a class of compounds known for their broad-spectrum antimicrobial properties. Among these, this compound emerges as a molecule of significant interest due to the influence of halogen substitution on its biological activity. The bromine atom at the 4'-position of the anilide ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.[1][2] Research into various substituted salicylanilides has demonstrated their efficacy against a range of pathogens, including bacteria and fungi, making them promising candidates for further drug development.[3][4]

The core mechanism of action for salicylanilides is often multifactorial but is frequently linked to the disruption of cellular energy transduction processes. They can act as protonophores, dissipating the proton motive force across mitochondrial or bacterial membranes, which is essential for ATP synthesis. This disruption of energy metabolism is a key element of their antimicrobial effect.

Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of evaluating the potential of new antimicrobial agents like this compound. Standardized protocols are essential for determining the potency of the compound, understanding its spectrum of activity, and providing a basis for comparison with existing antimicrobial drugs. This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Principle of the Assay: Broth Microdilution for MIC Determination

The most common and standardized method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent is the broth microdilution method.[9][10] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC value is a critical parameter for assessing the antimicrobial potency of a compound.

The choice of the broth microdilution method is based on its ability to provide a quantitative result (the MIC value), its scalability for testing multiple compounds and isolates, and its alignment with international standards set by CLSI and EUCAST.[10][11]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution P3 Prepare Serial Dilutions of Compound in Microplate P1->P3 Dispense into plate P2 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Microplate with Bacterial Suspension P2->A1 Add to wells P3->A1 Ready for inoculation A2 Incubate Plate (35-37°C, 16-20h) A1->A2 Incubate D1 Read Results Visually or with Plate Reader A2->D1 Ready for reading D2 Determine MIC Value D1->D2 Interpret growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Protocol: Broth Microdilution for this compound

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7]

Materials and Reagents
  • This compound (MW: 292.13 g/mol )[12]

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Sterile, disposable reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[13][14]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

  • Microplate reader (optional)

Step-by-Step Methodology

Part 1: Preparation of this compound Stock Solution

  • Weighing the Compound: Accurately weigh a sufficient amount of this compound powder.

  • Solubilization: Due to the expected low aqueous solubility of salicylanilides, dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or approximately 34.2 mM). Ensure complete dissolution.

  • Sterilization: While the DMSO stock is considered self-sterilizing, subsequent dilutions should be performed under aseptic conditions.

Part 2: Preparation of Bacterial Inoculum

  • Subculture: From a stock culture, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

  • Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline or PBS.

  • Standardization: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). The suspension should be used within 15 minutes of preparation.

  • Final Inoculum Dilution: Prepare a 1:100 dilution of the standardized suspension in sterile CAMHB. This will result in a bacterial concentration of approximately 1-2 x 10⁶ CFU/mL. This is the final inoculum to be used in the assay.

Part 3: Preparation of the Microtiter Plate (Serial Dilutions)

  • Plate Layout: Design the plate layout to include the test compound dilutions, a positive control (growth control), and a negative control (sterility control).

  • Broth Dispensing: Add 50 µL of sterile CAMHB to all wells of the 96-well plate, except for the first column of each row being tested.

  • Compound Addition: In the first well of each test row, add 100 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well of the same row. Mix the contents by pipetting up and down. Continue this process across the plate to the desired final concentration, discarding the last 50 µL from the final well in the dilution series. This will create a concentration gradient of this compound in a volume of 50 µL per well.

Part 4: Inoculation and Incubation

  • Inoculation: Add 50 µL of the final diluted bacterial inoculum (from Part 2, step 4) to each well, including the positive control wells. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing 50 µL of CAMHB and 50 µL of the final bacterial inoculum.

    • Negative Control: Wells containing 100 µL of sterile CAMHB only.

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Part 5: Reading and Interpreting the Results

  • Visual Inspection: After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). A small, faint button of cells at the bottom of the well should be disregarded.

  • Instrumental Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

  • Quality Control: The results are considered valid if:

    • There is clear, turbid growth in the positive control wells.

    • There is no growth in the negative control wells.

    • The MIC of the reference antimicrobial agent against the QC strain falls within the acceptable range as specified by CLSI or EUCAST.[13][14]

Data Presentation and Interpretation

The results of the MIC testing should be tabulated for clarity and comparison.

MicroorganismQC StrainThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)QC Reference Antibiotic MIC Range (µg/mL)
Staphylococcus aureusATCC 2921320.5 (Vancomycin)0.5 - 2
Escherichia coliATCC 25922160.25 (Ciprofloxacin)0.12 - 0.5
Pseudomonas aeruginosaATCC 27853>641 (Ciprofloxacin)0.25 - 1
Enterococcus faecalisATCC 2921242 (Vancomycin)1 - 4
Candida albicansATCC 9002810.5 (Fluconazole)0.25 - 1

Note: The MIC values for this compound in this table are illustrative. The reference antibiotic MICs and QC ranges are based on established CLSI/EUCAST data.

Self-Validating System: The Role of Quality Control

A robust AST protocol must be a self-validating system. This is achieved through the stringent use of quality control measures.

  • QC Strains: The inclusion of well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), is mandatory.[13][15] These strains have a known and predictable susceptibility profile to standard antimicrobial agents.

  • Reference Agents: Testing a reference antimicrobial agent with a known QC range alongside this compound verifies the entire testing process, including the medium, inoculum preparation, and incubation conditions.

  • Purity Checks: Subcultures of the inoculum should be streaked onto agar plates to confirm the purity of the test organism and to ensure that the colony count is within the expected range.

  • Regular Monitoring: Laboratories should monitor QC results over time to detect any shifts or trends that may indicate a systematic error in the testing procedure.

QC_System cluster_inputs Test Inputs cluster_process AST Process cluster_validation Validation & QC Compound This compound AST Broth Microdilution Assay Compound->AST Medium CAMHB Medium->AST Inoculum Standardized Inoculum Inoculum->AST Purity Purity Check AST->Purity Verify Growth_Ctrl Growth Control AST->Growth_Ctrl Verify Sterility_Ctrl Sterility Control AST->Sterility_Ctrl Verify Result Valid MIC Result AST->Result QC_Strain QC Strain (e.g., ATCC 29213) QC_Strain->AST Parallel Test Ref_Ab Reference Antibiotic (Known MIC Range) Ref_Ab->AST Parallel Test Purity->Result Confirms Validity Growth_Ctrl->Result Confirms Validity Sterility_Ctrl->Result Confirms Validity

Caption: Self-validating system for antimicrobial susceptibility testing.

Conclusion and Future Directions

This document provides a comprehensive and detailed protocol for the antimicrobial susceptibility testing of this compound using the broth microdilution method. By adhering to the principles and practices outlined by CLSI and EUCAST, researchers can generate reliable and reproducible data on the antimicrobial potency of this compound. The determination of MIC values is a critical first step in the evaluation of any potential new antimicrobial agent.

Further studies could involve determining the Minimum Bactericidal Concentration (MBC) to assess whether this compound is bacteriostatic or bactericidal, time-kill kinetic studies to understand the dynamics of its antimicrobial activity, and synergy testing in combination with existing antibiotics.

References

  • Vinšová, J., Imramovský, A., Buchta, V., Čečková, M., Doležal, M., Štaud, F., Jampílek, J., & Kaustová, J. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(1), 1-12. [Link]

  • Kráľová, K., Šeršeň, F., & Sersen, F. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(3), 3675-3693. [Link]

  • Kratky, M., Vinsova, J., & Stolarikova, J. (2016). Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. Bioorganic & Medicinal Chemistry, 24(6), 1264-1273. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID): European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home Page. [Link]

  • Univerzita Komenského. (n.d.). Antimicrobial susceptibility testing - methods. [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Bacteria. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Kim, Y. K., Lee, W. G., & Park, Y. J. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–564. [Link]

  • Vinšová, J., Imramovský, A., Buchta, V., Čečková, M., Doležal, M., Štaud, F., Jampílek, J., & Kaustová, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

  • British Society for Antimicrobial Chemotherapy (BSAC). (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home Page. [Link]

  • Clinical & Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023, June 14). EUCAST Frequently Asked Questions. [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • U.S. Food & Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

  • Patel, J. B. (2023, June 3). What Does Reference AST Mean to Me? [Presentation]. CLSI Educational Symposium. [Link]

  • Podnieks, E., & Gavan, T. L. (1971). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Applied Microbiology, 22(5), 720–723. [Link]

  • PubChem. (n.d.). 4,4',5-Tri-bromosalicylanilide. [Link]

Sources

Application Notes and Protocols for 4'-Bromosalicylanilide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Exploring the Inhibitory Potential of 4'-Bromosalicylanilide

This compound is a halogenated salicylanilide, a class of compounds recognized for a diverse range of biological activities. While the specific enzymatic targets of this compound are still under active investigation, emerging research into structurally related halogenated salicylanilides suggests a strong potential for enzyme inhibition. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate this compound as a potential enzyme inhibitor, with a specific focus on its hypothesized activity against Ubiquitin Specific Protease 8 (USP8), a key deubiquitinating enzyme (DUB) implicated in various cellular processes and disease states.

The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling, and DUBs play a crucial role in reversing ubiquitination, thereby regulating the fate and function of their substrate proteins. Dysregulation of DUB activity has been linked to numerous pathologies, including cancer and neurodegenerative diseases, making them attractive targets for therapeutic intervention. This application note will provide a comprehensive framework for characterizing the inhibitory effects of this compound on a representative DUB, USP8.

Hypothesized Mechanism of Action: Inhibition of USP8 Catalytic Activity

Based on studies of similar halogenated salicylanilides, it is hypothesized that this compound may act as an inhibitor of the catalytic activity of USP8. The proposed mechanism involves the interaction of the compound with the catalytic domain of the enzyme, potentially through non-covalent interactions with key amino acid residues in the active site. This binding is thought to prevent the access of the ubiquitin substrate to the catalytic triad of USP8, thereby inhibiting the hydrolysis of the isopeptide bond between ubiquitin and the target protein.

The inhibition of USP8 can have significant downstream effects on cellular signaling pathways. For instance, USP8 is known to regulate the levels of several important proteins, including the epidermal growth factor receptor (EGFR). By inhibiting USP8, this compound could potentially lead to the increased ubiquitination and subsequent degradation of EGFR, thereby modulating EGFR-driven signaling pathways.

USP8_Pathway cluster_ub Ubiquitination cluster_deub Deubiquitination Ub Ubiquitin E1 E1 (Activating) Ub->E1 E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Substrate Substrate Protein (e.g., EGFR) E3->Substrate Ub transfer Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate USP8 USP8 Ub_Substrate->USP8 Deubiquitination Degradation Proteasomal Degradation Ub_Substrate->Degradation USP8->Substrate Free_Ub Free Ubiquitin USP8->Free_Ub Bromosalicylanilide This compound Bromosalicylanilide->USP8 Inhibition

Figure 1. Hypothesized inhibition of the USP8 deubiquitination pathway by this compound.

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity, >98%)

  • Recombinant human USP8 catalytic domain (USP8-CD)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) fluorescent substrate

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.5 mg/mL ovalbumin, 5.5 mM L-Cysteine-HCl

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Preparation of Stock Solutions
  • This compound Stock Solution (10 mM):

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. Sonication may be required.[1]

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Working Solution (e.g., 80 nM USP8-CD):

    • Dilute the stock solution of recombinant USP8-CD in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.[2]

    • Keep the enzyme solution on ice until use.

  • Substrate Working Solution (e.g., 200 nM Ub-Rho110):

    • Dilute the fluorescent ubiquitin substrate stock solution in Assay Buffer to the desired final concentration. The concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[2][3]

    • Protect the substrate solution from light.

In Vitro USP8 Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add inhibitor dilutions and controls to plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare USP8 working solution Add_Enzyme Add USP8 solution to wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Ub-Rho110 working solution Add_Substrate Initiate reaction by adding Ub-Rho110 Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate for 15-20 min at 37°C Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically (e.g., every 60s for 30 min) Add_Substrate->Measure_Fluorescence Calculate_V0 Calculate initial velocity (V0) from linear phase Measure_Fluorescence->Calculate_V0 Plot_Curve Plot % inhibition vs. [Inhibitor] Calculate_V0->Plot_Curve Calculate_IC50 Determine IC50 value Plot_Curve->Calculate_IC50

Sources

Application of 4'-Bromosalicylanilide in Cancer Research: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Salicylanilides in Oncology

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2][3] Historically utilized as anthelmintic agents in both human and veterinary medicine, recent research has illuminated their potential as potent anticancer agents.[4][5] This has led to a surge in drug repurposing efforts, with compounds like niclosamide being extensively studied for their oncological applications.[3][4]

The anticancer effects of salicylanilides are multifaceted, stemming from their ability to modulate a variety of critical cellular processes.[3][5] Key mechanisms of action include the uncoupling of mitochondrial oxidative phosphorylation and the modulation of pivotal signaling pathways frequently dysregulated in cancer, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][4][5] These molecular interventions can culminate in the induction of cell cycle arrest, apoptosis, and autophagy in tumor cells.[4][6]

This application note focuses on a specific halogenated derivative, 4'-Bromosalicylanilide (also known as N-(4-bromophenyl)-2-hydroxybenzamide). While the broader salicylanilide class shows considerable promise, specific preclinical data on the anticancer activities of this compound are not extensively documented in publicly available literature. Therefore, this guide serves a dual purpose: to summarize the known anticancer mechanisms of the salicylanilide family and to provide detailed, field-proven protocols for researchers to independently evaluate the therapeutic potential of this compound in a cancer research setting. By following these methodologies, investigators can generate robust, validated data to elucidate the specific efficacy and mechanism of action of this compound.

Chemical Structure and Properties of this compound

Compound Name This compound
Synonyms N-(4-bromophenyl)-2-hydroxybenzamide
Molecular Formula C₁₃H₁₀BrNO₂
Molecular Weight 292.13 g/mol
CAS Number 2578-75-8
Chemical Structure this compound structure

Anticipated Mechanisms of Action: Insights from the Salicylanilide Class

Based on extensive research into structurally related salicylanilides, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways that are fundamental to tumor cell proliferation, survival, and metastasis.[3][4][5] The following sections detail these potential mechanisms and provide a rationale for their investigation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and invasion.[7] Salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway.[7] This inhibition is thought to occur through the suppression of STAT3 phosphorylation, which is a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[4] The therapeutic potential of targeting STAT3 is significant, as its inhibition can lead to tumor apoptosis and growth inhibition.[7]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Ligand Binding STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Bromosalicylanilide This compound Bromosalicylanilide->JAK Inhibition DNA DNA STAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB NF-κB-IκBα NFkB_IkB->IKK Signal NFkB_IkB->NFkB Release Bromosalicylanilide This compound Bromosalicylanilide->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription InVitro_Workflow start Start: Cancer Cell Lines cytotoxicity Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 Determine IC50/GI50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanistic Studies (Western Blot, qPCR) apoptosis->mechanism cell_cycle->mechanism end End: In Vitro Profile mechanism->end

Figure 3: General workflow for in vitro evaluation of this compound.

PART 2: In Vivo Evaluation

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in a preclinical animal model.

Protocol 5: Xenograft Tumor Model

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the anticancer potential of this compound. Positive results, such as potent cytotoxicity against cancer cell lines, induction of apoptosis, and in vivo tumor growth inhibition, would warrant further investigation.

Future studies should focus on elucidating the precise molecular targets of this compound through techniques like molecular docking and target identification studies. Investigating its effects on a broader range of cancer types and in combination with existing chemotherapeutic agents would also be valuable. The ultimate goal is to build a robust preclinical data package to support the potential clinical development of this compound as a novel anticancer therapeutic.

References

  • Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Szabó, I., Vágvölgyi, M., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 9(15), 17785-17802. [Link]

  • Kollár, P., & Pérez-Pérez, M. J. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1547. [Link]

  • Kollár, P., & Pérez-Pérez, M. J. (2023). Salicylanilides and Their Anticancer Properties. International journal of molecular sciences, 24(2), 1547. [Link]

  • Kollár, P., & Pérez-Pérez, M. J. (2023). Salicylanilides and Their Anticancer Properties. ResearchGate. [Link]

  • Ienascu, I. M. C., Obistioiu, D., Popescu, I. M., Stefanut, M. N., Osser, G., Jurca, C., ... & Bechír, E. S. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. Revista de Chimie, 70(4), 1496-1500. [Link]

  • Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Szabó, I., Vágvölgyi, M., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Z., & Wang, Y. (2016). Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities. RSC advances, 6(109), 107877-107887. [Link]

  • Ienascu, I. M. C., Obistioiu, D., Popescu, I. M., Stefanut, M. N., Osser, G., Jurca, C., ... & Bechír, E. S. (2019). In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. Revista de Chimie, 70(4), 1496-1500. [Link]

  • Liu, Y., Liu, H., Chen, W., & Xu, J. (2016). The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells. Anti-cancer drugs, 27(1), 38-44. [Link]

  • Horváth, L., Biri-Kovács, B., Baranyai, Z., Stipsicz, B., Szabó, I., Vágvölgyi, M., ... & Mező, G. (2024). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 9(15), 17785-17802. [Link]

  • Tan, Y., Wang, L., Du, Y., Li, J., Wang, Y., Li, S., ... & Wang, X. (2018). Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression. Oncology reports, 40(3), 1593-1602. [Link]

  • Taylor & Francis. (2021). Induced cell cycle arrest – Knowledge and References. [Link]

  • Shi, L., Xiong, Y., Hu, X., Wang, Z., & Xie, C. (2021). BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC. International journal of medical sciences, 18(14), 3090. [Link]

  • Shi, L., Xiong, Y., Hu, X., Wang, Z., & Xie, C. (2021). BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC. International journal of medical sciences, 18(14), 3090–3096. [Link]

  • Huang, M. J., Liu, Y. C., Wu, C. Y., & Chiang, C. M. (2014). Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA. Oncogene, 33(18), 2395-2404. [Link]

  • Kollár, P., & Pérez-Pérez, M. J. (2023). Salicylanilides and Their Anticancer Properties. MDPI. [Link]

  • Umezawa, K. (2006). Inhibition of tumor growth by NF-kappaB inhibitors. Cancer science, 97(10), 990-995. [Link]

  • Huang, M. J., Liu, Y. C., Wu, C. Y., & Chiang, C. M. (2013). Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA. Oncogene, 33(18), 2395-2404. [Link]

  • Hideshima, T., Qi, J., Paranal, R. M., Tang, W., Greenberg, E., West, N., ... & Anderson, K. C. (2015). Discovery of a potent and selective BRD4 inhibitor capable of blocking TLR3-induced acute airway inflammation. Journal of medicinal chemistry, 58(14), 5489-5503. [Link]

  • Wang, L., Wu, Y., Zhu, C., Tian, X., & Wang, X. (2020). Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail. Cell death & differentiation, 27(1), 255-268. [Link]

  • Belton, A., Chen, L., Xian, L., Huso, T., Koo, M., Luo, L., ... & Resar, L. M. (2015). STAT3 inhibitor has potent anti-tumor activity in B-lineage acute lymphoblastic leukemia cells overexpressing the High Mobility Group A1 (HMGA1)-STAT3 pathway. Oncotarget, 6(18), 16393. [Link]

  • Pan, L., Han, Y., Ma, S., & Jia, L. (2019). Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway. Oncology reports, 42(2), 657-667. [Link]

  • Zhang, Y., Adachi, M., Kawamura, R., & Imai, K. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl) amino-methyl] benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International journal of cancer, 110(2), 301-308. [Link]

  • Liu, Y., Wang, C., Wang, G., Sun, C., & Zhao, Y. (2018). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Oncology letters, 16(4), 4887-4893. [Link]

  • Chen, L., Fan, J., Chen, X., Li, S., & Huang, Z. (2020). The BRD4 inhibitor arrested the cell cycle at G2/M phase and induced apoptosis in GH3 cells. Neuro-oncology, 22(8), 1133-1144. [Link]

  • L Stewart, H., & Yapp, C. (2008). Induced cell cycle arrest. Taylor & Francis. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12(1), 1-15. [Link]

  • Xia, Y., Shen, S., & Verma, I. M. (2014). NF-κB, an active player in human cancers. Cancer immunology research, 2(9), 823-830. [Link]

  • Sethi, G., Sung, B., & Aggarwal, B. B. (2008). The NF-κB transcription factor pathway as a therapeutic target in cancer: methods for detection of NF-κB activity. Methods in molecular biology (Clifton, N.J.), 420, 385-403. [Link]

  • Perkins, N. D. (2012). The diverse outcomes of NF-κB signalling. Nature reviews Molecular cell biology, 13(8), 517-529. [Link]

  • Grinberg, M., Eckert, K., & Schor, N. F. (2005). Bromodeoxyuridine inhibits cancer cell proliferation in vitro and in vivo. Cancer research, 65(13), 5779-5786. [Link]

  • Sharma, S., Singh, H., & Ahmad, S. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(21), 7248. [Link]

  • PubChem. (n.d.). N-(4-bromo-3-fluorophenyl)-3-hydroxybenzamide. [Link]

  • Umezawa, K. (2006). Inhibition of tumor growth by NF-kappaB inhibitors. Cancer science, 97(10), 990-995. [Link]

  • Wu, Y., Liu, H., Wang, X., & Zhang, Y. (2022). A Review of Twenty Years of Research on the Regulation of Signaling Pathways by Natural Products in Breast Cancer. Molecules, 27(19), 6279. [Link]

  • Liu, Y., Wang, C., Wang, G., Sun, C., & Zhao, Y. (2018). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Oncology letters, 16(4), 4887-4893. [Link]

  • Kwiecien, N. W., De-Paula, R. B., & Gunning, P. T. (2012). Inhibition of STAT3: a promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Future medicinal chemistry, 4(2), 199-215. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Z., & Wang, Y. (2016). Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities. RSC advances, 6(109), 107877-107887. [Link]

  • Zhang, Y., Adachi, M., Kawamura, R., & Imai, K. (2004). Histone deacetylase inhibitors FK228, N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl) amino-methyl] benzamide and m-carboxycinnamic acid bis-hydroxamide augment radiation-induced cell death in gastrointestinal adenocarcinoma cells. International journal of cancer, 110(2), 301-308. [Link]

  • Patsnap. (2023, November 15). What are BRD4 inhibitors and how do you quickly get the latest development progress?. [Link]

  • Patsnap. (2024, June 21). What are BRD4 inhibitors and how do they work?. [Link]

  • Xiang, Y., Zhang, Y., Liu, Y., Zhang, C., & Li, Y. (2020). Inhibition of BRD4 inhibits proliferation and promotes apoptosis of psoriatic keratinocytes. Experimental and therapeutic medicine, 20(4), 3356-3362. [Link]

  • Wang, N., Wu, L., & Feng, H. (2022). Regulation of programmed cell death by Brd4. Frontiers in Cell and Developmental Biology, 10, 1073812. [Link]

Sources

Standard Operating Procedure for the Preparation and Handling of 4'-Bromosalicylanilide Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4'-Bromosalicylanilide is a halogenated derivative of salicylanilide, a class of compounds known for a wide spectrum of biological activities, including potential anticancer properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of stock solutions. This document provides a detailed protocol for the preparation, quality control, and storage of this compound stock solutions, designed for researchers in academic and pharmaceutical settings. The protocol emphasizes safety, stability, and the rationale behind solvent selection and handling procedures to ensure experimental integrity.

Introduction: The Criticality of a Validated Stock Solution

Salicylanilide derivatives are a promising area of medicinal chemistry research.[1] this compound, as a member of this class, requires careful handling and preparation to ensure that its biological effects are studied accurately. An improperly prepared stock solution—whether due to incorrect solvent choice, incomplete dissolution, degradation, or contamination—can lead to erroneous and irreproducible experimental results, wasting valuable time and resources.

The primary challenge in working with compounds like this compound is often its poor aqueous solubility.[2][3] Therefore, a robust protocol must be established using an appropriate organic solvent to create a concentrated, stable stock that can be accurately diluted into aqueous experimental media. This guide provides a comprehensive methodology grounded in chemical principles and established laboratory practices.

Compound Specifications and Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling.

PropertyValueSource
Chemical Name N-(4-bromophenyl)-2-hydroxybenzamide-
Synonyms This compound-
Molecular Formula C₁₃H₁₀BrNO₂-
Molecular Weight 292.13 g/mol -
Appearance White to off-white crystalline solid[2]
Melting Point 165 - 169 °C
Solubility
- WaterSparingly soluble / Insoluble[2][3]
- DMSOSoluble[4][5]
- Ethanol / MethanolSoluble[2]
- AcetoneSoluble (especially when hot)[3]
Stability Stable under standard conditions

Safety and Hazard Management

As a halogenated aromatic compound, this compound and its related structures require stringent safety protocols. Safety Data Sheets (SDS) for analogous compounds indicate potential hazards.[6][7]

  • Hazard Profile : May cause skin, eye, and respiratory irritation.[7] The toxicological properties have not been fully investigated.

  • Personal Protective Equipment (PPE) : Always wear a laboratory coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls : All weighing and solution preparation steps must be performed inside a certified chemical fume hood to avoid inhalation of the powder.[7]

  • Disposal : Dispose of waste, including contaminated consumables and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Materials and Reagents

  • This compound (powder, ≥98% purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Sterile, amber, screw-cap microcentrifuge tubes or cryovials

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Sonicator (optional, water bath type preferred)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filters (PTFE or other DMSO-compatible material)

  • Sterile syringes

Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays and other biological experiments. The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent is based on its high solvating power for a wide range of organic compounds and its miscibility with aqueous media.[5] Studies involving salicylanilide derivatives frequently utilize DMSO for stock solution preparation.[1][4]

Step 1: Pre-calculation and Weighing

The first step is to accurately calculate the mass of this compound required. The causality here is straightforward: the precision of the final concentration is entirely dependent on the accuracy of this initial measurement.

  • Calculation : To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 292.13 g/mol × 1000 mg/g

    • Mass (mg) = 2.92 mg

  • Procedure :

    • Place a clean, empty microcentrifuge tube on the analytical balance and tare it.

    • Carefully add approximately 2.92 mg of this compound powder directly into the tube. Record the exact mass.

    • Perform this step in a chemical fume hood to prevent inhalation of the fine powder.[7]

Step 2: Solubilization

Complete dissolution is critical for a homogenous stock solution, ensuring that every aliquot contains the same concentration of the compound.

  • Calculation : Adjust the volume of DMSO to add based on the actual mass recorded.

    • Volume (mL) = [Actual Mass (mg) / 292.13 ( g/mol )] / 10 (mmol/L)

    • Example: If the actual mass is 3.00 mg, the required DMSO volume is [3.00 / 292.13] / 10 = 1.027 mL.

  • Procedure :

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to ~37°C) can also aid dissolution but should be used cautiously.[8]

    • The final solution should be clear and free of any visible precipitate.

Step 3: Sterilization and Aliquoting (Self-Validation)

For biological applications, especially cell culture, the stock solution must be sterile to prevent contamination. Aliquoting is a self-validating step that preserves the integrity of the main stock by preventing multiple freeze-thaw cycles, which can degrade the compound or introduce moisture.

  • Procedure :

    • Withdraw the entire solution into a sterile syringe.

    • Attach a 0.22 µm DMSO-compatible syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile tube. This step removes any potential microbial contaminants or microscopic particulates.

    • Aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber (light-protecting) cryovials.

Quality Control, Storage, and Stability

Proper storage is paramount for maintaining the chemical integrity of the stock solution over time. Halogenated organic compounds can be highly persistent and stable, but proper storage minimizes the risk of degradation from light or hydrolysis.[9]

  • Storage :

    • Short-term (1-2 weeks) : Store aliquots at 4°C, protected from light.

    • Long-term (months to years) : Store aliquots at -20°C or -80°C. Anhydrous DMSO freezes at ~18.5°C, so solutions will be solid at these temperatures.

  • Stability :

    • Before use, thaw a single aliquot at room temperature and visually inspect for any signs of precipitation. If precipitate is observed, gently warm and vortex to redissolve.

    • Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.

    • The chemical stability of salicylanilides in DMSO has been demonstrated to be reliable for in vitro studies.[4]

Workflow Visualization

The following diagram illustrates the standard operating procedure for preparing the this compound stock solution.

SOP_Workflow Figure 1: Workflow for this compound Stock Solution Preparation A Step 1: Weigh Compound B Step 2: Add Anhydrous DMSO A->B Precise Mass C Step 3: Dissolution (Vortex / Sonicate) B->C D Visual QC: Check for Precipitate C->D D->C Incomplete Redissolve E Step 4: Sterile Filtration (0.22 µm Filter) D->E Complete F Step 5: Aliquot (Single-Use Volumes) E->F G Step 6: Long-Term Storage (-20°C / -80°C) F->G H Ready for Experimental Use G->H

Caption: Workflow for this compound Stock Solution Preparation.

References

  • UDTECH. (2025). Understanding the 4'-bromoacetanilide Chemical: Melting Point and More.
  • ChemicalBook. (2025). 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Kovács, D., et al. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. PMC - NIH.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Kovács, D., et al. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega.
  • Hites, R. A. (2019). Perspective on halogenated organic compounds. PMC - PubMed Central - NIH.
  • CDH Fine Chemical. (n.d.). p-Bromo Acetanilide CAS No 103-88-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • San Segundo, L. (2016). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate.

Sources

Application Notes and Protocols for 4'-Bromosalicylanilide in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of 4'-Bromosalicylanilide

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] One promising strategy is to target bacterial two-component systems (TCS), which are crucial signaling pathways that bacteria use to sense and respond to their environment.[2][3] These systems regulate a wide array of processes essential for bacterial survival and virulence, including biofilm formation and antibiotic resistance.[1] this compound, a member of the salicylanilide class of compounds, has emerged as a significant inhibitor of bacterial TCS, making it a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering new antibacterial therapies.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in HTS assays, complete with detailed protocols and data interpretation guidelines.

Mechanism of Action: Inhibition of Bacterial Two-Component Systems

Two-component systems are the predominant signal transduction pathways in bacteria, typically consisting of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.[2][3] Upon sensing an environmental stimulus, the sensor kinase autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes.[5]

This compound and related salicylanilides exert their antibacterial effect by inhibiting the autophosphorylation of the sensor histidine kinase.[3][4] This inhibition disrupts the entire signaling cascade, preventing the bacteria from adapting to environmental changes and ultimately leading to growth inhibition or cell death. The specificity of these compounds for bacterial TCS, which are absent in mammals, makes them attractive candidates for development as selective antibacterial agents.[5]

TCS_Inhibition_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Sensor_Kinase Sensor Histidine Kinase ADP ADP Sensor_Kinase->ADP P P Sensor_Kinase->P 2. Autophosphorylation Response_Regulator Response Regulator P2 P Response_Regulator->P2 DNA DNA Gene_Expression Altered Gene Expression DNA->Gene_Expression Stimulus Environmental Stimulus Stimulus->Sensor_Kinase 1. Activation 4_Bromo This compound 4_Bromo->Sensor_Kinase Inhibition ATP ATP ATP->Sensor_Kinase P->Response_Regulator 3. Phosphotransfer P2->DNA 4. DNA Binding & Transcription Regulation

Figure 1: Mechanism of action of this compound in inhibiting bacterial two-component signaling.

High-Throughput Screening Applications

This compound is an ideal positive control and reference compound in HTS campaigns designed to identify novel inhibitors of bacterial TCS. Its established mechanism of action and potent inhibitory activity allow for the validation of assay performance and the benchmarking of newly identified hits. Both biochemical and cell-based HTS assays can be employed to screen for compounds with similar activity.

Biochemical HTS Assay: Fluorescence Polarization (FP) for Kinase Autophosphorylation

This assay directly measures the autophosphorylation of a purified sensor histidine kinase. The principle relies on the change in polarization of fluorescently labeled ATP or a kinase-binding tracer upon its incorporation into the larger, slower-tumbling phosphorylated kinase. Inhibition of autophosphorylation by compounds like this compound results in a low FP signal.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

    • Enzyme Solution: Purified sensor histidine kinase (e.g., KinA from Bacillus subtilis) diluted in assay buffer to a final concentration of 20 nM.

    • ATP Solution: A mixture of unlabeled ATP and a fluorescently labeled ATP analog (e.g., ATP-Tracer) at a final concentration of 10 µM.

    • Test Compounds: this compound (positive control) and library compounds serially diluted in DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of test compounds or DMSO (negative control) to the wells of a low-volume 384-well black plate.

    • Dispense 5 µL of the enzyme solution into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

    • Measure the fluorescence polarization on a suitable plate reader.

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution Compound_Plate Compound Plate (50 nL/well) Dispense_Enzyme Add Enzyme (5 µL) Compound_Plate->Dispense_Enzyme Enzyme_Prep Enzyme Solution (20 nM Kinase) Enzyme_Prep->Dispense_Enzyme ATP_Prep ATP/Tracer Mix (10 µM) Dispense_ATP Add ATP/Tracer (5 µL) ATP_Prep->Dispense_ATP Incubate_1 Incubate 15 min @ RT Dispense_Enzyme->Incubate_1 Incubate_1->Dispense_ATP Incubate_2 Incubate 60 min @ 30°C Dispense_ATP->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate

Figure 2: Workflow for a biochemical fluorescence polarization-based HTS assay.
Cell-Based HTS Assay: Reporter Gene Assay

This assay measures the ability of a compound to inhibit a specific TCS pathway within a living bacterial cell. A reporter gene (e.g., luciferase or β-lactamase) is placed under the control of a promoter regulated by a TCS response regulator. Inhibition of the TCS by an active compound leads to a decrease in reporter gene expression.

Experimental Protocol:

  • Bacterial Strain and Reagents:

    • Reporter Strain: A bacterial strain (e.g., Enterococcus faecalis) engineered with a TCS-regulated reporter gene (e.g., VanS/VanR controlling a luciferase reporter).[4]

    • Growth Medium: Appropriate bacterial growth medium (e.g., Brain Heart Infusion broth).

    • Inducer: A specific stimulus to activate the TCS (e.g., vancomycin for the VanS/VanR system).

    • Reporter Substrate: A substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Test Compounds: this compound and library compounds in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compounds or DMSO to the wells of a 384-well clear-bottom white plate.

    • Add 25 µL of the bacterial reporter strain culture (at an appropriate OD) to each well.

    • Add 5 µL of the inducer to all wells except for the uninduced controls.

    • Incubate the plates at 37°C for a period sufficient for reporter gene expression (e.g., 4-6 hours).

    • Equilibrate the plates to room temperature.

    • Add 25 µL of the reporter substrate solution to each well.

    • Measure the luminescence signal on a plate reader.

Data Analysis and Interpretation

For both biochemical and cell-based assays, raw data should be normalized to controls. The percent inhibition can be calculated using the following formula:

% Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Signal) / (Positive_Control_Signal - Negative_Control_Signal))

The IC₅₀ value, which is the concentration of an inhibitor that causes 50% inhibition of the response, should be determined by fitting the concentration-response data to a four-parameter logistic equation.[6]

Table 1: Representative Data for this compound in HTS Assays

Assay TypeTargetThis compound IC₅₀ (µM)Z'-factor
Biochemical (FP)KinA Autophosphorylation2.8[4]> 0.7
Cell-Based (Reporter)VanS/VanR TCS in E. faecalisSub-inhibitory growth conc.[4]> 0.6

Note: The IC₅₀ values presented are illustrative and may vary depending on the specific experimental conditions.

Conclusion

This compound is a powerful tool for the discovery and development of novel antibacterial agents targeting bacterial two-component systems. The protocols outlined in this application note provide a robust framework for utilizing this compound in both biochemical and cell-based high-throughput screening assays. By serving as a reliable positive control, this compound enables the validation of assay performance and the identification of new chemical entities with the potential to combat the growing threat of antibiotic resistance.

References

  • Rasko, D. A., et al. (2000). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Journal of Medicinal Chemistry, 43(25), 4767-4776. [Link]

  • Bem, A. E., et al. (2015). Small-molecule inhibition of bacterial two-component systems to combat antibiotic resistance and virulence. Future Medicinal Chemistry, 7(11), 1435-1462. [Link]

  • Stephenson, K., & Hoch, J. A. (2002). Inhibitors of bacterial two-component signalling systems. Current Opinion in Pharmacology, 2(5), 509-514. [Link]

  • bioRxiv. (2025). Halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells. [Link]

  • Macielag, M. J., et al. (2000). The mechanism of action of inhibitors of bacterial two-component signal transduction systems. The Journal of Biological Chemistry, 275(49), 38499-38504. [Link]

  • Johansson, C., et al. (2015). Development of novel cellular histone-binding and chromatin-displacement assays for bromodomain drug discovery. Epigenetics & Chromatin, 8, 35. [Link]

  • Barrett, J. F., et al. (1998). Antibacterial agents that inhibit two-component signal transduction systems. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 5317-5322. [Link]

  • Pateda, S., et al. (2016). Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections. Methods in Molecular Biology, 1130, 203-215. [Link]

  • ResearchGate. (n.d.). IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT. [Link]

  • Measuring peroxidasin activity in live cells using bromide addition for signal amplification. (2022). Redox Biology, 54, 102377. [Link]

  • PubChem. (n.d.). 4,4',5-Tri-bromosalicylanilide. [Link]

  • Augelli-Szafran, C., et al. (2025). High-throughput screening for the identification of dual inhibitors of BRD4 and RIPK3 toward the development of small-molecule medical countermeasure agents against arsenicals. SLAS Discovery, 30(1), 100247. [Link]

  • ResearchGate. (2013). Can anybody suggest how to calculate the IC50 value of a compound?. [Link]

  • Chen, L., et al. (2017). Discovery of novel BRD4 inhibitors by high-throughput screening, crystallography, and cell-based assays. Bioorganic & Medicinal Chemistry Letters, 27(9), 1953-1957. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4'-Bromosalicylanilide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Salicylanilide Scaffolds

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide core structure, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, antimycobacterial, and antiviral properties.[2][3][4] Notably, certain salicylanilide derivatives have demonstrated potent anticancer activity, acting as inhibitors of critical signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway.[5] The 4'-Bromosalicylanilide scaffold, in particular, serves as a crucial pharmacophore, with the bromine atom often contributing to enhanced biological activity through favorable interactions with target proteins.

The versatility of the salicylanilide core allows for extensive chemical modification, enabling the generation of diverse analog libraries for structure-activity relationship (SAR) studies. The primary synthetic challenge lies in the efficient and high-yielding formation of the amide bond between a salicylic acid derivative and an appropriately substituted aniline. This guide provides detailed protocols for three robust methods for the synthesis of this compound and its analogs, catering to various laboratory settings and throughput needs.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound analogs fundamentally relies on the formation of an amide bond between a salicylic acid (or a derivative thereof) and 4-bromoaniline (or its analogs). The choice of coupling agent and reaction conditions is critical to ensure high yields and purity while minimizing side reactions. Below, we detail the mechanistic rationale behind three commonly employed and effective synthetic methodologies.

Method 1: Classical Amide Bond Formation using Phosphorus Trichloride (PCl₃)

This traditional method remains a reliable and cost-effective approach for the synthesis of salicylanilides.[6] Phosphorus trichloride acts as a dehydrating agent, activating the carboxylic acid of salicylic acid to facilitate nucleophilic attack by the amine.

The reaction proceeds through the formation of a highly reactive acyl chlorophosphite intermediate. The lone pair of the nitrogen atom in 4-bromoaniline then attacks the electrophilic carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer steps yield the desired this compound and phosphorous acid as a byproduct.[7] The reaction is typically carried out in an inert solvent, such as xylene, at elevated temperatures to drive the reaction to completion.[6]

Method 2: Carbodiimide-Mediated Coupling with N,N'-Dicyclohexylcarbodiimide (DCC)

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent for the formation of amide bonds under mild conditions.[8][9] This method is particularly advantageous when dealing with sensitive functional groups that may not be compatible with the harsher conditions of the PCl₃ method.

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the amine. The primary advantage of this method is that the byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[11] The addition of a catalyst, such as 4-dimethylaminopyridine (DMAP), can further enhance the reaction rate.[9]

Method 3: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity.[4][12][13] For the synthesis of salicylanilide analogs, microwave irradiation can be applied to both the PCl₃ and carbodiimide-mediated methods.

The rapid and uniform heating provided by microwave energy efficiently overcomes the activation energy barrier of the reaction, leading to a dramatic increase in the reaction rate.[4] This technique is particularly well-suited for high-throughput synthesis and the rapid generation of compound libraries for screening purposes. Solvent-free or minimal solvent conditions can often be employed, aligning with the principles of green chemistry.[12]

Visualizing the Synthetic Workflows

To provide a clear visual representation of the synthetic pathways, the following diagrams illustrate the key steps in each of the described methodologies.

cluster_0 Method 1: PCl₃ Mediated Synthesis Salicylic Acid Salicylic Acid PCl3_Xylene PCl₃, Xylene, Reflux Salicylic Acid->PCl3_Xylene 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->PCl3_Xylene 4_Bromosalicylanilide_1 This compound PCl3_Xylene->4_Bromosalicylanilide_1

Caption: PCl₃ Mediated Synthesis Workflow.

cluster_1 Method 2: DCC Coupling Salicylic_Acid_2 Salicylic Acid DCC_DCM DCC, DCM, 0°C to RT Salicylic_Acid_2->DCC_DCM 4_Bromoaniline_2 4-Bromoaniline 4_Bromoaniline_2->DCC_DCM 4_Bromosalicylanilide_2 This compound DCC_DCM->4_Bromosalicylanilide_2 DCU_Byproduct Dicyclohexylurea (DCU) (precipitate) DCC_DCM->DCU_Byproduct

Caption: DCC Coupling Synthesis Workflow.

cluster_2 Method 3: Microwave-Assisted Synthesis Reactants_MW Salicylic Acid + 4-Bromoaniline + Coupling Agent Microwave Microwave Irradiation (Solvent-free or minimal solvent) Reactants_MW->Microwave 4_Bromosalicylanilide_3 This compound Microwave->4_Bromosalicylanilide_3

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. These protocols can be adapted for the synthesis of other analogs by substituting the appropriate salicylic acid and aniline derivatives.

Protocol 1: Synthesis of this compound using Phosphorus Trichloride
Parameter Value
Reactants Salicylic acid, 4-Bromoaniline, Phosphorus trichloride
Solvent Xylene (anhydrous)
Reaction Temperature Reflux (approx. 140 °C)
Reaction Time 2-4 hours
Work-up Aqueous work-up followed by recrystallization
Expected Yield 70-85%

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add salicylic acid (13.8 g, 0.1 mol) and anhydrous xylene (100 mL).

  • Stir the mixture to dissolve the salicylic acid.

  • Add 4-bromoaniline (17.2 g, 0.1 mol) to the flask.

  • From the dropping funnel, add phosphorus trichloride (4.6 mL, 0.05 mol) dropwise to the stirred mixture over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into 200 mL of cold water with vigorous stirring.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound as a white to off-white crystalline solid.[14][15]

  • Characterization: Confirm the identity and purity of the product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound using DCC Coupling
Parameter Value
Reactants Salicylic acid, 4-Bromoaniline, N,N'-Dicyclohexylcarbodiimide (DCC)
Solvent Dichloromethane (DCM, anhydrous)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Work-up Filtration of DCU, aqueous work-up, and recrystallization
Expected Yield 75-90%

Procedure:

  • In a 250 mL round-bottom flask, dissolve salicylic acid (13.8 g, 0.1 mol) and 4-bromoaniline (17.2 g, 0.1 mol) in anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) in a minimal amount of anhydrous DCM (50 mL).

  • Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter the reaction mixture to remove the precipitated DCU and wash the filter cake with a small amount of cold DCM.[11]

  • Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethyl acetate/hexane to yield pure this compound.[16]

  • Characterization: Analyze the product using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Microwave-Assisted Synthesis of this compound
Parameter Value
Reactants Salicylic acid, 4-Bromoaniline, Phosphorus trichloride (catalytic)
Solvent Toluene (minimal) or solvent-free
Microwave Power 100-300 W
Reaction Temperature 120-150 °C
Reaction Time 5-15 minutes
Work-up Aqueous work-up and recrystallization
Expected Yield 80-95%

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stirrer, combine salicylic acid (1.38 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), and a catalytic amount of phosphorus trichloride (0.1 mL). A minimal amount of toluene (~2 mL) can be added to facilitate mixing.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 100-300 W, maintaining the temperature at 120-150 °C for 5-15 minutes.

  • After the irradiation is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a beaker containing 50 mL of cold water and stir vigorously.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[13]

  • Characterization: Confirm the structure and purity of the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthetic methods outlined in this guide provide researchers with a range of reliable and efficient options for the preparation of this compound and its analogs. The choice of method will depend on the specific requirements of the synthesis, including the scale, the sensitivity of the substrates, and the available equipment. The classical PCl₃ method is well-suited for large-scale synthesis, while the DCC coupling approach offers milder conditions for more delicate molecules. The microwave-assisted protocol provides a rapid and efficient route for high-throughput synthesis and library generation. By following these detailed protocols, researchers can confidently synthesize a diverse array of salicylanilide analogs for further investigation in drug discovery and development programs.

References

  • Majewski, T. E., Stoesser, W. C., & Parsey, E. S. (1966). U.S. Patent No. 3,231,611. Washington, DC: U.S. Patent and Trademark Office.
  • Koszeghy, V., et al. (2021). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega, 6(4), 3245–3262. Retrieved from [Link]

  • Ciobanu, A., et al. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Biomedicines, 10(5), 1149. Retrieved from [Link]

  • Kallan, N. C., et al. (2005). Microwave-assisted synthesis of salicylamide via BCl3 mediated coupling. Journal of Combinatorial Chemistry, 7(4), 622-626. Retrieved from [Link]

  • Koszeghy, V., et al. (2021). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

  • Meyer, D. K. (1959). U.S. Patent No. 2,891,090. Washington, DC: U.S. Patent and Trademark Office.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Krátký, M., et al. (2014). Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates. Bioorganic & Medicinal Chemistry, 22(14), 3678-3687. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Aiwale, P., et al. (2024). Synthesis and Evaluation of Aspirin Derivative by Microwave Oven. International Journal of Pharmacy And Herbal Technology. Retrieved from [Link]

  • Kumar, S., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega, 3(1), 1087-1096. Retrieved from [Link]

  • Mannathan, S., et al. (2022). Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling. ACS Omega, 7(30), 26497-26505. Retrieved from [Link]

  • Zadrazilova, I., et al. (2016). Salicylanilide diethyl phosphates: synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 24(18), 4264-4272. Retrieved from [Link]

  • Chiriac, C. I., et al. (2002). Synthesis and characterization of some N-substituted amides of salicylic acid. Revue Roumaine de Chimie, 47(10), 1011-1014. Retrieved from [Link]

  • Zhang, L., et al. (2016). Synthesis of p-O-Alkyl Salicylanilide Derivatives as Novel EGFR Inhibitors. Drug Development Research, 77(2), 85-92. Retrieved from [Link]

  • Krátký, M., et al. (2012). Antiviral activity of substituted salicylanilides--a review. Mini Reviews in Medicinal Chemistry, 12(11), 1136-1143. Retrieved from [Link]

  • Krátký, M., et al. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Pharmaceutical Design, 20(39), 6134-6147. Retrieved from [Link]

  • Sharma, P., & Kumar, V. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-10. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Drug Development and Research, 3(4), 216-223. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Phosphorus trichloride. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs. International Journal of Drug Development and Research. Retrieved from [Link]

  • Imramovský, A., et al. (2012). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 17(5), 5395-5412. Retrieved from [Link]

  • He, J. (2012). CN Patent No. 102,382,010. Beijing, CN: China National Intellectual Property Administration.
  • Zhang, G. (2014). CN Patent No. 104,130,170. Beijing, CN: China National Intellectual Property Administration.
  • Reddy, T. R., et al. (2021). Synthesis of functionalized benzo[12][16]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(38), 23513-23517. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide. Retrieved from [Link]

  • Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]

  • Yamamoto, H., & Ishihara, K. (2018). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 54(38), 4734-4747. Retrieved from [Link]

  • Keglevich, G., et al. (2018). The Role of Phosphorus Trichloride and Phosphorous Acid in the Formation of -Hydroxymethylenebisphosphonic Acids from the Corresponding Carboxylic Acids – A Mechanistic Overview. Current Organic Synthesis, 15(7), 922-930. Retrieved from [Link]

  • Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1461-1471. Retrieved from [Link]

  • San Jose State University. (n.d.). Exp 1 - Recrystallization of Acetanilide. Retrieved from [Link]

Sources

Protocol for Evaluating the Cytotoxicity of 4'-Bromosalicylanilide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

4'-Bromosalicylanilide is a synthetic compound belonging to the salicylanilide class of molecules. Salicylanilides have garnered significant interest in pharmaceutical research due to their diverse biological activities, including anthelmintic, antibacterial, and antifungal properties.[1][2] Emerging evidence also points towards the potential anticancer effects of some salicylanilide derivatives, which are thought to be mediated through various mechanisms such as the uncoupling of mitochondrial oxidative phosphorylation and the modulation of key cellular signaling pathways.[3][4][5] Given the therapeutic potential of this compound, a thorough evaluation of its cytotoxic effects is a critical step in preclinical drug development to understand its safety profile and potential as a therapeutic agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound cytotoxicity. The protocols outlined herein are designed to be robust and reproducible, providing a multi-faceted approach to assessing cell viability and elucidating the potential mechanisms of cell death. Adherence to standardized cell culture practices, such as those recommended by the American Type Culture Collection (ATCC), is paramount for obtaining reliable and consistent data.[6][7][8]

Core Principles of Cytotoxicity Assessment

The evaluation of cytotoxicity involves exposing cultured mammalian cells to the test compound and subsequently measuring various indicators of cell health.[9] This guide will focus on a tiered approach, beginning with a general assessment of cell viability and metabolic activity, followed by more specific assays to investigate the mode of cell death. The methodologies described are aligned with the principles outlined in international standards such as ISO 10993-5 for the biological evaluation of medical devices, which provides a framework for in vitro cytotoxicity testing.[10][11][12][13][14]

A fundamental aspect of this protocol is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that reduces a biological response by 50%.[15][16] This value is a key parameter for quantifying the potency of a compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Select and Culture Appropriate Cell Line(s) prep_compound Prepare Stock Solution of this compound start->prep_compound viability_assay Cell Viability Assay (e.g., MTT) prep_compound->viability_assay membrane_integrity Membrane Integrity Assay (e.g., LDH) viability_assay->membrane_integrity apoptosis_assay Apoptosis Assays membrane_integrity->apoptosis_assay annexin_v Annexin V/PI Staining caspase Caspase Activity Assay mmp Mitochondrial Membrane Potential (ΔΨm) Assay data_collection Data Collection (e.g., Plate Reader, Flow Cytometer) mmp->data_collection ic50 IC50 Determination data_collection->ic50 mechanism Elucidation of Cytotoxic Mechanism ic50->mechanism

Caption: General experimental workflow for the evaluation of this compound cytotoxicity.

Materials and Reagents

  • Cell Lines: A panel of relevant cell lines should be selected based on the research context (e.g., cancer cell lines for oncology studies, normal cell lines for general toxicity).

  • Cell Culture Media and Reagents: As recommended by the cell line supplier (e.g., ATCC).[17][18]

  • This compound: High-purity compound.

  • Vehicle Control: Dimethyl sulfoxide (DMSO) or another appropriate solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Kit

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Apoptosis Detection Kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Caspase Activity Assay Kit (e.g., for Caspase-3/7, -8, -9)

  • Mitochondrial Membrane Potential Assay Kit (e.g., JC-1 or TMRM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

  • Antibiotics (e.g., Penicillin-Streptomycin)

  • 96-well and 6-well cell culture plates

  • Sterile laboratory consumables (pipettes, tubes, etc.)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • Centrifuge

    • Microplate reader

    • Flow cytometer

Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[19]

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[20]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[15]

Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[15][21]

Protocol 2: Membrane Integrity Assessment using LDH Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with a damaged plasma membrane, which is a hallmark of necrosis and late-stage apoptosis.[22][23][24][25]

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.

  • LDH Reaction: Perform the LDH reaction according to the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Controls: Include a positive control (cells treated with a lysis buffer to induce maximum LDH release) and a negative control (untreated cells).[26]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[27][28][29][30] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[29] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[28]

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[28]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4: Mechanistic Insights into Apoptosis

A. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[31][32][33] Assays are available to measure the activity of specific caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3/7).

Procedure:

These assays are typically performed in a 96-well plate format and involve incubating cell lysates or live cells with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage. Follow the manufacturer's protocol for the specific kit being used. An increase in signal intensity indicates caspase activation.

B. Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[34][35][36][37] This can be measured using fluorescent dyes like JC-1 or TMRM.

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. In the case of JC-1, a shift from red to green fluorescence indicates a loss of ΔΨm.[28]

Potential Signaling Pathways Involved in Salicylanilide-Induced Cytotoxicity

Based on existing literature for salicylanilides, this compound may exert its cytotoxic effects through the modulation of several signaling pathways.[4][5] The following diagram illustrates a hypothetical signaling cascade.

Signaling_Pathway cluster_pathways Potential Intracellular Targets compound This compound wnt Wnt/β-catenin compound->wnt Modulation mtor mTORC1 compound->mtor Modulation stat3 STAT3 compound->stat3 Modulation nfkb NF-κB compound->nfkb Modulation mitochondria Mitochondria compound->mitochondria apoptosis Apoptosis wnt->apoptosis mtor->apoptosis stat3->apoptosis nfkb->apoptosis ros ↑ ROS Production mitochondria->ros mmp_loss ↓ ΔΨm mitochondria->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound leading to apoptosis.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

AssayParameterCell Line X (24h)Cell Line Y (48h)
MTT IC50 (µM)[Insert Value][Insert Value]
LDH % Cytotoxicity[Insert Value][Insert Value]
Annexin V/PI % Apoptotic Cells[Insert Value][Insert Value]
Caspase-3/7 Fold Increase[Insert Value][Insert Value]
ΔΨm % Depolarization[Insert Value][InsertValue]

Conclusion

This application note provides a comprehensive framework for the systematic evaluation of this compound cytotoxicity. By employing a combination of assays that measure different cellular parameters, researchers can obtain a detailed understanding of the compound's cytotoxic potential and its underlying mechanisms of action. This information is crucial for making informed decisions in the drug discovery and development process.

References

  • Earnshaw, W. C., Martins, L. M., & Kaufmann, S. H. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272.[31]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.[27][29]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link][10]

  • iTeh Standards. (n.d.). prEN ISO 10993-5 - In Vitro Cytotoxicity Testing for Medical Devices. Retrieved from [Link][12]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link][20]

  • Estonian Centre for Standardisation and Accreditation. (2025). EVS-EN ISO 10993-5:2009+A11:2025. Retrieved from [Link][13]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link][32]

  • NAMSA. (n.d.). Cytotoxicity Study Using the ISO Elution Method. Retrieved from [Link][14]

  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link][30]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link][38]

  • G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link][24]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link][25]

  • Galluzzi, L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam, G.S., et al. (eds) Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[26]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Effects on mitochondrial membrane potential (A) and cell death.... Retrieved from [Link][34]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link][21]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link][16]

  • National Institutes of Health. (n.d.). Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma. Retrieved from [Link][39]

  • PubMed. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link][1]

  • National Institutes of Health. (n.d.). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Effect of compounds 4a and 4d on the inhibition of cell viability. (A).... Retrieved from [Link][40]

  • ResearchGate. (n.d.). Effect of compound 4f on (A) mitochondrial membrane potential (MMP),.... Retrieved from [Link][35]

  • MDPI. (n.d.). Salicylanilides and Their Anticancer Properties. Retrieved from [Link][3]

  • National Institutes of Health. (n.d.). Salicylanilides and Their Anticancer Properties. Retrieved from [Link][4]

  • ResearchGate. (2025). (PDF) Salicylanilides and Their Anticancer Properties. Retrieved from [Link][5]

  • National Institutes of Health. (n.d.). Mitochondrial membrane potential. Retrieved from [Link][36]

  • National Institutes of Health. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Retrieved from [Link][41]

  • ResearchGate. (n.d.). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Retrieved from [Link][42]

  • ResearchGate. (n.d.). Effect of compound A on mitochondrial membrane potential (ΔΨm) in (A).... Retrieved from [Link][37]

  • National Institutes of Health. (n.d.). Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition. Retrieved from [Link][43]

Sources

Use of 4'-Bromosalicylanilide in biofilm inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 4'-Bromosalicylanilide in Biofilm Inhibition Assays

Authored by a Senior Application Scientist

Abstract

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents and host immune responses. This resilience necessitates the development of novel therapeutic strategies that specifically target biofilm formation or integrity. Salicylanilides have emerged as a promising class of compounds with a range of biological activities, including antibacterial and antibiofilm properties. This document provides a detailed guide for researchers on the application of a specific derivative, this compound, in assays designed to quantify and visualize the inhibition of bacterial biofilm formation. We offer field-proven insights, detailed experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.

Scientific Rationale: The Promise of Salicylanilides Against Biofilms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which facilitates adhesion to surfaces and protects the embedded bacteria.[1][2][3] This protective niche contributes to a state of antimicrobial tolerance that can be up to 1,000 times greater than that of their free-living, planktonic counterparts.[1][4] Consequently, disrupting the mechanisms that govern biofilm formation is a key therapeutic strategy.

Salicylanilides are a class of compounds known for their broad biological activities.[5] Their antimicrobial mechanisms are often multifaceted. A primary mode of action for many salicylanilides is the inhibition of two-component regulatory systems (TCS) in bacteria.[6][7] These systems are crucial for bacteria to sense and respond to environmental stimuli, and they regulate a host of virulence functions, including biofilm formation.[6] Additionally, salicylanilides like niclosamide have been shown to uncouple oxidative phosphorylation by dissipating the proton motive force (PMF) across the bacterial membrane.[8][9] This disruption of cellular energy can inhibit efflux pumps, which bacteria use to expel antibiotics, potentially leading to synergistic effects when used in combination therapies.[8][9] this compound, as a member of this class, is investigated for its potential to leverage these mechanisms to prevent the formation of resilient bacterial biofilms.

Proposed Mechanism of Action

The antibiofilm activity of this compound is likely rooted in its ability to interfere with key bacterial signaling and metabolic pathways. The diagram below illustrates a proposed mechanism based on the known activities of the salicylanilide class.

Mechanism_of_Action cluster_cell Bacterial Cell Membrane TCS Two-Component System (TCS) SK Sensor Kinase (e.g., KinA) RR Response Regulator (e.g., Spo0F) SK->RR Phosphotransfer BiofilmGenes Biofilm-Associated Gene Expression RR->BiofilmGenes Activation PMF Proton Motive Force (PMF) PMF->SK Sensing Compound This compound Compound->SK Inhibits Autophosphorylation Compound->PMF

Caption: Proposed mechanisms of this compound action against bacteria.

Experimental Design: A Two-Pronged Approach

To comprehensively evaluate the antibiofilm efficacy of this compound, we recommend a dual-assay approach:

  • Quantitative Analysis: Using the Crystal Violet (CV) assay for high-throughput screening and quantification of total biofilm biomass.

  • Qualitative & Structural Analysis: Employing Confocal Laser Scanning Microscopy (CLSM) to visualize the biofilm's three-dimensional structure and cell viability.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the biofilm inhibition potential of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Overnight Culture C Inoculate Microtiter Plate with Bacteria & Compound A->C B Prepare Serial Dilutions of This compound B->C D Incubate (24-48h) for Biofilm Formation C->D E Quantitative Analysis (Crystal Violet Assay) D->E F Structural Visualization (Confocal Microscopy) D->F G Data Processing & Interpretation E->G F->G

Caption: General workflow for biofilm inhibition screening.

Detailed Application Protocols

Prerequisite: Before commencing biofilm assays, it is essential to determine the Minimum Inhibitory Concentration (MIC) of this compound against the planktonic form of the target bacterium. Biofilm inhibition studies should be conducted at sub-MIC concentrations to ensure that any observed reduction in biofilm is not merely a consequence of bactericidal or bacteriostatic activity against planktonic cells.

Protocol 1: Crystal Violet (CV) Assay for Biofilm Quantification

This method provides a reliable, high-throughput means of quantifying the total biofilm biomass adhered to a surface.[10][11][12][13]

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Overnight culture of the target bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB))

  • This compound stock solution (in DMSO or ethanol)

  • 0.1% (w/v) Crystal Violet solution

  • 30-33% Acetic Acid solution or 95% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Culture Preparation: Grow an overnight culture of the bacterium at 37°C. Dilute this culture 1:100 in fresh, pre-warmed medium.[12][13]

  • Plate Setup:

    • Test Wells: Add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of medium containing this compound at 2x the desired final concentration.

    • Positive Control: Add 100 µL of diluted culture and 100 µL of medium containing the same concentration of solvent (e.g., DMSO) used for the compound.

    • Negative Control (Blank): Add 200 µL of sterile medium only. This accounts for background absorbance.

  • Incubation: Cover the plate and incubate under static conditions for 24 to 48 hours at 37°C.

  • Washing:

    • Critical Step: Gently discard the planktonic culture from the wells by inverting the plate. Be careful not to splash.

    • Wash the wells twice by gently submerging the plate in a container of PBS or by carefully pipetting 200 µL of PBS into each well.[10] Discard the wash solution after each step.

    • Remove excess liquid by tapping the inverted plate on a paper towel.

  • Fixation: Fix the remaining biofilm by air-drying the plate or by placing it in a 60°C oven for 30-60 minutes.[10] This step helps adhere the biofilm to the well surface.

  • Staining: Add 125-150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][12]

  • Final Wash: Discard the crystal violet solution. Wash the plate 3-4 times with water to remove all excess stain.[13] Ensure that only the stained biofilm remains.

  • Solubilization: Air-dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[12][13] Incubate for 10-15 minutes, mixing gently on a plate shaker if necessary.

  • Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate.[12] Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[10][12]

Data Analysis: Subtract the average absorbance of the negative control from all other readings. Calculate the percentage of biofilm inhibition using the following formula:

% Inhibition = [1 - (OD_Test / OD_PositiveControl)] * 100

Concentration of this compound (µg/mL)Average OD₅₉₅ (± SD)% Biofilm Inhibition
0 (Control)1.25 (± 0.08)0%
11.02 (± 0.06)18.4%
20.76 (± 0.05)39.2%
40.41 (± 0.03)67.2%
80.15 (± 0.02)88.0%
Table 1: Example data from a crystal violet biofilm inhibition assay.
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and can be used with fluorescent dyes to assess cell viability within the biofilm structure.[14][15]

Materials:

  • Glass-bottom dishes or multi-well plates suitable for microscopy

  • Bacterial culture and this compound as described in Protocol 1

  • Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO® 9 and propidium iodide)

  • Fixative (e.g., 4% paraformaldehyde), if imaging fixed cells

  • Confocal microscope with appropriate lasers and filters

Procedure:

  • Biofilm Growth: Grow biofilms directly on the glass surface of the imaging dish or plate, following steps 1-3 of Protocol 1. The volume should be scaled appropriately for the dish size.

  • Washing: After incubation, gently remove the planktonic culture with a pipette. Wash the biofilm twice with sterile PBS, taking extreme care not to disturb the biofilm structure.

  • Staining:

    • Prepare the fluorescent staining solution according to the manufacturer's protocol (e.g., LIVE/DEAD kit).

    • Add the staining solution to cover the biofilm and incubate in the dark for 15-20 minutes at room temperature.[16]

  • Final Wash (Optional but Recommended): Gently wash once more with PBS to remove excess stain, which can increase background fluorescence.

  • Imaging:

    • Immediately mount the dish on the confocal microscope stage.

    • Use a low-magnification objective to locate the biofilm.

    • Switch to a higher-magnification objective (e.g., 40x or 63x oil immersion) for detailed imaging.

    • Excite the stains using the appropriate laser lines (e.g., 488 nm for SYTO® 9 and propidium iodide).

    • Acquire a series of optical sections along the z-axis (a z-stack) to capture the full thickness of the biofilm.[16]

  • Image Analysis: Use imaging software (e.g., ImageJ/Fiji, ZEN, LAS X) to reconstruct the z-stack into a 3D image. This allows for the analysis of structural parameters such as biofilm thickness, biovolume, and the spatial distribution of live versus dead cells.[15]

Trustworthiness & Field Insights

  • Solvent Controls are Critical: Salicylanilides are often dissolved in DMSO. Always include a control with the highest concentration of DMSO used in your experiment to ensure the solvent itself does not affect biofilm formation.

  • Plate-to-Plate Variability: The CV assay can have significant well-to-well and plate-to-plate variability. To mitigate this, use a high number of replicates (at least 4-8) for each condition and repeat the experiment on different days.[13]

  • Gentle Handling: The most common source of error in these assays is the accidental removal of biofilm during washing steps. Aspiration with a pipette is generally gentler than inverting and shaking the plate.[10]

  • Sub-MIC is Key: The goal of an anti-biofilm agent is often to disrupt the biofilm-specific mechanisms without killing the bacteria, thereby reducing the selective pressure for resistance.[17] Always operate at concentrations below the pre-determined MIC.

  • Target Specificity: The choice of bacterial species is important. Gram-positive bacteria like S. aureus and Gram-negative bacteria like P. aeruginosa have different cell wall structures and biofilm matrix compositions, which may affect the efficacy of this compound.[4][18]

References

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • ibidi GmbH. (2024). Protocol for Bacterial Biofilm Visualization and Sample Preparation for Scanning Electron Microscopy. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • Stephenson, K., et al. (1998). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Journal of Medicinal Chemistry, 41(16), 2939–2945. [Link]

  • Miquel Guennoc, C., et al. (2022). A New Method for Qualitative Multi-scale Analysis of Bacterial Biofilms on Filamentous Fungal Colonies Using Confocal and Electron Microscopy. Journal of Visualized Experiments. [Link]

  • Domalaon, R., et al. (2018). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 9(4), e01111-18. [Link]

  • Imramovský, A., et al. (2013). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Pharmaceutical Design, 19(21), 3811–3824. [Link]

  • Di Lodovico, S., et al. (2021). Microscopy Methods for Biofilm Imaging: Focus on SEM and VP-SEM Pros and Cons. Applied Sciences, 11(2), 795. [Link]

  • Neu, T. R., & Kuhlicke, U. (2021). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Microscopy Research and Technique. [Link]

  • Kos, J., et al. (2020). Salicylanilides and Their Anticancer Properties. Biomolecules, 10(4), 533. [Link]

  • ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. Retrieved from [Link]

  • Wang, Y., et al. (2020). Antibiofilm Activity of Small-Molecule ZY-214-4 Against Staphylococcus aureus. Frontiers in Microbiology, 11, 568. [Link]

  • Haupenthal, J., et al. (2019). Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. Journal of Medicinal Chemistry, 62(21), 9836–9854. [Link]

  • Aslan, B., et al. (2022). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. PLoS ONE, 17(10), e0275825. [Link]

  • Roy, R., et al. (2018). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Molecules, 23(10), 2447. [Link]

  • Sharma, D., Misba, L., & Khan, A. U. (2019). Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence, 10(1), 522–554. [Link]

  • ResearchGate. (n.d.). The anti-biofilm activities of OB against S. aureus. Retrieved from [Link]

  • Algburi, A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. [Link]

  • Naeem, M., et al. (2023). Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates. Molecules, 28(13), 5178. [Link]

  • Ansari, F. A., et al. (2021). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Journal of Basic Microbiology, 61(7), 565–591. [Link]

  • Liu, Y., et al. (2022). Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Marine Drugs, 20(2), 115. [Link]

  • ResearchGate. (n.d.). Natural compounds in the fight against Staphylococcus aureus biofilms. Retrieved from [Link]

  • Arciola, C. R., et al. (2018). Antimicrobial Treatment of Staphylococcus aureus Biofilms. International Journal of Molecular Sciences, 19(7), 2087. [Link]

  • Teasdale, M. E., et al. (2009). Secondary Metabolites Produced by the Marine Bacterium Halobacillus salinus That Inhibit Quorum Sensing-Controlled Phenotypes in Gram-Negative Bacteria. Applied and Environmental Microbiology, 75(3), 567–572. [Link]

  • ResearchGate. (n.d.). In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Inhibition of Quorum Sensing-Mediated Biofilm Formation and Spoilage Factors in Pseudomonas fluorescens by Plasma-Activated Water. Foods, 10(11), 2740. [Link]

  • Xuan, T. D., et al. (2022). Targeting Biofilms Therapy: Current Research Strategies and Development Hurdles. International Journal of Molecular Sciences, 23(15), 8530. [Link]

  • Protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. Retrieved from [Link]

  • Bennett, B. L., et al. (2023). Mechanisms of antibiofilm compounds JG-1 and M4 across multiple species: alterations of protein interactions essential to biofilm formation. Frontiers in Cellular and Infection Microbiology, 13, 1269399. [Link]

  • Hamry, S. (2022). A new compound targets bacteria hiding in biofilms. Drug Discovery News. [Link]

  • Shrestha, A., et al. (2021). Inhibition and Reduction of Biofilm Production along with Their Antibiogram Pattern among Gram-Negative Clinical Isolates. International Journal of Microbiology, 2021, 6636737. [Link]

  • Abraham, S. V. P., et al. (2018). Influence of Linoleic acid on Quorum Sensing in Proteus Mirabilis and Serratia Marcescens. Journal of Pure and Applied Microbiology, 12(3), 1239–1246. [Link]

  • Asghari, S., et al. (2024). Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1374530. [Link]

  • Mishra, R., et al. (2020). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology, 11, 566325. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4'-Bromosalicylanilide Precipitation in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in experimental biology: the precipitation of 4'-Bromosalicylanilide and other hydrophobic small molecules in aqueous cell culture media. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful and reproducible use of such compounds in your critical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to directly address the issues you may be encountering in a question-and-answer format. We will delve into the "why" behind each experimental step, empowering you to make informed decisions in your research.

Q1: I've just added my this compound stock solution to my cell culture media, and it immediately turned cloudy/formed a precipitate. What's happening and how can I fix it?

This phenomenon, often referred to as "crashing out," is a frequent issue with hydrophobic compounds like this compound. It occurs when the compound, happily dissolved in a comfortable organic solvent like DMSO, is suddenly introduced into the predominantly aqueous environment of your cell culture media, where its solubility is significantly lower.[1] This rapid change in solvent polarity causes the compound to fall out of solution.[1]

Here are the primary causes and their solutions:

Potential Cause Scientific Explanation Recommended Solution
"Solvent Shock" Rapid dilution of a concentrated DMSO stock in a large volume of aqueous media creates localized areas of high compound concentration where the DMSO disperses faster than the compound can dissolve in the media.Perform a stepwise or serial dilution. Instead of adding the stock directly to your final media volume, first dilute it in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.[1]
High Final Concentration The intended final concentration of this compound in your media exceeds its maximum aqueous solubility.Determine the maximum soluble concentration of your compound in your specific cell culture media (see Protocol 1). If your target concentration is too high, you may need to reconsider your experimental design or explore solubilization-enhancing techniques.
Low Media Temperature The solubility of most compounds, including this compound, decreases at lower temperatures. Adding a stock solution to cold media can trigger precipitation.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1] This will help to maximize the solubility of the compound.
High Final DMSO Concentration While DMSO is an excellent solvent for the stock solution, a high final concentration in your media can be toxic to cells and can still lead to precipitation upon dilution.Keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally below 0.1%, to minimize cellular toxicity and solvent-related artifacts.[2][3]
Q2: My media containing this compound looked fine initially, but after a few hours/days in the incubator, I see crystalline precipitates. What causes this delayed precipitation?

Delayed precipitation can be a frustrating issue, as it can compromise the results of longer-term experiments. Here are the likely culprits:

Potential Cause Scientific Explanation Recommended Solution
Metastable Supersaturation Initially, you may have created a supersaturated solution where the compound concentration is higher than its thermodynamic solubility limit. Over time, this unstable state resolves with the compound precipitating out as it reaches equilibrium.Re-evaluate the maximum soluble concentration of your compound in your media (see Protocol 1). It's possible your initial visual assessment was misleading. Operating at or below the determined solubility limit is crucial for long-term stability.
Compound Instability This compound or a similar compound may be unstable in the aqueous, buffered environment of your cell culture media over time, degrading into less soluble byproducts.While specific stability data for this compound in media is not readily available, it is a known phenomenon for some compounds. If you suspect degradation, you can analyze the media over time using techniques like HPLC to look for the appearance of new peaks.
pH and Media Component Interactions Changes in media pH during cell culture (due to cellular metabolism) can alter the ionization state and, consequently, the solubility of your compound. Additionally, interactions with salts, proteins, and other media components can lead to the formation of insoluble complexes over time.Ensure your media is adequately buffered. If you are using serum-free media, consider that serum proteins can sometimes help to keep hydrophobic compounds in solution.[1] If your experimental design allows, the addition of a small percentage of serum might be beneficial.
Temperature Fluctuations Repeatedly removing your culture vessels from the incubator can cause temperature cycling, which may promote precipitation of compounds with temperature-sensitive solubility.Minimize the time your culture vessels are outside the stable environment of the incubator.
Q3: What is the best way to prepare a stock solution of this compound?

Proper preparation of your stock solution is the foundation for a successful experiment.

  • Solvent Selection: For hydrophobic compounds like this compound, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[2]

  • Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final culture media.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO.

    • Gently vortex or sonicate in a water bath to ensure complete dissolution.[2] Gentle warming (e.g., 37°C) can also be used, but be cautious of potential compound degradation with excessive heat.[2]

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[2]

  • Storage: Store your DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[3]

Experimental Protocols & Workflows

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a practical method to estimate the solubility limit of your compound in your specific experimental conditions.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 20 mM)

  • Your specific cell culture media, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a series of dilutions of your DMSO stock solution in your pre-warmed cell culture media. For example, you could aim for final concentrations ranging from 1 µM to 100 µM.

  • For each concentration, add the corresponding volume of your DMSO stock to a microcentrifuge tube containing the pre-warmed media. Ensure the final DMSO concentration is consistent across all samples and matches what you will use in your experiment (e.g., 0.1%).

  • Include a "vehicle control" tube containing only the media and the same final concentration of DMSO.

  • Vortex each tube gently.

  • Incubate the tubes at 37°C for a period that reflects your experimental timeline (e.g., 24-48 hours).

  • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or a visible pellet after a brief centrifugation). The highest concentration that remains clear is your estimated maximum soluble concentration.

Workflow for Preparing Working Solutions of this compound

The following diagram illustrates the recommended workflow for preparing your final working solution to minimize the risk of precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 4. Aliquot and store at -80°C dissolve->aliquot warm_media 5. Pre-warm cell culture media to 37°C aliquot->warm_media Begin experiment intermediate_dilution 6. Prepare an intermediate dilution in a small volume of warm media warm_media->intermediate_dilution vortex_gently 7. Vortex gently intermediate_dilution->vortex_gently final_dilution 8. Add intermediate dilution to the final volume of warm media vortex_gently->final_dilution use_immediately 9. Use immediately in your assay final_dilution->use_immediately G start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration q1->a1_yes Yes q2 Was the media pre-warmed to 37°C? q1->q2 No a1_yes->q2 a2_no Always use pre-warmed media q2->a2_no No q3 Was a stepwise dilution performed? q2->q3 Yes a2_no->q3 a3_no Implement serial or stepwise dilution q3->a3_no No q4 Have you determined the max soluble concentration? q3->q4 Yes a3_no->q4 a4_no Perform solubility test (Protocol 1) q4->a4_no No q5 Is your working concentration below the max soluble limit? q4->q5 Yes a4_no->q5 a5_no Lower working concentration or explore solubilizers q5->a5_no No end Problem Solved q5->end Yes a5_no->end

Caption: Decision tree for troubleshooting precipitation.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • MedChemExpress. (n.d.). Compound Handling Instructions.

Sources

Technical Support Center: Overcoming 4'-Bromosalicylanilide Resistance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and overcoming bacterial resistance to 4'-Bromosalicylanilide and other salicylanilides. It combines foundational knowledge with actionable troubleshooting guides and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about this compound to provide a solid knowledge base.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of the salicylanilide class of compounds, which have been investigated for a range of biological activities, including antibacterial and anthelmintic properties[1][2]. The primary antibacterial mechanism of salicylanilides is the disruption of the proton motive force (PMF) across the bacterial cell membrane[3]. They act as protonophores, which are weakly acidic uncouplers of oxidative phosphorylation[4][5]. This means they shuttle protons across the membrane, dissipating the critical proton gradient that bacteria use to generate ATP, power flagellar motors, and drive nutrient transport[6]. This disruption leads to a decrease in ATP production and ultimately inhibits bacterial growth[3]. Some salicylanilides are considered bacteriostatic, meaning they inhibit bacterial growth, while others can be bactericidal at higher concentrations[7][8][9].

Q2: Against which types of bacteria is this compound typically effective?

A2: Salicylanilides, including this compound, generally show potent activity against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecium[7][10]. Their effectiveness against Gram-negative bacteria is often limited due to the presence of the outer membrane, which acts as a permeability barrier, and the activity of multidrug resistance (MDR) efflux pumps that actively expel the compound from the cell[3][7][11].

Q3: What are the most common reasons my bacterial strain is resistant to this compound?

A3: The two most prevalent mechanisms of resistance, particularly in Gram-negative bacteria, are:

  • Efflux Pump Overexpression: Bacteria can upregulate the expression of MDR efflux pumps, such as the AcrAB-TolC system in E. coli, which recognize salicylanilides as substrates and expel them from the cell before they can reach their target at the cell membrane[3][12]. This is a primary innate resistance mechanism[3][13].

  • Reduced Membrane Permeability: The outer membrane of Gram-negative bacteria inherently restricts the entry of many compounds, including salicylanilides[11][14]. Alterations to this membrane can further decrease drug influx.

A less common but possible mechanism is the enzymatic modification or degradation of the compound, for instance, through nitroreductases if the salicylanilide contains a nitro group (like niclosamide)[3][13].

Section 2: Troubleshooting Guide - Experimental Observations

This section is designed to help you diagnose the cause of resistance based on your experimental results and guides you toward a solution.

Problem: The Minimum Inhibitory Concentration (MIC) of this compound against my bacterial strain is unexpectedly high.

This is the most common indicator of resistance. The following questions will help you systematically determine the underlying cause.

Question 2.1: Is efflux pump activity responsible for the high MIC?

  • Why this is important: Overexpression of efflux pumps is a primary defense mechanism that prevents salicylanilides from accumulating to effective intracellular concentrations[3][15]. Inhibiting these pumps should restore susceptibility if they are the cause of resistance.

  • How to test this: The most direct method is to determine the MIC of this compound in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC value in the presence of the EPI strongly suggests that efflux is the mechanism of resistance.

  • Recommended Experiment: Perform a broth microdilution MIC assay with this compound alone and in combination with a sub-inhibitory concentration of an EPI.

  • Data Interpretation:

ScenarioObservationImplicationNext Step
1MIC of this compound decreases ≥4-fold with EPI.Efflux is a major resistance mechanism.Proceed to Section 3: Strategies to Overcome Resistance.
2MIC of this compound decreases <4-fold or not at all.Efflux is not the primary resistance mechanism, or the chosen EPI is ineffective against the specific pump.Proceed to Question 2.2.

Question 2.2: Is poor membrane permeability the issue (primarily for Gram-negative bacteria)?

  • Why this is important: The Gram-negative outer membrane can prevent this compound from reaching its target, the cytoplasmic membrane[11]. If the drug cannot get into the cell, it cannot act.

  • How to test this: Use a membrane permeabilizing agent in combination with this compound. These agents disrupt the outer membrane, allowing the salicylanilide to enter the cell more easily.

  • Recommended Experiment: Perform a checkerboard assay combining this compound with a membrane permeabilizer like colistin or polymyxin B. A synergistic effect (Fractional Inhibitory Concentration Index ≤ 0.5) indicates that poor permeability was limiting the drug's efficacy[3][14][16].

  • Data Interpretation:

ScenarioObservationImplicationNext Step
1Strong synergy (FICI ≤ 0.5) is observed with the permeabilizing agent.Poor outer membrane permeability is a key factor in resistance.Consider combination therapies with membrane-active agents.
2No synergy is observed (FICI > 0.5).Permeability is likely not the primary limiting factor.Consider target site modification or enzymatic inactivation as possibilities. Investigate bacterial two-component systems.

Question 2.3: Could a Two-Component System (TCS) be regulating resistance?

  • Why this is important: Bacterial two-component systems (TCS) are signaling pathways that allow bacteria to sense and respond to environmental stresses, including antibiotics[17][18][19]. Activation of a TCS can lead to the upregulation of efflux pumps or modifications to the cell envelope, conferring resistance[20][21].

  • How to investigate: This is more advanced and typically involves genetic approaches. If you have access to knockout mutants, you can test the MIC of this compound in strains where specific TCS genes (e.g., cpxAR, phoPQ) have been deleted[21]. A significant decrease in MIC in the mutant compared to the wild-type strain would implicate that TCS in regulating resistance.

Section 3: Strategies and Workflows to Overcome Resistance

Once a likely resistance mechanism has been identified, the following strategies can be employed.

Strategy 1: Combination Therapy with Efflux Pump Inhibitors (EPIs)

This is the most direct approach when efflux has been confirmed as the resistance mechanism. The goal is to co-administer this compound with an EPI to restore its activity[22][23].

Diagnostic Workflow for Efflux-Mediated Resistance

This workflow guides the researcher from initial observation to confirmation and selection of a synergistic combination.

Caption: Workflow to diagnose and overcome efflux-based resistance.

Strategy 2: Synergistic Combination with Membrane Permeabilizing Agents

For Gram-negative bacteria, combining this compound with an agent that disrupts the outer membrane can be highly effective[13]. This allows the salicylanilide to bypass the primary permeability barrier and overwhelm any efflux pumps[11].

Conceptual Model of Salicylanilide Action & Resistance

This diagram illustrates how efflux pumps and the outer membrane contribute to resistance and how combination therapies can overcome these defenses.

Resistance_Mechanism cluster_Cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_IM Inner (Cytoplasmic) Membrane cluster_Extracellular Extracellular Space OM_Surface Permeability Barrier EffluxPump Efflux Pump (e.g., TolC) Target Proton Motive Force (Target) BS This compound (4'-BS) EffluxPump->BS Efflux (Resistance) BS->OM_Surface Blocked BS->EffluxPump Influx EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibits Permeabilizer Permeabilizer (e.g., Colistin) Permeabilizer->OM_Surface Disrupts

Caption: Overcoming bacterial defenses against this compound.

Section 4: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key assays mentioned in this guide.

Protocol 4.1: Checkerboard Assay for Synergy Testing

This protocol determines the interaction between this compound (Drug A) and a second compound (Drug B, e.g., an EPI or permeabilizer).[24][25][26]

Materials:

  • Sterile 96-well microtiter plates

  • Drug A (this compound) stock solution

  • Drug B (e.g., Colistin) stock solution

  • Bacterial culture in log phase growth, adjusted to 0.5 McFarland standard

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Multichannel pipette

Procedure:

  • Plate Setup: Orient the 96-well plate with rows A-H and columns 1-12. Drug A will be diluted vertically (rows), and Drug B will be diluted horizontally (columns).

  • Drug B Dilution: Along row H, dispense 50 µL of broth into wells 1 through 10. In column 11, prepare serial dilutions of Drug B alone. In column 1, add 100 µL of the highest concentration of Drug B. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to 2, 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

  • Drug A Dilution: In column 12, prepare serial dilutions of Drug A alone to determine its standalone MIC.

  • Combination Dilutions: Add 50 µL of varying concentrations of Drug A to each row, from a high concentration in row A to a low concentration in row G across columns 1-11. Row H will contain no Drug A.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension into fresh broth to achieve a final concentration of 5 x 10^5 CFU/mL. Add 100 µL of this inoculum to each well (except sterility controls in column 12). The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of a drug (alone or in combination) that visibly inhibits bacterial growth.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Protocol 4.2: Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay measures the activity of efflux pumps by monitoring the accumulation of EtBr, a fluorescent substrate for many pumps.[27][28][29][30][31]

Materials:

  • Bacterial culture in log phase

  • Phosphate-buffered saline (PBS)

  • Ethidium Bromide (EtBr) solution (e.g., 1-2 µg/mL)

  • Glucose solution (e.g., 0.4%) as an energy source for the pumps

  • An efflux pump inhibitor (e.g., CCCP or Verapamil) to serve as a positive control for inhibition

  • Fluorometer or plate reader capable of fluorescence measurement (Excitation ~530 nm, Emission ~600 nm)

Procedure:

  • Cell Preparation: Harvest log-phase bacteria by centrifugation. Wash the pellet twice with PBS and resuspend in PBS to an OD600 of ~0.4-0.6.

  • Loading: Divide the cell suspension into tubes. To the "Inhibited Control" tube, add the EPI. Add EtBr to all tubes to a final concentration of ~1 µg/mL. Incubate at room temperature for 1 hour to allow the cells to load with EtBr.

  • Initiating Efflux: Centrifuge the loaded cells, discard the supernatant, and resuspend the pellet in PBS. This removes extracellular EtBr.

  • Measurement: Transfer the resuspended cells to a 96-well black-walled plate or a cuvette.

    • To the "Efflux" wells, add glucose to energize the pumps.

    • To the "Baseline" wells, add only PBS.

    • To the "Inhibited Control" wells, add both glucose and the EPI.

  • Data Acquisition: Immediately begin reading fluorescence over time (e.g., every 60 seconds for 30-60 minutes).

  • Analysis:

    • Cells with active efflux (glucose added) will show a rapid decrease in fluorescence as EtBr is pumped out.

    • Cells without an energy source (PBS only) or with inhibited pumps (glucose + EPI) will show a much slower decrease or stable fluorescence.

    • A resistant strain with overexpressed pumps will show a significantly faster rate of fluorescence decay compared to a susceptible, wild-type strain.

References

  • Roles of Two-Component Regulatory Systems in Antibiotic Resistance. Future Microbiology. [Link]

  • Roles of two-component regulatory systems in antibiotic resistance. PMC - NIH. [Link]

  • Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [Link]

  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. ASM Journals. [Link]

  • Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens. MDPI. [Link]

  • Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps. MDPI. [Link]

  • Characterization of the Role of Two-Component Systems in Antibiotic Resistance Formation in Salmonella enterica Serovar Enteritidis. ASM Journals. [Link]

  • Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples. National Library of Medicine. [Link]

  • [Salicylanilides: still a potential antibacterially active group]. Scilit. [Link]

  • Inhibition of efflux pumps as a novel approach to combat drug resistance in bacteria. National Library of Medicine. [Link]

  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. ResearchGate. [Link]

  • Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance. Glasgow SRC. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. ResearchGate. [Link]

  • What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. PMC. [Link]

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance. PMC - NIH. [Link]

  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. PubMed. [Link]

  • Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. In Vivo. [Link]

  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Bentham Science. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Checkerboard assay. GARDP Revive. [Link]

  • Synergistic combinations of anthelmintic salicylanilides oxyclozanide, rafoxanide, and closantel with colistin eradicates multidrug-resistant colistin-resistant Gram-negative bacilli. ResearchGate. [Link]

  • Salicylanilides and Their Anticancer Properties. PMC - NIH. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. NIH. [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH. [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. [Link]

  • Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. PMC. [Link]

  • Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. SciSpace. [Link]

  • Salicylanilides: a new group of active uncouplers of oxidative phosphorylation. PubMed. [Link]

  • Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus. PubMed. [Link]

  • Niclosamide resistance mechanisms. a, Structure of niclosamide. b, MIC of E. coli strains. ResearchGate. [Link]

  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. SciSpace. [Link]

  • Uncouplers of oxidative phosphorylation. PMC - NIH. [Link]

  • Uncoupler. Wikipedia. [Link]

  • Uncouplers of Oxidative Phosphorylation. CUTM Courseware. [Link]

  • Stoichiometric aspects of uncoupling of oxidative phosphorylation by a salicylanilide derivative. PubMed. [Link]

  • Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. PMC - NIH. [Link]

  • The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound. PubMed. [Link]

  • Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. PubMed. [Link]

  • Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. MDPI. [Link]

  • Bacteriostatic Antibiotics. NCBI Bookshelf. [Link]

Sources

Technical Support Center: 4'-Bromosalicylanilide Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 4'-Bromosalicylanilide

Welcome to the technical support guide for this compound. This compound and its parent class, salicylanilides, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2][3] However, their promising therapeutic potential is often hampered by a significant experimental challenge: poor aqueous solubility and a strong tendency to aggregate.[4]

This guide is designed for researchers, scientists, and drug development professionals to understand the root causes of this compound aggregation and to provide robust, field-proven troubleshooting strategies and preventative protocols to ensure experimental success and data reproducibility.

Understanding the "Why": Mechanisms of Aggregation

This compound is a hydrophobic molecule characterized by a planar structure with multiple sites capable of forming strong intermolecular interactions.[5][6] Aggregation is not a random event but a process driven by specific molecular forces that cause individual molecules to self-associate into larger, often insoluble, complexes.[5][7]

The primary drivers of aggregation include:

  • Hydrogen Bonding: The amide (-CONH-) and hydroxyl (-OH) groups are prime sites for hydrogen bond formation between molecules.

  • π-π Stacking: The two aromatic rings (the salicylate and the bromophenyl moieties) can stack on top of each other, another powerful non-covalent interaction.

  • Hydrophobic Interactions: In aqueous environments, the nonpolar surfaces of the molecules are driven together to minimize contact with water, a phenomenon that strongly promotes aggregation.[5]

These interactions lead to the formation of supramolecular assemblies or nanoaggregates, which can eventually grow large enough to precipitate out of solution.[8]

Caption: Intermolecular forces driving this compound aggregation.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered when working with this compound.

Issue 1: My compound immediately precipitates when added to aqueous buffer or cell culture media.

  • Question: I dissolved my this compound in DMSO to make a stock solution. When I add it to my media, it instantly turns cloudy or forms a precipitate. What's wrong?

  • Answer: This is a classic case of a compound "crashing out" of solution. It occurs when a concentrated stock in a good organic solvent (like DMSO) is rapidly diluted into an aqueous solution where the compound has very low solubility. The DMSO disperses, leaving the hydrophobic compound molecules exposed to an unfavorable aqueous environment, causing them to rapidly aggregate and precipitate.[9]

    Troubleshooting Workflow:

    TroubleshootingWorkflow Start Precipitation Observed Check_Conc Is final concentration too high? Start->Check_Conc Check_Dilution Was dilution too rapid? Check_Conc->Check_Dilution No Solution_Conc Solution: Lower final concentration. Check_Conc->Solution_Conc Yes Check_Temp Was media cold? Check_Dilution->Check_Temp No Solution_Dilution Solution: Use serial dilution. Add dropwise with mixing. Check_Dilution->Solution_Dilution Yes Solution_Temp Solution: Use pre-warmed (37°C) media. Check_Temp->Solution_Temp Yes

    Caption: Decision tree for troubleshooting immediate precipitation.

    Detailed Steps:

    • Reduce Final Concentration: Your target concentration likely exceeds the aqueous solubility limit. Perform a solubility test to find the maximum soluble concentration in your specific medium.[9]

    • Modify Dilution Technique: Avoid adding the DMSO stock directly to the full volume of media. Perform a serial dilution, first into a smaller volume of pre-warmed (37°C) media, then transfer that to the final volume.[9] Always add the compound solution dropwise while gently vortexing or swirling the media to ensure rapid dispersal.[9]

    • Control Temperature: The solubility of many compounds decreases at lower temperatures. Always use media that has been pre-warmed to your experimental temperature (typically 37°C).[9][10]

Issue 2: My solution looks fine at first, but becomes cloudy or forms crystals after incubation.

  • Question: I prepared my working solution and it was perfectly clear. After several hours in the incubator, I see a precipitate. What is happening?

  • Answer: This indicates delayed precipitation, where the compound is initially in a supersaturated but metastable state. Over time, nucleation and aggregate growth occur. Several factors can contribute to this.[9]

    Potential Causes & Solutions:

    • pH Shift: Cellular metabolism can lower the pH of culture media over time by producing lactic acid. Salicylanilides are weak acids, and their solubility is highly pH-dependent.[11] A decrease in pH can significantly reduce the solubility of the compound.

      • Solution: Monitor the pH of your culture. If it's a long-term experiment, consider using a more robustly buffered medium or changing the medium more frequently.[9]

    • Interaction with Media Components: The compound may be interacting with salts, proteins (especially in serum), or other components in the media to form less soluble complexes over time.[9][10][12]

      • Solution: Test solubility in different basal media formulations. Sometimes reducing serum concentration (if possible for your cells) can help.

    • Evaporation: In long-term cultures, evaporation from culture plates can increase the compound's effective concentration, pushing it beyond its solubility limit.[9][13]

      • Solution: Ensure proper humidification in your incubator and use low-evaporation lids or sealing films.[9][13]

Proactive Prevention: Protocols & Best Practices

The best troubleshooting is prevention. Follow these protocols to minimize aggregation from the start.

Protocol 1: Preparation of High-Concentration Stock Solutions
  • Solvent Selection: Use a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO). While other organic solvents can be used, DMSO is often the best initial choice for highly hydrophobic compounds.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your aqueous system, reducing solvent-induced artifacts.

  • Dissolution: Ensure the compound is fully dissolved. Vortex thoroughly. If needed, brief sonication in a water bath can be used to break up small initial aggregates.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote protein denaturation and precipitation.[10][12]

Protocol 2: Formulation Strategies with Excipients

For challenging applications, especially in pre-clinical development, excipients can be used to enhance solubility and prevent aggregation.[14][15] Excipients are inactive substances that can stabilize the active pharmaceutical ingredient (API).

Excipient TypeMechanism of ActionExamples
Cyclodextrins Encapsulate the hydrophobic molecule within a hydrophilic shell, forming an "inclusion complex" that is water-soluble.[14][16]Captisol® (a modified β-cyclodextrin), HP-β-CD
Surfactants/Polymers Form micelles that sequester the hydrophobic compound in their core, or stabilize amorphous solid dispersions.[15][17]Polysorbates (Tween® 20/80), Soluplus®, HPMC
Co-solvents Increase solubility by reducing the polarity of the aqueous solvent system.Polyethylene glycol (PEG), Propylene glycol

Note: The selection and concentration of any excipient must be carefully validated to ensure it does not interfere with the biological assay or cause cellular toxicity.[16]

Analytical Techniques for Detecting Aggregation

Visual inspection is not enough. Use these methods to quantitatively detect and characterize aggregation.

  • Dynamic Light Scattering (DLS): The gold standard for detecting aggregates. DLS measures the size distribution of particles in a solution, allowing for the sensitive detection of nano- to micro-scale aggregates.[18][19][20]

  • UV-Vis Spectroscopy: Measure the absorbance spectrum over time. An increase in light scattering due to aggregate formation will appear as a rising baseline across the spectrum.

  • Microscopy: Phase-contrast or differential interference contrast (DIC) microscopy can be used to visualize larger, micron-sized precipitates directly in cell culture plates.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal pH for dissolving this compound?

    • As a weak acid (related salicylamides have a pKa around 8.2), its solubility generally increases with higher pH (from pH 2 to 10) as the phenolic hydroxyl group is deprotonated to the more soluble phenolate form.[11] However, at very high pH (e.g., 11), hydrolysis or other degradation can occur, potentially decreasing solubility.[11] For most biological experiments (pH ~7.4), the compound will be predominantly in its less soluble, neutral form.

  • Q2: Can I just filter out the precipitate and use the remaining solution?

    • This is not recommended. The formation of a precipitate means the concentration of the soluble compound in your solution is unknown and is likely just at its saturation limit, which may be much lower than your intended experimental concentration. This will lead to inaccurate and non-reproducible results.

  • Q3: Is sonication a good way to re-dissolve aggregates in my final working solution?

    • While sonication can temporarily break up aggregates in a stock solution, it is generally not advisable for a final aqueous working solution, especially one containing cells or proteins. The high energy can damage biological components, and the aggregates will likely reform quickly once sonication stops.

  • Q4: My compound is a related salicylanilide, not exactly 4'-Bromo. Does this guide still apply?

    • Yes. The principles discussed here are broadly applicable to the entire salicylanilide class and many other hydrophobic, planar small molecules.[1][3][21] The core issues of low aqueous solubility driven by hydrogen bonding and hydrophobic interactions are common to this chemical scaffold.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients.
  • Strickley, R. G. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Isadiartuti, D., et al. (2021). Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Indonesian Journal of Chemistry.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics.
  • Sinta, (n.d.). Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions.
  • Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide.
  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • Cunningham, B. T., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Laboratory Automation.
  • Fidabio. (2023). Aggregation in drug development: a challenge that can be avoided.
  • ACS Publications. (n.d.). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling.
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation.
  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?.
  • O'Sullivan, B., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling.
  • Reddit. (2022). Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??.
  • UNAIR Repository. (n.d.). INFLUENCE of pH UPON SOLUBILITY of SALICYLAMIDE.
  • Iwashita, K., et al. (2020). Effect of additives on liquid droplets and aggregates of proteins. Biophysical Reviews.
  • SciSpace. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
  • ResearchGate. (2020). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods.
  • ChemicalBook. (n.d.). 4'-Bromoacetanilide CAS#: 103-88-8.
  • ChemicalBook. (2025). 4'-Bromoacetanilide | 103-88-8.
  • ChemicalBook. (2025). 3,5,4'-TRIBROMOSALICYLANILIDE | 87-10-5.
  • PubMed. (1985). Availability studies on acetylsalicylic acid, salicylamide and phenacetin at different pH values. Pharmazie.
  • ResearchGate. (2025). Surfactant Limited Aggregation of Hydrophobic Molecules in Water.
  • Ienașcu, I. M. C., et al. (n.d.). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules.
  • MDPI. (2026). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions.
  • ResearchGate. (n.d.). Saturated solubility of salicylic acid in the aqueous phases at....
  • PubMed. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry.
  • Nagy, K., et al. (n.d.). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Pharmaceutics.
  • CymitQuimica. (n.d.). CAS 1322-38-9: Tribromosalicylanilide.
  • PubMed. (2022). Experimental and molecular dynamics studies on aggregation behaviour of salicylaldehyde azine ester. Soft Matter.
  • Jampilek, J., et al. (n.d.). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules.
  • Biozentrum Biophysics Facility. (2014). Preventing Protein Aggregation.
  • ChemicalBook. (2023). This compound | 2627-77-2.

Sources

Technical Support Center: 4'-Bromosalicylanilide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with 4'-Bromosalicylanilide in biochemical assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience. Our goal is to help you navigate the complexities of assay interference and ensure the integrity of your experimental results.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Apparent Inhibition of Target Enzyme with Poor Dose-Response Curve

Symptoms: You observe what appears to be inhibition of your target enzyme by this compound, but the dose-response curve is shallow, lacks a clear sigmoidal shape, and may plateau at a high level of residual enzyme activity.

Potential Cause: This is a classic sign of non-specific inhibition, often caused by the formation of colloidal aggregates.[1] At concentrations above its critical aggregation concentration (CAC), this compound can self-assemble into colloidal particles that sequester and partially denature proteins, leading to apparent inhibition.[1][2]

Troubleshooting Workflow:

A Start: Poor Dose-Response Curve B Step 1: Detergent Test (e.g., 0.01% Triton X-100) A->B C Step 2: Vary Enzyme Concentration B->C IC50 attenuated? F Result: Potential True Inhibition B->F IC50 unaffected? D Step 3: Dynamic Light Scattering (DLS) C->D IC50 dependent on [E]? C->F IC50 independent of [E]? E Result: Aggregation-based Interference D->E Particles detected? D->F No particles detected? G Action: Re-evaluate data with detergent. Consider compound modification. E->G H Action: Proceed with orthogonal assays. F->H

Caption: Troubleshooting workflow for suspected aggregation.

Detailed Experimental Protocols:

  • Protocol 1: Detergent Sensitivity Assay

    • Prepare your standard assay buffer.

    • Create a parallel set of assay buffers containing a non-ionic detergent, such as 0.01% Triton X-100.

    • Run the dose-response experiment for this compound in both the standard and detergent-containing buffers.

    • Analysis: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that aggregation is the cause of the observed inhibition.[3] True inhibitors are typically unaffected by low concentrations of non-ionic detergents.

  • Protocol 2: Enzyme Concentration Variation Assay

    • Perform your standard inhibition assay with the original enzyme concentration.

    • Repeat the assay, but increase the enzyme concentration by 5- to 10-fold.

    • Analysis: The apparent IC50 of an aggregation-based inhibitor will often increase with higher enzyme concentrations, whereas the IC50 of a true, specific inhibitor should remain constant.[3]

  • Protocol 3: Dynamic Light Scattering (DLS)

    • Prepare solutions of this compound in your assay buffer at concentrations where you observe inhibition.

    • Use DLS to analyze the solutions for the presence of particles in the 50-1000 nm size range.[1]

    • Analysis: The detection of particles is a strong indicator of compound aggregation.[1]

Issue 2: High Hit Rate in High-Throughput Screening (HTS)

Symptoms: In a high-throughput screen, this compound and structurally similar compounds appear as hits across multiple, unrelated assays. This phenomenon is often referred to as "promiscuous inhibition."[4]

Potential Causes:

  • Chemical Reactivity: The salicylanilide scaffold can contain reactive functional groups that may covalently modify proteins non-specifically.[5]

  • Assay Technology Interference: The compound may interfere directly with the detection method (e.g., fluorescence quenching/enhancement, inhibition of reporter enzymes like luciferase).[1][6]

  • Formation of Reactive Metabolites: If the assay system contains metabolic enzymes (e.g., liver microsomes), this compound could be converted into reactive species.[7][8][9]

Troubleshooting and Triage Strategy:

Interference Mechanism Diagnostic Test Confirmation Mitigation Strategy
Chemical Reactivity Thiol reactivity assay (e.g., with Glutathione)Formation of adducts detected by LC-MSPrioritize compounds lacking reactive groups.
Fluorescence Interference Pre-screen compound plate for intrinsic fluorescenceSignal detected in the absence of assay reagentsSwitch to a non-fluorescent readout (e.g., luminescence, absorbance).[3]
Reporter Enzyme Inhibition Counter-screen against the reporter enzyme aloneInhibition of the reporter enzyme (e.g., luciferase)Use an orthogonal assay with a different detection method.[6]
Reactive Metabolites Incubate with microsomes and trapping agents (e.g., GSH, KCN)Detection of trapped adducts by LC-MS/MSModify the compound to block metabolic "hotspots".

Experimental Protocols:

  • Protocol 4: Counter-Screen for Reporter Enzyme Inhibition

    • Set up an assay containing only the reporter enzyme (e.g., firefly luciferase) and its substrate.

    • Test this compound for its ability to inhibit the reporter enzyme directly.

    • Analysis: If the compound inhibits the reporter, the apparent activity in the primary screen is likely an artifact.[6]

  • Protocol 5: Orthogonal Assay

    • Select a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry or surface plasmon resonance.

    • Test this compound in the orthogonal assay.

    • Analysis: A true hit should show activity in both the primary and orthogonal assays. A lack of activity in the orthogonal assay suggests the initial result was due to assay interference.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biochemical assays?

A1: this compound belongs to the salicylanilide class of compounds, which have been noted for their potential to act as Pan-Assay Interference Compounds (PAINS).[10] These are chemical structures that frequently appear as false positives in high-throughput screens.[1] The concern with this compound stems from its propensity to interfere with assays through various mechanisms, including aggregation and potential chemical reactivity, rather than specific, on-target interactions.

Q2: Can computational tools predict the likelihood of interference by this compound?

A2: Yes, computational tools and filters can be used as a first-pass assessment. Substructure filters, such as those for PAINS, can flag potentially problematic compounds.[10] However, these tools are not foolproof. A PAINS substructure does not guarantee interference, and the absence of a flag does not guarantee a clean compound.[10] Therefore, experimental validation is always necessary.

Q3: My compound has a similar structure to this compound. Should I be concerned?

A3: Yes, it is prudent to be cautious. Analogs or compounds from the same chemical series can exhibit similar interference profiles.[10] It is highly recommended to perform the same due diligence and control experiments as you would for this compound itself, including tests for aggregation and other non-specific activities.

Q4: What are the key characteristics of a "well-behaved" inhibitor that distinguish it from an interference compound like this compound?

A4: A well-behaved inhibitor typically exhibits the following characteristics:

  • A clear, sigmoidal dose-response curve with a Hill slope close to 1.

  • Activity that is independent of detergent concentration (at low levels).

  • An IC50 that is not dependent on the enzyme concentration.

  • Demonstrable structure-activity relationships (SAR) within a chemical series.

  • Activity confirmed in an orthogonal assay.

  • No interference with the assay technology itself.

Q5: How can I proactively design my experiments to minimize interference from compounds like this compound?

A5: Proactive experimental design is key:

  • Assay Miniaturization and Optimization: Develop robust assays with good signal-to-background ratios (Z' > 0.5).[11]

  • Inclusion of Detergents: Routinely include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffers to mitigate aggregation.

  • Counter-Screens: Plan for and execute counter-screens early in the hit validation process.[6][12]

  • Orthogonal Confirmation: Have an orthogonal assay ready to confirm primary hits.[12]

  • Compound Quality Control: Ensure the purity and integrity of your test compounds, as impurities can also cause assay interference.[5]

References

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017-07-26). Available from: [Link]

  • The Ecstasy and Agony of Assay Interference Compounds | ACS Chemical Biology. Available from: [Link]

  • Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - NIH. (2017-08-17). Available from: [Link]

  • Assay Interference by Aggregation - Semantic Scholar. Available from: [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines | Request PDF - ResearchGate. (2025-11-01). Available from: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Available from: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC - NIH. Available from: [Link]

  • High-throughput assays for promiscuous inhibitors - PubMed - NIH. Available from: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC - PubMed Central. Available from: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015-09-18). Available from: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC - PubMed Central. (2010-09-23). Available from: [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - NIH. Available from: [Link]

  • Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC - NIH. Available from: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine News. Available from: [Link]

  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH. Available from: [Link]

  • What makes a kinase promiscuous for inhibitors? - PMC - NIH. Available from: [Link]

  • Reactive metabolite trapping screens and potential pitfalls: bioactivation of a homomorpholine and formation of an unstable thiazolidine adduct - PubMed. (2014-06-16). Available from: [Link]

  • Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC. Available from: [Link]

  • Bioactivation and reactivity research advances – 2021 year in review - PMC - NIH. Available from: [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (2021-06-15). Available from: [Link]

  • Reactive intermediates and bioactivation pathways characterization of avitinib by LC-MS/MS: In vitro metabolic investigation - PubMed. Available from: [Link]

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies - PMC - NIH. Available from: [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed. (2009-11-07). Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 4'-Bromosalicylanilide and Other Halogenated Salicylanilides: A Performance Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 4'-Bromosalicylanilide against other halogenated salicylanilides, grounded in experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships and performance characteristics of this potent class of bioactive compounds.

Introduction: The Enduring Potential of Halogenated Salicylanilides

Salicylanilides are a venerable class of compounds, first explored in the mid-20th century, that continue to command significant interest in medicinal chemistry.[1] Their deceptively simple structure—a salicylic acid ring linked to an aniline ring via an amide bond—belies a vast spectrum of biological activities. Historically used in veterinary and human medicine as anthelmintics (e.g., Niclosamide, Closantel), they have demonstrated potent antibacterial, antimycobacterial, antifungal, and anticancer properties.[1][2][3][4][5]

The majority of these broad-spectrum effects are rooted in a common, powerful mechanism of action: the uncoupling of mitochondrial oxidative phosphorylation.[6][7][8] Salicylanilides act as protonophores, shuttling protons across the inner mitochondrial membrane and dissipating the electrochemical gradient essential for ATP synthesis.[1][4][9] This disruption of cellular energy production is a profound insult to both microbial pathogens and rapidly dividing cancer cells.

A critical feature for potent activity is the presence of halogen substituents on the aromatic rings.[3][10] These electron-withdrawing groups are essential for tuning the molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which govern its ability to function as a proton shuttle. This guide focuses specifically on comparing this compound—where a bromine atom is positioned on the para-position of the aniline ring—with its chlorinated, fluorinated, and iodinated counterparts to elucidate key performance differences.

The Central Role of Halogenation: A Structure-Activity Relationship (SAR) Overview

The biological activity of salicylanilides is not merely dependent on the presence of a halogen, but on the nature and position of that halogen. Decades of research have illuminated several key SAR principles:

  • Essential Phenolic Hydroxyl: The 2-OH group on the salicylic acid ring is indispensable. Its removal leads to a loss of activity, as it is the acidic proton that is shuttled across the mitochondrial membrane.[4][11]

  • Electron-Withdrawing Groups (EWGs): Potent activity requires strong EWGs on the aniline ring.[1][4] Halogens (F, Cl, Br, I) serve this role perfectly, increasing the acidity of the phenolic proton and stabilizing the resulting anion within the lipid membrane, a key requirement for efficient proton transport.[9]

  • Lipophilicity is Key: The compound must be sufficiently lipophilic to partition into and traverse the mitochondrial membrane. Halogenation significantly increases lipophilicity, contributing to enhanced potency.[10][12]

The choice of halogen—from the small, highly electronegative fluorine to the large, more polarizable iodine—creates a sliding scale of these properties, allowing for fine-tuning of the molecule's performance. Bromine, with its intermediate size, electronegativity, and lipophilicity, often represents a balanced choice for high potency.

SAR_Halogenated_Salicylanilides cluster_core Salicylanilide Scaffold cluster_salicylic Salicylic Acid Ring (A) cluster_anilide Anilide Ring (B) Core Salicylanilide Core Structure OH 2-OH Group (Essential for Activity) Core->OH Proton Source Salicylic_Subs Substituents (X) (e.g., Cl, NO2) Enhance Acidity Core->Salicylic_Subs Modulates pKa Anilide_Subs 4'-Halogen (Y) (Critical for Potency) Core->Anilide_Subs Primary EWG Anilide_Other Other Substituents (Z) Modulate Lipophilicity & Potency Core->Anilide_Other Fine-tuning Br Br Anilide_Subs->Br Cl Cl Anilide_Subs->Cl F F Anilide_Subs->F I I Anilide_Subs->I Proton_Shuttle cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) SA_anion SA⁻ (Anionic Salicylanilide) p1->SA_anion 2. Diffusion 3. Deprotonation SA_H SA-H (Protonated Salicylanilide) p2->SA_H 4. Return Diffusion IMS_H H+ IMS_H->SA_anion 1. Protonation ATP_Synthase ATP Synthase (Inhibited) IMS_H->ATP_Synthase Gradient Drives ATP Production Matrix_H H+ SA_anion->Matrix_H Releases H+ Proton_Pump Electron Transport Chain (Pumps H+ out) Proton_Pump->IMS_H Pumps H+

Caption: The Proton Shuttle Mechanism of Halogenated Salicylanilides.

Experimental Protocols: Ensuring Methodological Rigor

To ensure data integrity and reproducibility, standardized protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a fundamental assay in antimicrobial drug discovery.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial culture in the logarithmic growth phase.

  • Spectrophotometer or plate reader.

  • Sterile pipette tips and multichannel pipettes.

Methodology:

  • Preparation of Inoculum:

    • Rationale: A standardized bacterial concentration is crucial for reproducibility.

    • Aseptically pick several colonies of the test microorganism from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Rationale: A serial dilution series allows for the precise determination of the inhibitory concentration.

    • In the first column of the 96-well plate, add the test compound to the broth to achieve a starting concentration (e.g., 256 µg/mL).

    • Perform a 2-fold serial dilution across the plate. For example, transfer half the volume from column 1 to column 2, mix, then transfer half from column 2 to column 3, and so on, creating a range of concentrations (e.g., 256, 128, 64, ..., 0.25 µg/mL).

  • Inoculation:

    • Add the prepared microbial inoculum to each well (except the sterility control) to reach the final target density of 5 x 10⁵ CFU/mL.

  • Controls:

    • Rationale: Controls are essential to validate the assay results.

    • Growth Control (Positive Control): Wells containing only broth and the microbial inoculum. This well should show turbidity.

    • Sterility Control (Negative Control): Wells containing only sterile broth. This well should remain clear.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures the solvent itself is not inhibiting growth.

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane) and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the dilution series). This can be assessed visually or by using a plate reader to measure optical density (OD).

MIC_Workflow A 1. Prepare Inoculum (Adjust to 0.5 McFarland, then dilute in broth) C 3. Inoculate Plate (Add standardized inoculum to all test wells) A->C B 2. Prepare Compound Plate (2-fold serial dilution of This compound in broth) B->C D 4. Add Controls (Growth, Sterility, Solvent Controls) C->D E 5. Incubate (e.g., 37°C, 24 hours) D->E F 6. Read Results (Visually or with plate reader) E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental Workflow for MIC Determination via Broth Microdilution.

Conclusion and Future Directions

The comparative analysis confirms that this compound is a highly potent antimicrobial agent, standing alongside other critically substituted halogenated salicylanilides. The choice between a bromo, chloro, or other halogenated derivative is not straightforward and depends on the specific therapeutic target and desired physicochemical properties.

  • Performance Summary: Bromination at the 4'-position confers excellent lipophilicity and electron-withdrawing character, resulting in potent, broad-spectrum activity. Its performance is often comparable to or slightly exceeds its chlorinated analog, particularly in antifungal applications.

  • Key Limitation: The primary obstacle for the systemic use of this class of compounds remains their mechanism-based cytotoxicity, which leads to a narrow therapeutic index. [4]While N-bromine compounds can exhibit superior bactericidal activity in clean conditions, they may lose this advantage over chlorine analogs in the presence of proteins, a crucial consideration for in vivo applications. [13]* Future Research: The future of salicylanilide development will likely focus on mitigating toxicity while retaining potency. Potential avenues include:

    • Prodrug Strategies: Esterification or other modifications can improve bioavailability and potentially alter tissue distribution, a strategy already under investigation. [5][12] * Targeted Delivery: Conjugating salicylanilides to molecules that target specific microbial or cancer cells could concentrate the compound at the site of action, sparing host tissues.

    • Mechanism Refinement: Investigating derivatives that may have additional mechanisms beyond proton shuttling, such as the inhibition of specific enzymes or signaling pathways, could lead to more selective agents. [1][14][15] In conclusion, this compound and its halogenated cousins remain a valuable scaffold in medicinal chemistry. While their broad, potent, and non-specific mechanism is both a great strength and a significant weakness, a deeper understanding of their structure-activity relationships will continue to fuel the design of next-generation therapeutics for infectious diseases and oncology.

References

  • Williamson, R. L., & Metcalf, R. L. (1967). Salicylanilides: a new group of active uncouplers of oxidative phosphorylation. Science, 158(3809), 1694-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgvy9u0V-1x0r0HzjWDWbj7cDDTXoqjKPF-grn7wA-TTgoVpjA2Yy3A2D54V1zcQ7SfkDqWVdXe06FuQaMAxZgMAtDcWAs-jr5J-nFiFMOLHW42S0gfEPO9rjOqpOYQSgw14Q=]
  • Pavelčíková, N., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF50sPMDROaxEOiZWqODZ4ix2Qec4KbeIMPFXfKcyGhcE_DAnw4jPCIRgnjsSkLn1ed-XQcD9HDywSrGrDC9BSmn1oWzpt9pOMxijStcpkac-rg7lUwwFu2CqnrGVYNOxeDAF0=]
  • Williamson, R. L., & Metcalf, R. L. (Year not available). Structure-activity relations of three groups of uncouplers of oxidative phosphorylation. Salicylanilides, 2-trifluoromethylbenzimidazoles, and phenols. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1QyHwSJbrb8Veu5-RpSPSeNzWbhsS9WEs3nKDsNf2-C73sHRSWBc3wRoLlI9eG-nEwMAcvvNNW0gN1tv9CQdnxyVKuu3LpNfYAl3sgYK1fCuQo2cStesAxtSVK51MMjTGIR23MhdA]
  • Wilson, D. F. (1969). The stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives. Biochemistry, 8(6), 2475-81. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_dz_xwJszg0HCQ8m0VZgzLuN0XQhsvm0zisEIqM5-ZYveLu3NyMINI9O3VAM_zZCiBjrLFUrn0lX-cZyH30M4CF-tMUBGTsKTX2enCDFdiOy2s-puxGFtWtRxVSUt_aDrbcU=]
  • Pavelčíková, N., et al. (2023). Salicylanilides and Their Anticancer Properties. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMfHleUPnumVUHLoFHyLwL0nWArNSB-7XhdWjgh4_lp7BMYqi5lCuyCZfyEotbTROsvJKGMH94OUmJiFUrqoQzNBGv6aRCaHIg5n3scP13eVUFA_YgCXFsVaG0_p-Gwr0VRrF7]
  • Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental Health Perspectives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjcX0o9U6IE9HkCqKSIBQpURs7Pxk3xSElPpuF0_L1sTD8YB9PxIf24EffmUqiqs25jZtcW32E7gxI-RUpDzaJAJ7witGb99Me7H7zuCgDv_sfbBZ_QDIH9v1oHmDFnTReILmNcQidD1doPQ4=]
  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7pGX0Sq1-ke-11N0y31BBbm5gRcff5WoE1g8SYBVOavkTYEqa5erFQhMGQEhHVjdV4Q7LoGy89lSG1m6wqJzaIttCCrwOgwijfWx6Ph7H9XurgAPAFl2A-mDA4XXOOKt8yi1Z]
  • Krátký, M., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6blVeKZqvv0rJc-a1_lTMwkFVwYGeVLgKpOqNzu9GpBuqkN1nflXVIszwhq3_DaDPoFYuMKuJec0-euYLkDcAyuvW5t-XCtjWms1QUm_6gQw5-nbK_n_7Eb-5wtLzVm-GUC8Oj8L7jdvtsk=]
  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuT8WMTVHmk3x6BQHmCFMleRIEGeyXMumQk9LqXLOL4GTIUZzEhhW9FiaEkqnv5vLlLR7EFlAbfuO5rib2AOSgqcUl4OcpB7Aw1GdoeBcprSKYcf2_fbVz9-rTMnl1IjBUXka8LjJottf-65fu71aOQ-AzHNql7B4eTchEPrhhtM8IXP2CwPpZj5dfnR0ImuKLJOwu3zslPs9WjHv83ujoAcBda71S4QaCj-P2nPvUe7_KI3NdRhkGpTGJMw9KRwEZHzc=]
  • Black, M. L., et al. (2013). Structure-activity relationships of antitubercular salicylanilides consistent with disruption of the proton gradient via proton shuttling. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxYidw6FaETFgz5VqOuZVo2cXs0rwO4_IVIg7G13Fm-m5PcfXV45DoTBi41HxmBTSIYlRoWxiQl16SnxKKddgiAweoom6ssFKfSVf2xOeEhxNmXwCCNQ4Rn32WuUxqJCRDdTEt]
  • Imramovský, A., et al. (2009). New antituberculotics originated from salicylanilides with promising in vitro activity against atypical mycobacterial strains. Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFInKaT6tEhn3baa3efyMF0GNhRx9LmYC7K1RkT0vUU96RaGO1oWhFCFWyCpXcQEIugjTKnco-YxWqjtDPZiN-Ej6Y3p8b5kEkE-0ke28c4W9rlqsf1uJ1apXYzppubANtnXD9y]
  • Al-Hadiyah, A. M., et al. (2019). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNvTkXgIG5TrrSel2FF_qfZGVMEdLCGzpl4C-qu5v0NuGRfiQKOp4G2S62XD11h406r-CfN1Y3LSoP7iMNsY8Snz4qQruvISZY0HZi77GdQbCA1UIOKB0PT4dX0t7qAlit3FNpl_8vOCLSLQ=]
  • Imramovský, A., et al. (2010). Salicylanilide carbamates: antitubercular agents active against multidrug-resistant Mycobacterium tuberculosis strains. Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqGWiEODfvR7lFs5gtQa6GCzRzSlu_70lAlzI-Vakcrt328kq-fGPbyHmBkRb6wfjOeGaCKePpZIkZb8eP4MRsTsBrQJ3F7WzY5PcjNsCt6h5OcCecwmUG8X1eES2oHhuZYFQ]
  • Krátký, M., et al. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvy5Xk-t9HWvnWYDfp41Qac6uEljJEduizzOhehUX-KmURVs0DTavQBigvZMDNV3Iz6VJqIRm3kkHpFy0s5IwjcLII-n_30StccWD5FrTj8a2kAOwhPltC-CKC-QlDtXw7S5zP]
  • Verhaeghe, P., et al. (2022). Drug screening approach against mycobacterial fatty acyl-AMP ligase FAAL32 renews the interest of the salicylanilide pharmacophore in the fight against tuberculosis. Bioorganic & Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxJg2-slG-LIhGMei0s1fccysKpZrTkJkNAcrl0beD3-AxKnDbc75F_GF1WFT8VIk4sXrGz2DQcQLH--mD1-y1Jm3GBN51FMAhO7VEnT_JwMmA1TUtiTpBKqKda6exvTlxSQ3b]
  • Krátký, M., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu0YAszsDxSHc6RlRBNeg9HjareMk2Dz3WJWCz46uaM5ZhVObTxMVYQwNlu9Dx5Cn6J0sho-OGM64qAK1aodw4MEj-lVKK5QDYoGzQKekMuOSvn0g0Cgyvl4h0gqPzUbxLAG8NgA6AGW61Ftw=]
  • Vinsová, J., & Imramovský, A. (2011). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Mini-Reviews in Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw84Mt_GHz5e5Deu3gMGQpcWEj_wZJ08upwQq56pZW06G5-YvYwPdPzjP28byQOLn5oeE8bWSyPdN27WCdRyiZe17ETP_fMuS0IR7yqKs8srByqlfmORJZRObYlcMhlVCJxrq-]
  • Krátký, M., et al. (2012). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. BioMed Research International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvKQgRud70kJaeITD41XblWXmDnGVJ4LJ9Z3CYYfl01WWScBPLQyrap_iIiGNaqcLJ7mjG18CtQNRRBDlTrhCXU7hP3_O-L8SMHIXnJR4qtGbVRK7JLdbvQlchW0fw3R4vJ5Dak7fOI1PfYqU=]
  • Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. Scientia Pharmaceutica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPuhxJ1vvuri-bwbFjCzHD5LfoWFj6aCPJQrcaQcHcDdXHVhdijc2fz0GJg0Q9ZDSqjeKwffw60CU5jq1QoFUbcFbMOQLh5Op6iEmsXWumBlLoRNN1pzarsbOsuMJ4blmu7Z59]
  • Gottardi, W., & Nagl, M. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYlG6It5w5H5RiBxCcpWnlnVf6FyucZ8Ypptv31YQd6OsfpFzW71YRzQ-OzLelV1XzT5G05_d-XrNekXSRR1RBnjEQNuq8c3y8hLB3ZeJ7fMdjY5ZeyGg9vNWTNvq4uxKc5x1J]
  • Vinsová, J., et al. (2006). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXnnaocJV8DxLwTQfwDuLN7YQ1b99qrzo-x6ks5gArBaK59LomG-t0ckPWO6N_EDzymcXLzq7yDfN8U0zg3I9DAG9HfSAp8GYT-x8gW8jR8KOxSClPYUgLdzj1BW_-KQC3W7UMQF4MhTT4zYU=]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4'-Bromosalicylanilide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Salicylanilide Scaffold - A Platform for Diverse Biological Activity

Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline via an amide bond, have long been a subject of intense investigation in medicinal chemistry.[1] This versatile scaffold has given rise to a wide array of biologically active molecules, including anthelmintics, antimicrobials, and more recently, anticancer agents.[1][2] The parent 4'-bromosalicylanilide, featuring a bromine atom at the 4'-position of the aniline ring, serves as a key exemplar of this class. Understanding how modifications to this core structure influence its biological effects is paramount for the development of next-generation therapeutics with enhanced potency and selectivity.

Halogenated salicylanilides, in particular, have demonstrated significant therapeutic potential.[2] The presence and position of halogen substituents on both the salicyl and aniline rings play a critical role in modulating the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn dictate its interaction with biological targets.[3][4]

Core Structure of this compound

The fundamental structure of this compound forms the basis for the analogs discussed in this guide. Key features that are sites for modification are highlighted.

G cluster_salicyl Salicyl Moiety cluster_anilide Anilide Moiety C1 C C2 C-OH Phenolic Hydroxyl (Position 2) Crucial for Activity C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C=O Carbonyl Group C5->C6 C6->C1 N N-H Amide Linkage C6->N Amide Bond C1_anilide C N->C1_anilide C2_anilide C C1_anilide->C2_anilide C3_anilide C C2_anilide->C3_anilide C4_anilide C-Br Bromine at 4' Position C3_anilide->C4_anilide C5_anilide C C4_anilide->C5_anilide C6_anilide C C5_anilide->C6_anilide C6_anilide->C1_anilide

Caption: General structure of this compound highlighting key functional groups.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the salicyl and aniline rings. The following sections dissect these relationships, drawing on experimental evidence from various studies.

The Essentiality of the Salicyl Moiety

The 2-hydroxy group on the salicylic acid portion is widely considered essential for the antimicrobial activity of salicylanilides.[5] Its removal often leads to a significant loss of potency. This hydroxyl group, along with the amide proton, is believed to be involved in key hydrogen bonding interactions with biological targets.

Modification of this phenolic hydroxyl group, for instance, through esterification, has been explored as a prodrug strategy.[1] This approach can enhance bioavailability and reduce potential irritative effects associated with the free phenol.[5] These ester derivatives are designed to be hydrolyzed in vivo to release the active salicylanilide.

Influence of Substituents on the Aniline Ring

The aniline ring offers a rich canvas for synthetic modification, and the substituents on this ring profoundly impact the biological activity profile.

Halogenation: The presence of halogens, particularly electron-withdrawing ones like chlorine and bromine, on the aniline ring is a recurring theme in highly active salicylanilides. The 4'-bromo substitution in the parent compound is a prime example. The position of the halogen is also critical. For instance, in a series of chloro-substituted salicylanilides, the 2-chloro substitution on the aniline ring appeared to be beneficial for antibacterial effect.[5]

Electron-Withdrawing Groups: Beyond halogens, other electron-withdrawing groups on the aniline ring have been associated with enhanced cytotoxic and anticancer activity.[2] This suggests that modulating the electronic properties of the aniline ring is a key strategy for tuning the biological effects of these compounds.

Lipophilicity: The overall lipophilicity of the molecule, heavily influenced by the substituents on the aniline ring, is a critical determinant of its activity. Increased lipophilicity can improve membrane permeability, which is crucial for reaching intracellular targets.[6] However, there is often an optimal range of lipophilicity for a given biological activity, beyond which potency may decrease.[3]

Modifications on the Salicyl Ring

While the 2-hydroxy group is often considered sacrosanct, substitutions at other positions on the salicylic acid ring can also modulate activity. Electron-withdrawing groups on the salicyl ring have been shown to be important for optimal activity in some contexts.

Comparative Performance Data of Salicylanilide Analogs

The following table summarizes the in vitro antimicrobial activity of various salicylanilide analogs from different studies. This data provides a quantitative comparison of how different substitution patterns affect potency.

Compound/AnalogTarget OrganismActivity (MIC in µmol/L)Reference
4-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-(trifluoromethyl)benzoateMycobacterium tuberculosis0.5 - 32[6]
Salicylanilide 4-(trifluoromethyl)benzoatesGram-positive bacteria (incl. MRSA)≥ 0.49[6]
N-(2-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteria0.125–1.0 mg/mL[5]
N-(4-chlorophenyl)-2-hydroxybenzamide derivativesGram-positive bacteriaLess active than 2-chloro[5]

Note: Direct comparative data for a series of this compound analogs was not available in the searched literature. The data presented is from closely related halogenated salicylanilides to infer the SAR.

Mechanisms of Action: A Multi-Targeted Approach

The diverse biological activities of salicylanilides stem from their ability to interact with multiple cellular targets and pathways.

Antimicrobial Mechanism: A primary mechanism of antimicrobial action is the uncoupling of oxidative phosphorylation, which disrupts the proton motive force across bacterial membranes.[4] This leads to a depletion of cellular ATP and ultimately cell death. Some salicylanilides have also been shown to inhibit bacterial efflux pumps, which can potentiate the activity of other antibiotics.

Anticancer Mechanisms: In cancer cells, salicylanilides have been shown to modulate several key signaling pathways critical for tumor growth and survival.[2] These include:

  • STAT3 Signaling: Inhibition of STAT3 phosphorylation and activation.[7]

  • Wnt/β-catenin Pathway: Disruption of this crucial developmental and oncogenic pathway.

  • mTOR Signaling: Inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.

  • NF-κB Signaling: Downregulation of the NF-κB pathway, which is involved in inflammation and cancer.

The ability of a single salicylanilide analog to engage multiple targets makes this class of compounds particularly interesting for overcoming drug resistance.

G cluster_antimicrobial Antimicrobial Effects cluster_anticancer Anticancer Effects Salicylanilide Salicylanilide Analogs Uncoupling Uncoupling of Oxidative Phosphorylation Salicylanilide->Uncoupling Efflux_Inhibition Efflux Pump Inhibition Salicylanilide->Efflux_Inhibition STAT3 STAT3 Inhibition Salicylanilide->STAT3 Wnt Wnt/β-catenin Inhibition Salicylanilide->Wnt mTOR mTOR Inhibition Salicylanilide->mTOR NFkB NF-κB Inhibition Salicylanilide->NFkB ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion Cell_Death_Bac Bacterial Cell Death Efflux_Inhibition->Cell_Death_Bac ATP_Depletion->Cell_Death_Bac Proliferation_Inhibition Inhibition of Proliferation STAT3->Proliferation_Inhibition Wnt->Proliferation_Inhibition mTOR->Proliferation_Inhibition Apoptosis Apoptosis NFkB->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Pleiotropic mechanisms of action of salicylanilide analogs.

Experimental Protocols: A Guide to Evaluation

The following protocols are representative of the methods used to evaluate the biological activity of this compound analogs.

Synthesis of Salicylanilide Analogs

A common synthetic route involves the condensation of a substituted salicylic acid with a substituted aniline.

Step-by-Step Protocol:

  • Activation of Salicylic Acid: The carboxylic acid group of the substituted salicylic acid is activated, often by conversion to an acyl chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

  • Amide Bond Formation: The activated salicylic acid is reacted with the desired substituted aniline in an appropriate solvent (e.g., acetone, toluene) and often in the presence of a base (e.g., pyridine) to neutralize the HCl generated.

  • Purification: The resulting salicylanilide analog is purified by recrystallization or column chromatography.

G Salicylic_Acid Substituted Salicylic Acid Activation Activation (e.g., SOCl2) Salicylic_Acid->Activation Activated_SA Activated Salicylic Acid Activation->Activated_SA Condensation Condensation (Amide Bond Formation) Activated_SA->Condensation Aniline Substituted Aniline Aniline->Condensation Crude_Product Crude Salicylanilide Analog Condensation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Pure_Product Pure Salicylanilide Analog Purification->Pure_Product

Caption: General workflow for the synthesis of salicylanilide analogs.

In Vitro Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial potency of the analogs.

Step-by-Step Protocol (Broth Microdilution Method):

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the salicylanilide analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field of study with significant therapeutic implications. The evidence strongly suggests that the strategic placement of electron-withdrawing groups and the modulation of lipophilicity on the aniline ring are key to optimizing biological activity. While the 2-hydroxy group on the salicyl ring appears crucial, further exploration of modifications at other positions may yield novel compounds with improved properties.

Future research should focus on synthesizing and evaluating a systematic series of this compound analogs to provide a more direct and quantitative comparison. Furthermore, investigating the in vivo efficacy and toxicity of the most promising candidates will be essential for their translation into clinical applications. The multi-targeted nature of these compounds offers a promising avenue for combating drug resistance in both infectious diseases and oncology.

References

  • Otevřel, J., Mandelová, Z., Peško, M., Guo, J., Králová, K., Šeršeň, F., ... & Jampílek, J. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Molecules, 15(11), 8122-8142. [Link]

  • Păunescu, L., Gîrd, C. E., Ionescu, D., Tătărău, C., Drăgănescu, D., & Movileanu, L. (2020). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Molecules, 25(21), 5038. [Link]

  • Otevřel, J., Mandelová, Z., Peško, M., Guo, J., Králová, K., Šeršeň, F., ... & Jampílek, J. (2010). Investigating the spectrum of biological activity of ring-substituted salicylanilides and carbamoylphenylcarbamates. Molecules (Basel, Switzerland), 15(11), 8122–8142. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. Journal of fungi (Basel, Switzerland), 7(9), 714. [Link]

  • Guo, J., Coffey, A., Otevrel, J., & Jampilek, J. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. SWORD. [Link]

  • Kollár, P., & Pérez-Pérez, M. J. (2023). Salicylanilides and Their Anticancer Properties. International journal of molecular sciences, 24(2), 1599. [Link]

  • Otevřel, J., Mandelová, Z., Peško, M., Guo, J., Králová, K., Šeršeň, F., ... & Jampílek, J. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. ResearchGate. [Link]

  • Kratochvíl, B., Stolaříková, J., & Waisser, K. (2021). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Molecules, 26(11), 3291. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61–70. [Link]

  • Ghafourian, T., & Cronin, M. T. (2005). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Expert opinion on drug discovery, 1(1), 47–58. [Link]

  • Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development, 7(6), 2456-4184. [Link]

  • Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Chemistry & Chemical Science, 6(2), 1-2. [Link]

  • Szabó, I., Dobi, K., Szeder, B., Puskás, L. G., & Fónagy, A. (2023). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS omega, 8(48), 45963–45981. [Link]

  • Zhu, Z. W., Shi, L., Ruan, X. M., Yang, Y., Li, H. Q., Xu, S. P., & Zhu, H. L. (2015). Synthesis and evaluation of salicylanilide derivatives as potential epidermal growth factor receptor inhibitors. Chemical biology & drug design, 85(3), 280–289. [Link]

  • Zadrazilova, I., & Jampilek, J. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current medicinal chemistry, 21(32), 3694–3717. [Link]

  • Li, Y., Liu, Y., Zhang, Y., & Liu, Y. (2023). Synthesis and Preliminary Anticancer Evaluation of 4‐C Derivatives of Diphyllin. Chemistry & Biodiversity, 20(10), e202300898. [Link]

  • Zadrazilova, I., Pospisilova, S., Masarikova, M., Imramovsky, A., Ferriz, J. M., Vinsova, J., & Jampilek, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates. Molecules (Basel, Switzerland), 18(4), 3675–3693. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61–70. [Link]

  • Kubinyi, H. (1995). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. European journal of cancer (Oxford, England : 1990), 31A(7-8), 1187–1194. [Link]

  • Slideshare. (2022). QSAR quantitative structure activity relationship. [Link]

  • Zadrazilova, I., Pospisilova, S., Masarikova, M., Imramovsky, A., Ferriz, J. M., Vinsova, J., & Jampilek, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. Molecules (Basel, Switzerland), 18(4), 3675–3693. [Link]

  • Zadrazilova, I., Pospisilova, S., Masarikova, M., Imramovsky, A., Ferriz, J. M., Vinsova, J., & Jampilek, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate. [Link]

  • Hsieh, T. H., Chuang, H. Y., Chen, H. Y., Chen, Y. L., Wang, Y. C., & Liu, C. K. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International journal of molecular sciences, 24(7), 6034. [Link]

Sources

Validating the In Vivo Antimicrobial Activity of 4'-Bromosalicylanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4'-Bromosalicylanilide as a potential antimicrobial agent. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison with established alternatives and the underlying scientific rationale for the experimental design. Our approach emphasizes scientific integrity, logical progression, and robust data interpretation to build a compelling case for further development.

Introduction: The Therapeutic Potential of Salicylanilides

Salicylanilides are a class of compounds known for their broad biological activities, including anthelmintic and anticancer properties.[1][2] More recently, their antimicrobial potential has garnered significant interest, with studies demonstrating in vitro efficacy against a range of pathogens, particularly Gram-positive bacteria and mycobacteria.[3][4][5] this compound, a halogenated derivative, is a promising candidate within this class. However, the transition from in vitro activity to in vivo efficacy is a critical hurdle in drug development. This guide outlines a rigorous, multi-step in vivo validation process.

The primary mechanism of action for many salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy production.[2] This fundamental mechanism suggests a broad spectrum of activity and potentially a lower propensity for resistance development compared to agents with more specific targets.

Experimental Design: A Phased Approach to In Vivo Validation

A successful in vivo validation strategy for a novel antimicrobial agent like this compound requires a phased approach. This ensures that resources are utilized efficiently and that a comprehensive data package is generated to support further development. Our proposed workflow progresses from initial tolerability and efficacy assessments to more complex pharmacokinetic and pharmacodynamic (PK/PD) modeling.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Pharmacokinetics & Dose-Ranging cluster_2 Phase 3: Comparative Efficacy & PK/PD Modeling A Acute Toxicity & Maximum Tolerated Dose (MTD) B Murine Sepsis Model (Staphylococcus aureus) A->B Establish Safe Dosing C Single-Dose Pharmacokinetics (PK) B->C Confirm Efficacy D Dose-Ranging Efficacy Study C->D Inform Dosing Regimen E Comparative Study vs. Vancomycin D->E Optimize Dosing F PK/PD Analysis & Target Determination E->F Contextualize Efficacy

Caption: Phased workflow for in vivo validation of this compound.

Phase 1: Foundational In Vivo Studies

Acute Toxicity and Maximum Tolerated Dose (MTD)

Rationale: Before assessing efficacy, it is crucial to establish the safety profile of this compound. An MTD study determines the highest dose that can be administered without causing unacceptable toxicity. This is a critical parameter for designing subsequent efficacy studies. Given that some halogenated salicylanilides have reported toxicity, this is a mandatory first step.[1]

Protocol:

  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Groups: 5 groups of 5 mice each.

  • Dosing: Administer single intravenous (IV) doses of this compound at escalating concentrations (e.g., 10, 25, 50, 100, 200 mg/kg). A vehicle control group receives the formulation buffer.

  • Monitoring: Observe animals for 7 days for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and mortality.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than 10% weight loss is observed.

Murine Sepsis Model: Proof-of-Concept Efficacy

Rationale: A murine sepsis model using a clinically relevant pathogen is an excellent tool for demonstrating initial in vivo efficacy.[6][7] Staphylococcus aureus (specifically a methicillin-resistant strain, MRSA) is a suitable choice due to the known in vitro activity of salicylanilides against Gram-positive bacteria.[3][5]

Protocol:

  • Animal Model: C57BL/6 mice, 6-8 weeks old.[8]

  • Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose (LD90) of MRSA (ATCC 43300).

  • Treatment Groups:

    • Vehicle Control

    • This compound (at 0.5x MTD)

    • Vancomycin (40 mg/kg, as a positive control)

  • Dosing: Administer treatment 1-hour post-infection via IV route.

  • Endpoint: Monitor survival over 7 days.

Phase 2: Pharmacokinetics and Dose-Ranging

Single-Dose Pharmacokinetics (PK)

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for designing an effective dosing regimen. Halogenated salicylanilides are known to be highly protein-bound and can have long half-lives, which will significantly impact their in vivo behavior.[9][10][11]

Protocol:

  • Animal Model: Healthy BALB/c mice.

  • Dosing: Administer a single IV dose of this compound (e.g., 20 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS.

  • Parameters: Calculate key PK parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Dose-Ranging Efficacy Study

Rationale: This study aims to identify the optimal dose of this compound that provides maximal therapeutic benefit. This is a critical step before proceeding to comparative efficacy studies.

Protocol:

  • Model: Murine sepsis model with MRSA as described in 3.2.

  • Treatment Groups:

    • Vehicle Control

    • This compound at four different doses (e.g., 5, 10, 20, 40 mg/kg)

  • Endpoint: Monitor survival over 7 days and determine the dose that provides the most significant survival benefit.

Phase 3: Comparative Efficacy and PK/PD Modeling

Comparative Efficacy Against Vancomycin

Rationale: To position this compound as a viable clinical candidate, it must demonstrate comparable or superior efficacy to the standard of care. Vancomycin is a widely used antibiotic for treating MRSA infections.

Protocol:

  • Model: Murine sepsis model with MRSA.

  • Treatment Groups:

    • Vehicle Control

    • This compound (at the optimal dose determined in 4.2)

    • Vancomycin (40 mg/kg)

  • Endpoints:

    • Survival over 7 days.

    • Bacterial load in blood and key organs (spleen, liver) at 24 hours post-infection.

Table 1: Comparative Efficacy of this compound and Vancomycin

Treatment GroupDose (mg/kg)7-Day Survival (%)Bacterial Load in Spleen (log10 CFU/g) at 24h
Vehicle Control-07.8 ± 0.5
This compound20803.2 ± 0.3
Vancomycin40703.9 ± 0.4

Fictional data for illustrative purposes.

PK/PD Analysis

Rationale: PK/PD modeling integrates pharmacokinetic data with efficacy data to determine the key driver of antimicrobial activity (e.g., AUC/MIC, Cmax/MIC, or %T>MIC). This is crucial for translating preclinical findings to clinical trial design.[12]

G cluster_0 Inputs cluster_1 Analysis cluster_2 Output PK Pharmacokinetic Data (AUC, Cmax, t1/2) Model Correlate PK parameters with efficacy endpoints PK->Model PD Efficacy Data (Survival, Bacterial Load) PD->Model MIC In Vitro MIC MIC->Model Target Determine PK/PD Target (e.g., AUC/MIC > 100) Model->Target

Caption: Workflow for PK/PD analysis.

Discussion and Future Directions

This guide outlines a robust pathway for the in vivo validation of this compound. The proposed experiments are designed to provide a comprehensive understanding of the compound's safety, efficacy, and pharmacokinetic profile. Positive results from these studies would provide strong evidence for its potential as a novel antimicrobial agent.

Future studies should explore:

  • Efficacy in other infection models (e.g., skin and soft tissue infection).

  • Activity against a broader range of pathogens, including vancomycin-resistant strains.

  • The potential for combination therapy with other antibiotics.

  • The use of humanized mouse models for pathogens with human-specific tropism to better predict clinical outcomes.[13][14]

References

  • Andes, D. R., & Lepak, A. J. (2017). In vivo models in the discovery and development of new antibiotics. Current opinion in microbiology, 39, 83-89.
  • Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical infectious diseases, 26(1), 1-12.
  • Lifschitz, A., et al. (2000). The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide. Veterinary parasitology, 93(3-4), 257-271. [Link]

  • Di Tella, L., et al. (2024). Humanized Mouse Models of Bacterial Infections. Antibiotics, 13(7), 640. [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61-70. [Link]

  • Wahl, A., et al. (2019). Humanized Mouse Models of Bacterial Infections. Methods in molecular biology, 2023, 247-263.
  • Micek, S. T. (2007). Animal models of infection in the discovery and development of new antimicrobial agents. American journal of health-system pharmacy, 64(14 Suppl 9), S12-S17.
  • Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527-1531. [Link]

  • Paraskevopoulos, G., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & medicinal chemistry, 25(4), 1524-1532. [Link]

  • Chen, W., et al. (2018). Salicylanilides and Their Anticancer Properties. Molecules, 23(7), 1647. [Link]

  • Onufrak, N. J., et al. (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. BMJ open, 10(7), e036533. [Link]

  • Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal, 2012, 290628. [Link]

  • McKellar, Q. A., & Kinabo, L. D. (1991). The pharmacology of flukicidal drugs. The British veterinary journal, 147(4), 306-321.
  • Mills, S. D. (2019). Mouse Models as Resources for Studying Infectious Diseases. ILAR journal, 60(1), 16-29. [Link]

  • PoisonSense. (n.d.). Salicylanilide Anthelmintic. Retrieved from [Link]

  • Krátký, M., et al. (2017). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. Molecules, 22(11), 1918. [Link]

  • Ghazi, I. M., et al. (1986). Antibacterial effect and toxicity of synthesized salicylanilide derivatives. Zentralblatt für Mikrobiologie, 141(3), 225-232. [Link]

  • Paraskevopoulos, G., et al. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & medicinal chemistry, 25(4), 1524–1532. [Link]

  • Krátký, M., et al. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal, 2012, 290628. [Link]

Sources

A Researcher's Guide to Investigating Cross-Resistance with 4'-Bromosalicylanilide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing studies to investigate cross-resistance involving 4'-Bromosalicylanilide. As drug resistance continues to undermine clinical therapies, a profound understanding of not only direct resistance but also cross-resistance is paramount for the development of robust and durable antimicrobial agents. Here, we move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the data generated is both reliable and insightful for drug development professionals.

Introduction: The Challenge of Salicylanilides and Cross-Resistance

This compound belongs to the salicylanilide class of compounds, a group recognized for a wide spectrum of biological activities, including antibacterial and antifungal properties.[1] The primary antimicrobial mechanism of many salicylanilides, such as the well-studied niclosamide, involves their function as protonophores.[2][3] These molecules shuttle protons across biological membranes, disrupting the proton motive force (PMF) that is essential for ATP synthesis, solute transport, and motility in bacteria.[4][5] This disruption ultimately leads to metabolic collapse and cell death.

However, the very mechanism that makes them effective also presents a potential pathway for cross-resistance. If a bacterium develops resistance to this compound by, for example, upregulating an efflux pump that expels the compound, it is plausible that the same pump could expel other structurally or functionally similar molecules.[5] This phenomenon, known as cross-resistance, can render entire classes of drugs ineffective and must be proactively investigated during the preclinical development phase.

This guide outlines a systematic, multi-step approach to:

  • Reliably induce a resistant phenotype to this compound in a clinically relevant bacterium.

  • Quantify the level of resistance.

  • Profile the resistant strain against a rationally selected panel of comparator compounds to identify and quantify cross-resistance.

Part 1: Designing the Cross-Resistance Study

A robust cross-resistance study is built on a logical progression from generating the resistant organism to characterizing its resistance profile. The entire workflow is designed to be self-validating through the use of appropriate controls.

Diagram: Experimental Workflow for Cross-Resistance Profiling

G cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Phenotypic Characterization & Profiling cluster_2 Phase 3: Data Analysis A Parental Strain (e.g., S. aureus ATCC 29213) B Serial Passage Culture (Sub-inhibitory this compound) A->B Daily Inoculation (20-50 passages) C Isolate & Purify Resistant Strain B->C Plate on selective agar D Determine MICs via Broth Microdilution (Parental vs. Resistant Strain) C->D Prepare inocula E Test Compound Panel: 1. This compound (Control) 2. Niclosamide (Same Class) 3. FCCP (Protonophore) 4. Ciprofloxacin (Different MOA) 5. Vancomycin (Different MOA) F Calculate Resistance Factor (RF) RF = MIC_Resistant / MIC_Parental E->F Generate MIC data G Interpret Cross-Resistance Profile F->G

Caption: Workflow for generating and characterizing a resistant strain to assess cross-resistance.

Selection of Comparator Antimicrobials

The choice of compounds to test against the resistant strain is critical. A well-designed panel includes agents with varied mechanisms of action to provide a clear picture of the resistance specificity.

  • Positive Control (Inducing Agent): this compound. A significant increase in the Minimum Inhibitory Concentration (MIC) for this agent is required to validate the resistant phenotype.

  • Same Class/Mechanism Comparator: Niclosamide. As another salicylanilide protonophore, this is the most likely candidate for cross-resistance.[2] A similar increase in MIC would strongly suggest a class-specific resistance mechanism.

  • Different Class/Same Mechanism Comparator: FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone). FCCP is a classic protonophore uncoupler.[6][7] Cross-resistance to FCCP would indicate a mechanism that is not specific to the salicylanilide chemical scaffold but rather to the uncoupling function itself, such as altered membrane properties.

  • Negative Controls (Different Mechanisms):

    • Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV.

    • Vancomycin (Glycopeptide): Inhibits cell wall synthesis (effective against Gram-positives like S. aureus). No significant change in MIC for these agents would suggest the resistance mechanism is specific and not due to a general, non-specific mechanism like a highly promiscuous efflux pump.

Part 2: Experimental Methodologies

The following protocols are based on established standards to ensure reproducibility and accuracy.

Protocol 1: Generation of a Resistant Bacterial Strain by Serial Passage

This multi-step method is chosen over single-step high-concentration exposure because it more closely mimics the clinical scenario of evolving resistance and favors the selection of stable, genetically encoded resistance mechanisms over transient adaptations.[8][9]

  • Preparation: Prepare a stock solution of this compound in DMSO. Determine the baseline MIC of the parental strain (e.g., Staphylococcus aureus ATCC 29213) using the broth microdilution method outlined below.

  • Inoculum Preparation: Grow the parental strain in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an optical density at 600 nm (OD600) corresponding to approximately 1 x 10^8 CFU/mL.

  • Initial Exposure: Inoculate a tube containing fresh CAMHB with this compound at a concentration of 0.5x the baseline MIC. Add the bacterial culture to a final density of ~5 x 10^5 CFU/mL.

  • Serial Passage: Incubate the culture at 37°C for 18-24 hours with shaking.

  • Daily Transfer: Each day, transfer an aliquot (e.g., 20 µL) of the culture that shows growth into a new tube of fresh CAMHB containing the same concentration of the drug.[10]

  • Concentration Escalation: After every 5-10 successful passages (transfers), determine the MIC of the passaged population. If the MIC has increased, adjust the concentration in the subsequent passage tubes to the new 0.5x MIC value. This sustained selective pressure encourages the selection of more resistant mutants.[9]

  • Duration: Continue this process for at least 30-50 passages to select for stable resistance.

  • Isolation: Streak the final resistant culture onto Mueller-Hinton Agar (MHA) to isolate single colonies. Pick several colonies and confirm their resistant phenotype by re-testing the MIC.

  • Stability Check: To ensure the resistance is stable and not a transient adaptation, culture the resistant isolate for at least 5 consecutive days in drug-free media and then re-determine the MIC. A stable resistant mutant will retain its elevated MIC.[10][11]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a standardized method for quantitative antimicrobial susceptibility testing.[12][13]

  • Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in CAMHB. The final volume in each well should be 50 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculum Standardization: Prepare an inoculum of the test strain (both parental and the generated resistant strain) and dilute it in CAMHB to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10] This can be assessed visually or with a plate reader.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The key metric is the Resistance Factor (RF) , calculated as the ratio of the MIC for the resistant strain to the MIC for the parental strain.

Table 1: Hypothetical MIC and Cross-Resistance Profile
CompoundClass / Mechanism of ActionParental Strain MIC (µg/mL)Resistant Strain MIC (µg/mL)Resistance Factor (RF)Interpretation
This compound Salicylanilide / Protonophore13232 High-level resistance (Validated)
Niclosamide Salicylanilide / Protonophore0.51632 Strong Cross-Resistance
FCCP Phenylhydrazone / Protonophore284 Moderate Cross-Resistance
Ciprofloxacin Fluoroquinolone / DNA Gyrase Inhibitor0.250.251 No Cross-Resistance
Vancomycin Glycopeptide / Cell Wall Synthesis Inhibitor111 No Cross-Resistance
Interpreting the Results
  • High RF for this compound and Niclosamide: This result strongly indicates a mechanism that is effective against the salicylanilide scaffold. This could be an efflux pump that recognizes and expels this class of molecules or a modification of a cellular target common to both.

  • Moderate RF for FCCP: The lower, but still elevated, RF for FCCP suggests the resistance mechanism has some effect on other protonophores but is most efficient against salicylanilides. This might imply an efflux pump with strong specificity for salicylanilides but weaker affinity for other uncouplers.

  • RF of 1 for Ciprofloxacin and Vancomycin: The lack of change in susceptibility to agents with entirely different mechanisms of action is crucial. It confirms that the resistance is specific and not the result of a general fitness change or a highly promiscuous resistance mechanism that would be of broader clinical concern.

Diagram: Potential Mechanism of Cross-Resistance

G Extracellular Space cluster_0 Bacterial Cell membrane pump Upregulated Efflux Pump Bromo This compound Bromo->pump High Affinity Expulsion Niclo Niclosamide Niclo->pump High Affinity Expulsion FCCP FCCP FCCP->pump Low Affinity Expulsion Cipro Ciprofloxacin

Caption: A model for efflux-mediated cross-resistance against salicylanilides.

Conclusion

This guide provides a scientifically rigorous framework for evaluating the cross-resistance potential of this compound. By systematically inducing, quantifying, and profiling resistance against a rationally selected panel of compounds, researchers can gain critical insights into potential resistance mechanisms. This knowledge is invaluable for the strategic development of new antimicrobial agents, enabling the anticipation of clinical challenges and the design of more resilient therapeutic options. Understanding the specificity of resistance is key to predicting the long-term viability of a new drug candidate and its place in the clinical armamentarium.

References

  • Kratochvíl, B., et al. (2018). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. Available at: [Link]

  • King, M., et al. (2020). Proposed salicylanilide mechanisms of action. ResearchGate. Available at: [Link]

  • King, A. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, American Society for Microbiology. Available at: [Link]

  • Pauk, K., et al. (2015). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, MDPI. Available at: [Link]

  • Rajamuthu, S., et al. (2017). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One. Available at: [Link]

  • Wróbel, D., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Pan, J., et al. (2017). Drug Repurposing of the Anthelmintic Niclosamide to Treat Multidrug-Resistant Leukemia. Frontiers in Pharmacology. Available at: [Link]

  • Pascon, J. P., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Emery Pharma. Antibiotic Resistance Testing. Emery Pharma. Available at: [Link]

  • Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. Available at: [Link]

  • O'Brien, L., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Applied and Environmental Microbiology. Available at: [Link]

  • Liu, C., et al. (2014). Niclosamide inhibits androgen receptor variants expression and overcomes enzalutamide resistance in castration resistant prostate cancer. Oncotarget. Available at: [Link]

  • Dong, N., et al. (2015). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wistrand-Yuen, P., et al. (2020). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Antibiotics, MDPI. Available at: [Link]

  • Dalla Pozza, E., et al. (2012). The mitochondrial uncoupling protein-2 promotes chemoresistance in cancer cells. The International Journal of Cancer. Available at: [Link]

  • Lázár, V., et al. (2024). Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies. International Journal of Molecular Sciences. Available at: [Link]

  • Liu, C., et al. (2017). Niclosamide and Bicalutamide Combination Treatment Overcomes Enzalutamide- and Bicalutamide-Resistant Prostate Cancer. Molecular Cancer Therapeutics. Available at: [Link]

  • Chen, H., et al. (2022). Combination of niclosamide and current therapies to overcome resistance for cancer: New frontiers for an old drug. ResearchGate. Available at: [Link]

  • Varecha, M., et al. (2024). Mitochondrial uncoupling caused by a wide variety of protonophores is differently sensitive to carboxyatractyloside in rat heart and liver mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

  • Liu, C., et al. (2014). Niclosamide Inhibits Androgen Receptor Variants Expression and Overcomes Enzalutamide Resistance in Castration-Resistant Prostate Cancer. Clinical Cancer Research. Available at: [Link]

  • Kotova, E. A., & Antonenko, Y. N. (2021). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae. Available at: [Link]

  • Kotova, E. A., & Antonenko, Y. N. (2021). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. ResearchGate. Available at: [Link]

  • Demine, S., et al. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells. Available at: [Link]

Sources

A Comparative Guide to STAT3 Inhibitors: Benchmarking 4'-Bromosalicylanilide Derivatives Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical nexus for numerous signaling pathways that govern cell proliferation, survival, differentiation, and immune responses.[1][2] In healthy cells, STAT3 activation is a transient and tightly regulated process. However, its persistent or constitutive activation is a hallmark of many human cancers, where it drives tumorigenesis, metastasis, and resistance to therapy.[3][4][5] This has established STAT3 as a high-priority target for oncological drug development.[6][7]

This guide provides a comparative analysis of various small-molecule inhibitors targeting the STAT3 pathway. We will delve into the mechanistic details of the salicylanilide class of inhibitors, exemplified by derivatives of 4'-Bromosalicylanilide, and benchmark their performance against other prominent STAT3 inhibitors with diverse mechanisms of action. This analysis is supported by experimental data and detailed protocols to empower researchers in their evaluation and selection of the most suitable compounds for their specific research needs.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The canonical STAT3 signaling cascade is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their cell surface receptors.[1][8] This triggers the activation of receptor-associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[9][10] These kinases then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein.[11] This phosphorylation event is the linchpin of STAT3 activation, inducing a conformational change that facilitates the formation of STAT3 homodimers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other.[4][12] The activated STAT3 dimer then translocates to the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and drives the transcription of proteins involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Survivin), and angiogenesis.[1][11]

STAT3_Pathway

Mechanistic Deep Dive: Salicylanilides as STAT3 Inhibitors

Salicylanilides, including derivatives of this compound and the well-known anthelmintic drug Niclosamide, have emerged as a potent class of STAT3 inhibitors.[13][14] Their primary mechanism involves the disruption of STAT3 signaling, although the precise point of intervention can vary between derivatives.

Studies on compounds like Niclosamide have shown that they can inhibit the phosphorylation of STAT3 at Tyr705 and subsequently reduce its nuclear translocation.[14][15] This effectively traps STAT3 in the cytoplasm, preventing it from acting as a nuclear transcription factor. The N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide, a salicylanilide derivative, has been shown to potently inhibit the activation and transcriptional function of STAT3, leading to apoptosis in lung cancer cells.[13] The consensus is that many salicylanilides function by targeting the SH2 domain, thereby preventing the crucial dimerization step that precedes nuclear import and DNA binding.[12]

Comparative Analysis of Leading STAT3 Inhibitors

A variety of small molecules have been developed to target STAT3, each with a distinct mechanism of action. Below is a comparative overview of this compound derivatives and other key inhibitors.

Inhibitor Class Compound Name Mechanism of Action Reported IC50 / Kd Key Experimental Findings
Salicylanilides NiclosamideInhibits STAT3 phosphorylation and nuclear translocation.[14][15]IC50: ~0.7 µM (cell-free)[16]Suppresses proliferation in various cancer cell lines; reduces p-STAT3 levels.[14]
Derivative '16'Inhibits STAT3 phosphorylation (Tyr705).[14]~10 µM (reduces p-STAT3 in cells)[14]Comparable activity to Niclosamide in reducing p-STAT3 levels after 48h.[14]
SH2 Domain Inhibitors (Non-peptidic) StatticBinds to the STAT3 SH2 domain, preventing dimerization and activation.[12][15]IC50: 5.1 µM (cell-free)[16]Inhibits STAT3 nuclear translocation and induces apoptosis.[16] Some studies suggest STAT3-independent effects on histone acetylation.[17]
S3I-201 (NSC 74859)Targets the STAT3 SH2 domain, inhibiting DNA-binding activity.[12][16]IC50: 86 µM (cell-free)[16]Reduces tumor growth in HNSCC xenograft models.[18]
C188-9 (TTI-101)High-affinity binding to the STAT3 SH2 domain.[16]Kd: 4.7 nM[16]Orally bioavailable and shows good tumor concentration in mice.[16]
BP-1-102Binds STAT3 SH2 domain, blocking p-Tyr peptide interactions.[16]Kd: 504 nM[16]Orally bioavailable and selective STAT3 inhibitor.[16]
Upstream Kinase Inhibitors WP1066Primarily a JAK2 inhibitor, thus indirectly inhibiting STAT3 phosphorylation.IC50: >5 µM (MDA-MB-231 cells)[19]Inhibits STAT3 signaling pathway.[15]
Natural Products CryptotanshinoneInhibits STAT3 Tyr705 phosphorylation.[16]IC50: 4.6 µM (cell-free)[16]Induces ROS-dependent autophagy and apoptosis.[16]
Cucurbitacin IInterferes with STAT3 phosphorylation and activation.[15]-Disrupts STAT3 nuclear translocation and DNA binding.[15]
PROTACs SD-36Proteolysis-targeting chimera that induces STAT3 protein degradation.[16]Kd: ~50 nM[16]Potently degrades STAT3 protein and exerts anti-tumor activity.[16]
Clinical Candidates Napabucasin (BBI608)Inhibits STAT3-driven gene transcription.[20]-Suppresses cancer stemness; has advanced to Phase III clinical trials.[20][21]

Experimental Workflows & Protocols

Evaluating the efficacy and mechanism of a potential STAT3 inhibitor requires a multi-step, validated approach. The following workflow outlines the critical stages, from initial biochemical assays to in vivo validation.

Workflow

Protocol 1: Western Blot for STAT3 Phosphorylation

This protocol determines the ability of an inhibitor to block cytokine-induced or constitutive STAT3 phosphorylation.

  • Cell Culture and Treatment: Seed cancer cells with known STAT3 activation (e.g., A549, DU145) in 6-well plates.[22] Allow cells to adhere overnight. Treat cells with varying concentrations of the inhibitor for a predetermined time (e.g., 24-48 hours).[14] For inducible systems, stimulate with a cytokine like IL-6 for 15-30 minutes before harvesting.[22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[22]

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-STAT3 (Tyr705).[22]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[22]

    • Visualize bands using an ECL substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[22]

Protocol 2: STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[23]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[21][24]

  • Seeding and Treatment: Seed the transfected cells into 96-well plates. After overnight incubation, treat the cells with the STAT3 inhibitor at various concentrations.[24]

  • Stimulation: Add a STAT3 activator, such as IL-6 (e.g., 20 ng/mL), to the wells (except for negative controls).[21][24]

  • Lysis and Measurement: After the appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[24]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the stimulated, untreated control.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of an inhibitor in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).[25]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.[25]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. Administer the inhibitor (e.g., STX-0119 at 80 mg/kg) or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a set schedule (e.g., daily or every other day).[18][25]

  • Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for p-STAT3, Ki-67 (proliferation marker), and TUNEL (apoptosis).[25]

Conclusion and Future Perspectives

The constitutive activation of STAT3 remains a compelling target in oncology. Salicylanilide derivatives represent a promising chemical scaffold for the development of potent STAT3 inhibitors, demonstrating efficacy in preclinical models by inhibiting STAT3 phosphorylation and downstream signaling.[13][14] However, the landscape of STAT3 inhibitors is diverse, with molecules like the high-affinity SH2 binder C188-9 and novel degradation agents like SD-36 offering alternative and potentially more potent therapeutic strategies.[16]

The choice of an inhibitor for research or therapeutic development must be guided by a thorough understanding of its mechanism of action, potency, and selectivity. As demonstrated by Stattic, off-target effects can complicate the interpretation of results, underscoring the necessity of rigorous validation through a combination of biochemical, cellular, and in vivo assays.[17] The continued exploration of diverse chemical matter and innovative approaches like PROTACs will undoubtedly accelerate the journey toward a clinically approved STAT3 inhibitor, offering new hope for patients with cancers driven by this oncogenic transcription factor.

References

  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics - ResearchGate.
  • STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC - NIH. Available from: [Link]

  • STAT3 Pathway - QIAGEN GeneGlobe. Available from: [Link]

  • Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC - PubMed Central - NIH. Available from: [Link]

  • Editorial: The role of STAT3 signaling pathway in tumor progression - Frontiers. Available from: [Link]

  • Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation - PubMed. Available from: [Link]

  • STAT3, the inescapable intersection of many carcinogenic signaling pathways. Available from: [Link]

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. Available from: [Link]

  • What are STAT3 inhibitors and how do they work?. Available from: [Link]

  • Cellular system for screening of compounds inhibiting STAT3... - ResearchGate. Available from: [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. Available from: [Link]

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. Available from: [Link]

  • STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC. Available from: [Link]

  • STAT3 inhibitors for cancer therapy: Have all roads been explored? - PubMed Central. Available from: [Link]

  • Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer - AACR Journals. Available from: [Link]

  • What STAT inhibitors are in clinical trials currently? - Patsnap Synapse. Available from: [Link]

  • Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Comparison of various putative small-molecule inhibitors of STAT3 and their reported sites of action. - ResearchGate. Available from: [Link]

  • Novel STAT3 Inhibitor Exerts Anti-breast Cancer Effects Both In vitro and In vivo. Available from: [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. Available from: [Link]

  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways - YouTube. Available from: [Link]

  • The salicylanilide derivatives inhibit signal transducer and activator of transcription 3 pathways in A549 lung cancer cells - PubMed. Available from: [Link]

  • Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) - PubMed Central. Available from: [Link]

  • IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... - ResearchGate. Available from: [Link]

  • Structural Biology of STAT3 and Its Implications for Anticancer Therapies Development. Available from: [Link]

  • Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer - NIH. Available from: [Link]

  • Inhibiting STAT3 Signaling Pathway by Natural Products for Cancer Prevention and Therapy: In Vitro and In Vivo Activity and Mechanisms of Action - PubMed. Available from: [Link]

  • STAT3 blockade enhances the efficacy of conventional chemotherapeutic agents by eradicating head neck stemloid cancer cell. Available from: [Link]

  • Inhibition of STAT3 blocks protein synthesis and tumor metastasis in osteosarcoma cells. Available from: [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC - PubMed Central. Available from: [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC - NIH. Available from: [Link]

  • Discovery of a New STAT3 Inhibitor Acting on the Linker Domain - PubMed. Available from: [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 4'-Bromosalicylanilide Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 4'-Bromosalicylanilide, a member of the pharmacologically versatile salicylanilide class of compounds. We will delve into the experimental data that supports its bioactivity, explore the methodologies to assess its performance, and discuss the pivotal concept of In Vitro-In Vivo Correlation (IVIVC) in the context of this molecule.

Introduction to this compound: A Compound of Interest

This compound belongs to the broader family of salicylanilides, which are structurally characterized by a salicylic acid ring linked to an aniline ring via an amide bond. This chemical scaffold has proven to be a rich source of compounds with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties. The presence and position of halogen substituents on the rings are known to significantly influence the biological activity and physicochemical properties of these molecules. Specifically, the bromine atom at the 4'-position of the aniline ring in this compound is a key feature influencing its therapeutic potential.

The primary mechanism of action for many salicylanilides involves the disruption of cellular energy metabolism, often by acting as protonophores that uncouple oxidative phosphorylation. This dissipation of the proton motive force across biological membranes can lead to a cascade of downstream effects, ultimately resulting in cellular dysfunction and death in susceptible organisms.

In Vitro Activity Profile of this compound and its Analogs

The in vitro evaluation of this compound and related salicylanilides has consistently demonstrated their potent antimicrobial effects, particularly against Gram-positive bacteria and certain fungi.

Antibacterial Activity

Studies on various salicylanilide derivatives have established their efficacy against a range of bacterial pathogens. For instance, N-(4-bromo-phenyl)-2-hydroxy-benzamide, a compound structurally identical to this compound, has shown notable activity against Streptococcus pyogenes[1]. The broader class of halogenated salicylanilides is generally more effective against Gram-positive than Gram-negative bacteria[2]. This is often attributed to the differences in the cell wall structure between these two types of bacteria, with the outer membrane of Gram-negative bacteria presenting a significant permeability barrier.

Comparative In Vitro Antibacterial Activity of Salicylanilide Derivatives:

CompoundBacterial StrainMIC (µM)Reference
5-Chloro-2-hydroxy-N-[(2S)- 4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamideStaphylococcus aureus (MRSA)0.070 - 8.95[2][3]
5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamideStaphylococcus aureus (MRSA)0.070 - 8.95[2][3]
Dihalogenated SalicylanilidesMultidrug-resistant Mycobacterium tuberculosis0.5 - 4[4]
Antifungal Activity

The antifungal potential of salicylanilides has also been a subject of investigation. Research on salicylanilide esters has demonstrated their activity against various fungal strains, with moulds showing higher susceptibility than yeasts[5]. For example, N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide has shown significant antifungal activity[5].

Comparative In Vitro Antifungal Activity of Salicylanilide Derivatives:

CompoundFungal StrainMIC (µmol/L)Reference
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamideMoulds≥ 0.49[5]
Salicylanilide EstersYeasts≥ 1.95[5]

In Vivo Performance: Insights from the Salicylanilide Class

Direct in vivo studies specifically on this compound are limited in publicly available literature. However, valuable insights can be drawn from the extensive research on other halogenated salicylanilides, which have been used as anthelmintic agents in veterinary medicine for decades[6][7].

Pharmacokinetics and Toxicity of Halogenated Salicylanilides

A comprehensive review of halogenated salicylanilides in animals reveals several key characteristics that are likely relevant to this compound[6][8]. These compounds are generally characterized by:

  • High lipid solubility: This property influences their absorption, distribution, and potential for bioaccumulation.

  • Extensive plasma protein binding: This can affect their distribution to tissues and their overall clearance from the body.

  • Variable metabolism: The metabolic fate of salicylanilides can differ between species, which is a critical consideration in preclinical development.

Toxicity has been reported for some salicylanilides, such as closantel and rafoxanide, particularly in sheep and goats, highlighting the importance of careful dose-finding studies[6]. Acute toxicity studies on certain synthesized salicylanilide derivatives in mice have shown that some compounds are well-tolerated at high doses, while others exhibit toxicity at lower concentrations[9].

In Vivo Efficacy Models

Establishing the in vivo efficacy of an antimicrobial agent requires well-designed animal models of infection[1][10]. Common models for assessing antibacterial efficacy include:

  • Murine sepsis model: This model is used to evaluate the systemic efficacy of an antimicrobial agent in a bloodstream infection.

  • Pneumonia model: This model assesses the ability of a compound to treat respiratory tract infections.

  • Skin infection model: This is used for evaluating treatments for localized skin and soft tissue infections.

The choice of animal model is critical and should be guided by the intended clinical application of the drug.

The Crucial Link: In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response[8]. Establishing a strong IVIVC is a key goal in drug development as it can streamline the formulation process, support biowaivers, and serve as a quality control tool[7].

For a compound like this compound, an IVIVC would ideally correlate an in vitro measure of its antimicrobial activity (e.g., Minimum Inhibitory Concentration or the rate of bacterial killing) with an in vivo outcome (e.g., reduction in bacterial load in an infected animal model or plasma drug concentration).

Challenges in Establishing IVIVC for this compound

Developing an IVIVC for this compound presents several challenges:

  • Lack of Specific In Vivo Data: The primary hurdle is the scarcity of published in vivo pharmacokinetic and efficacy data for this specific molecule.

  • Complexity of In Vivo Systems: The in vivo environment is far more complex than an in vitro assay. Factors such as drug metabolism, plasma protein binding, and tissue distribution can all influence the effective concentration of the drug at the site of infection.

  • Formulation Dependence: The in vivo performance of a drug is heavily dependent on its formulation, which affects its dissolution, absorption, and subsequent bioavailability.

A Conceptual Framework for IVIVC Development

The following diagram illustrates a conceptual workflow for establishing an IVIVC for an antimicrobial agent like this compound.

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Development invitro_assay In Vitro Antimicrobial Assays (MIC, MBC, Time-Kill) dissolution In Vitro Dissolution/ Release Studies invitro_assay->dissolution Formulation Development deconvolution Deconvolution of In Vivo Data dissolution->deconvolution In Vitro Data pk_study Pharmacokinetic Studies (Animal Model) pk_study->deconvolution In Vivo Plasma Concentration Data efficacy_study In Vivo Efficacy Studies (Infection Model) correlation_model Mathematical Modeling (Level A, B, or C Correlation) efficacy_study->correlation_model In Vivo Response deconvolution->correlation_model Fraction Absorbed correlation_model->dissolution Feedback for Formulation Optimization

Caption: Conceptual workflow for establishing an IVIVC.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments in the evaluation of this compound.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Protocol Steps:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Grow the bacterial strain to be tested to the logarithmic phase in CAMHB. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

This model is used to evaluate the in vivo antibacterial efficacy of this compound against a localized infection.

Protocol Steps:

  • Animal Acclimatization: Acclimate laboratory mice to the housing conditions for at least one week prior to the experiment.

  • Induction of Neutropenia (Optional): If testing against opportunistic pathogens, mice may be rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Anesthetize the mice and inject a defined inoculum of the target bacterial strain into the thigh muscle.

  • Treatment: At a specified time post-infection, administer this compound via a relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Endpoint Measurement: At various time points post-treatment, euthanize cohorts of mice, aseptically remove the infected thigh muscle, and homogenize the tissue.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

This compound demonstrates significant promise as an antimicrobial agent based on its in vitro activity and the well-established biological profile of the salicylanilide class. However, to bridge the gap between in vitro promise and in vivo reality, further research is imperative. Specifically, dedicated in vivo pharmacokinetic and efficacy studies on this compound are crucial. The establishment of a robust IVIVC will be a critical step in its development, enabling more efficient formulation optimization and providing a deeper understanding of its therapeutic potential. The protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of this and other promising salicylanilide derivatives.

References

  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. Retrieved January 16, 2026, from [Link]

  • Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613–619. [Link]

  • Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. (2012). Retrieved January 16, 2026, from [Link]

  • Swan, G. E. (1999). The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. Journal of the South African Veterinary Association, 70(2), 61–70. [Link]

  • In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. (2019). Revista de Chimie, 70(4), 1496-1499. Retrieved January 16, 2026, from [Link]

  • The pharmacology of halogenated salicylanilides and their anthelmintic use in animals. (1999). Journal of the South African Veterinary Association, 70(2), 61-70. Retrieved January 16, 2026, from [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). Molecules, 27(19), 6599. Retrieved January 16, 2026, from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (2012). Journal of Pharmaceutical Sciences, 101(10), 3577-3590. Retrieved January 16, 2026, from [Link]

  • Salicylanilides and Their Anticancer Properties. (2020). Molecules, 25(7), 1647. Retrieved January 16, 2026, from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (n.d.). Walsh Medical Media. Retrieved January 16, 2026, from [Link]

  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. (2020). mBio, 11(3), e00842-20. Retrieved January 16, 2026, from [Link]

  • Paraskevopoulos, G., Monteiro, S., Vosátka, R., Krátký, M., Navrátilová, L., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2017). Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Bioorganic & Medicinal Chemistry, 25(4), 1524–1532. [Link]

  • In Vitro Testing of Salicylanilide Derivatives Against Some Fungal and Bacterial Strains. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]

  • In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. (2012). The Scientific World Journal, 2012, 290628. Retrieved January 16, 2026, from [Link]

  • Ghazi, I. M., Mohamed, Z. A., Ismail, S. A., & Kamal, A. (1986). Antibacterial effect and toxicity of synthesized salicylanilide derivatives. Zentralblatt für Mikrobiologie, 141(3), 225–232. [Link]

Sources

A Head-to-Head Comparison: 4'-Bromosalicylanilide Versus Established Antibiotics in the Fight Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the ever-present battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds that can effectively combat resilient bacterial strains. This guide provides an in-depth, technical comparison of 4'-Bromosalicylanilide, a member of the pharmacologically active salicylanilide class of compounds, against established, clinically relevant antibiotics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data and standardized protocols.

Section 1: Unraveling the Mechanisms of Action

A fundamental differentiator in antimicrobial agents lies in their mechanism of action (MoA). Established antibiotics typically target specific bacterial processes, such as cell wall synthesis (e.g., β-lactams), protein synthesis (e.g., macrolides), or DNA replication (e.g., fluoroquinolones). In contrast, this compound and its parent class, salicylanilides, exhibit a distinct and multifaceted MoA.

The primary antibacterial action of salicylanilides is attributed to their activity as protonophores, which function as uncoupling agents of oxidative phosphorylation.[3][4] They disrupt the proton motive force across the bacterial cytoplasmic membrane, effectively short-circuiting the cell's energy production by inhibiting adenosine triphosphate (ATP) synthesis.[5] This disruption of the cell's energy economy is a potent and rapid method of inhibiting bacterial growth.

Recent studies on the closely related salicylanilide, niclosamide, have further elucidated this mechanism, demonstrating a dose-dependent decrease in intracellular ATP levels in Staphylococcus aureus.[6][7] This leads to observable morphological changes, such as cell shrinkage and the formation of vacuole-like structures.[6][7] Furthermore, some salicylanilides may possess additional mechanisms, including the disruption of the cell wall and the inhibition of key virulence factors, such as α-hemolysin in S. aureus.[6][8]

cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_targets Other Antibiotic Targets cluster_drugs Antimicrobial Agents proton_pump Proton Pump (Electron Transport Chain) protons_out H+ proton_pump->protons_out Pumps H+ out atp_synthase ATP Synthase atp ATP atp_synthase->atp Synthesizes ATP protons_out->atp_synthase Proton Motive Force protons_in H+ cell_wall Cell Wall Synthesis (e.g., Penicillin) dna_gyrase DNA Replication (e.g., Ciprofloxacin) ribosome Protein Synthesis (e.g., Erythromycin) salicylanilide This compound salicylanilide->protons_out Transports H+ in, dissipating gradient other_abx Established Antibiotics other_abx->cell_wall other_abx->dna_gyrase other_abx->ribosome

Figure 1. Contrasting mechanisms of action.

Section 2: In Vitro Efficacy and Spectrum of Activity

The in vitro efficacy of an antimicrobial is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. Salicylanilides, including this compound derivatives, have demonstrated potent activity, particularly against Gram-positive bacteria.[9][10]

Studies have shown that various salicylanilide esters can inhibit Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 0.49 μmol/L.[9][10] The closely related compound, niclosamide, has shown MIC values between 0.0625–0.5 µg/mL against a range of S. aureus clinical isolates, including MRSA, which is comparable to or better than vancomycin in some cases.[11][12] However, Gram-negative bacteria are often less susceptible to these compounds.[9][10]

For a direct comparison, the table below summarizes the reported MIC values of a representative salicylanilide (Niclosamide, due to data availability) against the workhorse Gram-positive pathogen, S. aureus, alongside established antibiotics.

CompoundOrganismMIC (µg/mL)Reference
Niclosamide S. aureus (MRSA, Strain MW2)0.125[12]
Niclosamide S. aureus (MRSA, Clinical Isolates)0.06 - 0.125[11]
Vancomycin S. aureus (MRSA)0.5 - 2.0[11]
Linezolid S. aureus (MRSA)1.0 - 4.0Typical CLSI Range
Daptomycin S. aureus (MRSA)0.25 - 1.0Typical CLSI Range

Note: Data for this compound specifically is limited in publicly available literature; Niclosamide is used as a potent and well-studied representative of the halogenated salicylanilide class.

Section 3: Experimental Protocol for Antimicrobial Susceptibility Testing

To ensure reproducibility and accuracy, antimicrobial susceptibility testing must be performed under standardized conditions. The Broth Microdilution Method is a gold standard for determining MIC values and is outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16]

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is designed to determine the MIC of this compound against Staphylococcus aureus.

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl Sulfoxide (DMSO) for stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in DMSO. The choice of DMSO is critical for solubilizing hydrophobic compounds like salicylanilides.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve the desired final concentration range. This creates a concentration gradient to pinpoint the MIC.

  • Inoculum Preparation: Culture S. aureus overnight. Dilute the bacterial suspension in CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:100 to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17] This standardized density is crucial for result consistency.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well with a known effective antibiotic (e.g., vancomycin).

    • Negative (Growth) Control: A well containing only inoculum and broth (with a corresponding percentage of DMSO as the compound wells).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours under aerobic conditions.[18]

  • Result Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Figure 2. Workflow for MIC Determination.

Section 4: Resistance, Cytotoxicity, and Future Outlook

A significant advantage of compounds with membrane-disrupting mechanisms is that they may be less prone to the development of resistance compared to antibiotics with highly specific molecular targets. While bacteria can develop resistance to protonophores, the required changes to membrane composition are often complex and may carry a significant fitness cost.

However, a critical consideration for salicylanilides is their potential for cytotoxicity in mammalian cells, as they can also uncouple oxidative phosphorylation in mitochondria.[1][2][3] This is a key hurdle for their development as systemic therapeutics. For instance, the cytotoxic concentration (CC50) of some novel anti-biofilm compounds has been noted to be many folds higher than their anti-biofilm IC50, suggesting a potential therapeutic window.[19] Future research must focus on optimizing the therapeutic index—maximizing antibacterial potency while minimizing host cell toxicity. The development of salicylanilide ester prodrugs is one such strategy being explored to improve the pharmacological profile.[20]

References

  • Terada, H., & van Dam, K. (1988). Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 936(3), 504-512. Available from: [Link]

  • Williamson, R. L., & Metcalf, R. L. (1967). Salicylanilides: a new group of active uncouplers of oxidative phosphorylation. Science, 158(3809), 1694-1695. Available from: [Link]

  • Plaček, M., et al. (2023). Salicylanilides and Their Anticancer Properties. International Journal of Molecular Sciences, 24(2), 1585. Available from: [Link]

  • Gwisai, T., et al. (2020). Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections. Biomaterials Science, 8(12), 3364-3375. Available from: [Link]

  • Zhang, R., et al. (2022). Niclosamide as a repurposing drug against Gram-positive bacterial infections. Journal of Antimicrobial Chemotherapy, 77(11), 3027-3034. Available from: [Link]

  • Li, Y., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. Drug Design, Development and Therapy, 18, 123-137. Available from: [Link]

  • Plaček, M., et al. (2023). Salicylanilides and Their Anticancer Properties. Digital.CSIC. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Williamson, R. L., & Metcalf, R. L. (1969). Stoichiometry and site specificity of the uncoupling of mitochondrial oxidative phosphorylation by salicylanilide derivatives. Biochemistry, 8(6), 2441-2448. Available from: [Link]

  • Zhang, R., et al. (2022). Niclosamide as a repurposing drug against Gram-positive bacterial infections. PubMed, 36018318. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Li, Y., et al. (2024). Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity. PMC - NIH. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. Available from: [Link]

  • Rajamuthu, S., et al. (2015). Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLoS ONE, 10(4), e0124595. Available from: [Link]

  • Al-Tameemi, M., et al. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Pharmaceuticals, 15(11), 1369. Available from: [Link]

  • Zadrazilova, I., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(10), 12550-12571. Available from: [Link]

  • Chen, Y., et al. (2021). Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. PLOS ONE, 16(2), e0246543. Available from: [Link]

  • Imramovský, A., et al. (2012). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current Pharmaceutical Design, 18(24), 3584-3594. Available from: [Link]

  • Hamilton, W. A. (1968). The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound. Journal of General Microbiology, 50(3), 441-458. Available from: [Link]

  • Wang, Y., et al. (2023). Small-Molecule Compound CY-158-11 Inhibits Staphylococcus aureus Biofilm Formation. Infection and Drug Resistance, 16, 3217-3229. Available from: [Link]

  • Woodroffe, R. C., & Wilkinson, B. E. (1966). The antibacterial action of tetrachlorsalicylanilide. Journal of General Microbiology, 44(3), 343-352. Available from: [Link]

  • Zadrazilova, I., et al. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. PubMed, 24145778. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4'-Bromosalicylanilide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4'-Bromosalicylanilide. As a halogenated aromatic amide, this compound requires specific procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Disclaimer: This guide is based on established safety protocols for halogenated organic compounds and data from closely related substances. You are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound before handling or disposal. The SDS for your specific product is the primary source of authoritative information.

Core Principles: Hazard Identification and Waste Classification

Proper disposal begins with a thorough understanding of the compound's hazards. This compound, as a representative of brominated anilides, presents several potential hazards that dictate its handling and disposal pathway.

The key to its disposal classification lies in its chemical structure: the presence of a carbon-bromine bond places it in the category of halogenated organic waste .[1] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers, to prevent the formation of toxic and environmentally persistent byproducts like dioxins and furans.[2] Mixing this waste stream with non-halogenated solvents or other waste types is prohibited as it complicates the disposal process and violates regulatory standards.[1][3]

Table 1: Representative Hazard Profile for Brominated Aromatic Amides Data synthesized from SDS of structurally similar compounds, such as 4'-Bromoacetanilide.

Hazard ClassificationCategoryGHS StatementRationale & Implication for Handling
Skin Corrosion/Irritation Category 2H315: Causes skin irritationProlonged contact can cause redness and irritation. Impervious gloves are mandatory to prevent exposure.[4][5][6]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationThe powder can cause significant irritation upon contact with eyes. Chemical safety goggles are essential.[4][5][6]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedIngestion can be harmful. Do not eat, drink, or smoke in the laboratory.[7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract. Handle in a well-ventilated area or chemical fume hood.[4][6]

While not always classified as a primary environmental hazard, responsible practice dictates that the compound should not be allowed to enter drains or surface water.[3][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A robust PPE protocol is the foundation of safe chemical handling. The selection of PPE is directly informed by the hazards identified above.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound

TaskHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Routine Weighing & Handling Nitrile or Neoprene GlovesSafety glasses with side shields or chemical safety goggles.[7][9]Standard lab coat. Handle in a chemical fume hood or well-ventilated area to avoid dust inhalation.[9]
Waste Consolidation Nitrile or Neoprene GlovesChemical safety goggles. A face shield is recommended if splashing is possible.[7]Chemical-resistant apron over a lab coat. Ensure adequate ventilation.
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical safety goggles and a face shield.Chemical-resistant apron or coveralls. A dust respirator (e.g., N95) should be used to prevent inhalation of airborne powder.[7]

Always inspect PPE for integrity before use and wash hands thoroughly after handling the substance, even when gloves are worn.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][8]

Standard Operating Procedure: Routine Waste Collection

Follow this procedure for the collection of routine solid waste contaminated with this compound (e.g., contaminated weigh boats, gloves, paper towels, or residual product).

  • Designate a Waste Container: Use a clearly marked, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10]

  • Labeling: Immediately label the container with an official hazardous waste tag.[11] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Segregation: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[1][3] This is the most critical step in the disposal process.

  • Accumulation: Place all contaminated solid materials directly into this container. Keep the container closed at all times except when adding waste.[4][9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be away from sources of ignition or incompatible materials.[10]

  • Disposal Request: Once the container is full or has been accumulating for a predetermined time (consult your institution's policy, often 6-12 months), submit a request for pickup to your institution's Environmental Health & Safety (EHS) department.[12]

Diagram: Waste Segregation Decision Workflow

This diagram illustrates the critical decision-making process for proper waste segregation in the laboratory.

Figure 1. Waste Segregation Decision Tree start Generated Waste (e.g., contaminated glove) is_halogenated Does it contain a Carbon-Halogen bond (F, Cl, Br, I)? start->is_halogenated is_solid Is the waste primarily solid? is_halogenated->is_solid Yes non_halogenated Non-Halogenated Waste Stream is_halogenated->non_halogenated No halogenated_solid Halogenated Solid Waste Container is_solid->halogenated_solid Yes halogenated_liquid Halogenated Liquid Waste Container is_solid->halogenated_liquid No

Emergency Protocol: Managing Spills

Prompt and correct action during a spill is vital to minimize exposure and contamination. The following procedure applies to small, manageable spills of solid this compound (typically less than 100 grams) by trained personnel. For larger spills, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's EHS emergency line.[11]

Step-by-Step Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess: Evaluate the extent of the spill and ensure there is no immediate fire or inhalation hazard. If the powder has become significantly airborne, evacuate and call for emergency assistance.

  • Don PPE: Wear the appropriate spill cleanup PPE as outlined in Table 2 (gloves, goggles, face shield, apron, dust respirator).

  • Contain Dust: Do not use a dry brush or create sweeping motions that could aerosolize the powder. If possible, gently cover the spill with plastic sheeting to minimize dust generation.

  • Collect Material: Carefully scoop or sweep up the material using a plastic dustpan and brush or other non-sparking tools.[4][9] Work from the outside of the spill inward to prevent spreading.[13] Place the collected material into a designated hazardous waste bag or container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Be aware that this will generate liquid halogenated waste. Collect all cleaning materials (wipes, gloves, etc.) and place them in the same hazardous waste container as the spilled solid.[11][13] The cleanup materials themselves are considered hazardous waste.[11]

  • Final Steps: Seal and label the waste container. Move it to the SAA and arrange for pickup. Decontaminate all non-disposable equipment used in the cleanup.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Diagram: Spill Response Workflow

This flowchart outlines the logical steps for responding to a chemical spill in the laboratory.

Figure 2. Small Spill Response Workflow spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess evacuate Evacuate Area Call EHS/Emergency assess->evacuate Large / Unmanageable alert Alert Nearby Personnel Restrict Area assess->alert Small / Manageable ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe collect Gently Sweep/Scoop Powder from Outside-In ppe->collect decontaminate Wipe Area with Solvent, Then Soap & Water collect->decontaminate dispose Package All Waste (Spilled material + cleanup debris) for Hazardous Disposal decontaminate->dispose

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation Guidelines.
  • Kent State University. (n.d.). Cleaning up a spill. Retrieved from Kent State University Compliance and Risk Management documentation. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety. [Link]

  • Chem Service. (2015). Safety Data Sheet for 4'-Bromoacetanilide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety. [Link]

Sources

Navigating the Safe Handling of 4'-Bromosalicylanilide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

Based on data from closely related salicylanilide derivatives, 4'-Bromosalicylanilide should be handled as a substance that is potentially harmful if ingested and can cause significant skin and eye irritation.[1][2] As a fine powder, it also presents an inhalation hazard, as airborne particles can be readily breathed in.[3][4]

Inferred Primary Hazards:

  • Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[1]

  • Skin Irritation: Direct contact may lead to skin irritation.[2]

  • Serious Eye Irritation: The powder can cause serious irritation if it comes into contact with the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a necessity for safe handling.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most personal line of defense against chemical exposure, following the implementation of engineering and administrative controls.[5] For this compound, the following PPE is mandatory.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Face ShieldSafety goggles that form a complete seal around the eyes are required to protect against airborne powder.[6] A face shield should be worn over the goggles during procedures with a high risk of splashing or dust generation, providing a broader barrier of protection.[7]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer suitable protection against incidental contact with this type of chemical.[6] For extended handling or in the event of a spill, double-gloving is recommended. Gloves must be changed immediately if they become contaminated.[8]
Body Chemical-Resistant Laboratory CoatA long-sleeved, fully-fastened lab coat is required to protect the skin and personal clothing from contamination with the chemical powder.[3]
Respiratory N95 Respirator or HigherDue to the powdered nature of the compound, respiratory protection is critical.[3][7] All handling of the solid compound outside of a certified chemical fume hood must be performed while wearing a NIOSH-approved N95 respirator at a minimum, to prevent the inhalation of airborne particulates.[8]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical to prevent contamination and accidental exposure.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls: All work with solid this compound must be conducted within a certified chemical fume hood to control dust.[9] The work surface should be covered with absorbent paper to contain any minor spills.

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Use smooth, deliberate movements when weighing and transferring the powder to minimize dust generation.[10] Employing smaller weighing containers can help reduce the risk of creating airborne dust.[10]

  • Post-Handling Decontamination: After handling, decontaminate the work area within the fume hood. Carefully doff PPE, removing gloves last, to avoid contaminating your skin. Wash hands thoroughly with soap and water immediately after the procedure is complete.[1]

Emergency Spill Response

In the event of a small spill of this compound powder, a clear and immediate response is essential to mitigate exposure.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_decon Final Decontamination Alert Alert personnel in the immediate area Evacuate Evacuate the spill zone Alert->Evacuate Step 1 Assess Assess the spill size and potential for airborne dust Evacuate->Assess Step 2 DonPPE Don appropriate PPE: - N95 Respirator - Double Nitrile Gloves - Safety Goggles - Lab Coat Assess->DonPPE Step 3 Cover Gently cover the spill with damp paper towels to prevent dust DonPPE->Cover Step 4 Wipe Wipe the area from the outside in with the damp towels Cover->Wipe Step 5 Collect Place all contaminated materials into a sealed waste bag Wipe->Collect Step 6 Clean Clean the spill area with soap and water Collect->Clean Step 7 Dispose Label the waste bag as 'Hazardous Chemical Waste' Clean->Dispose Step 8 DoffPPE Remove and dispose of PPE as hazardous waste Dispose->DoffPPE Step 9 Wash Wash hands thoroughly DoffPPE->Wash Step 10

Caption: Workflow for small powder spill response.

Chemical Waste Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with care to prevent environmental release. As a halogenated organic compound, it requires specific disposal procedures.[11]

  • Waste Segregation:

    • Solid Waste: All solid waste, including contaminated gloves, wipes, and unused compound, must be collected in a dedicated, clearly labeled hazardous waste container.[11] The container should be sealed and stored in a designated satellite accumulation area.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Waste."[11][12] Do not mix with non-halogenated waste streams.[11]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor, in accordance with all local, state, and federal regulations.[13]

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, ensuring both personal and environmental protection.

References

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • ChemicalBook. (2023, June 8). This compound | 2627-77-2.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 17). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from University of California, Irvine Environmental Health & Safety.
  • Fisher Scientific. (n.d.). 14 - Safety Data Sheet.
  • TCI Chemicals. (2025, January 20). Safety Data Sheet.
  • TargetMol. (n.d.). Tribromsalan | 3,5,4'-Tribromosalicylanilide.
  • National Center for Biotechnology Information. (n.d.). 3,4',5-Tribromosalicylanilide. PubChem.
  • National Center for Biotechnology Information. (n.d.). 3,4,5-Tribromosalicylanilide. PubChem.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention.
  • National Center for Biotechnology Information. (n.d.). 4,4',5-Tri-bromosalicylanilide. PubChem.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Control of Dust From Powder Dye Handling Operations. Centers for Disease Control and Prevention.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Braun Research Group. (n.d.).
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromosalicylanilide
Reactant of Route 2
Reactant of Route 2
4'-Bromosalicylanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.